molecular formula C7H7NO3 B1591122 6-(Hydroxymethyl)nicotinic acid CAS No. 775545-30-7

6-(Hydroxymethyl)nicotinic acid

Cat. No.: B1591122
CAS No.: 775545-30-7
M. Wt: 153.14 g/mol
InChI Key: HJDYJONTIWRYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYJONTIWRYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563367
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775545-30-7
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Hydroxymethyl)nicotinic acid discovery and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)nicotinic Acid

Part 1: Strategic Importance in Medicinal Chemistry

Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone scaffold in pharmaceutical sciences, giving rise to a multitude of therapeutic agents.[1] Within this chemical class, this compound (CAS 775545-30-7) emerges as a particularly valuable, yet less documented, building block.[2][3] It is structurally distinct from its common isomer, 6-hydroxynicotinic acid, which features a phenolic hydroxyl group directly on the pyridine ring.[4] The 6-(hydroxymethyl) variant contains a primary alcohol, offering a flexible linker and a key point for chemical modification.

The strategic inclusion of a hydroxymethyl group onto a drug lead or scaffold can profoundly enhance its pharmacological profile. This functional group can improve aqueous solubility, provide a reactive handle for the synthesis of prodrugs, and introduce a new vector for hydrogen bonding interactions with biological targets, thereby refining pharmacokinetic and pharmacodynamic properties.[5] This guide provides a comprehensive overview of the plausible and practiced synthetic routes to this compound, designed for researchers and professionals in drug development.

Part 2: Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of this compound reveals two primary pathways originating from commercially available and industrially relevant starting materials. The key disconnections lead back to either 6-methylnicotinic acid or 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).

G cluster_0 Route A cluster_1 Route B Target This compound PrecursorA 6-Methylnicotinic Acid or its Ester Target->PrecursorA Functional Group Interconversion (CH3 -> CH2OH) PrecursorB 2,5-Pyridinedicarboxylic Acid or its Diester Target->PrecursorB Selective Reduction of Carboxylic Acid SM_A 2-Methyl-5-ethylpyridine PrecursorA->SM_A Side-Chain Oxidation

Caption: Retrosynthetic analysis of this compound.

A critical precursor for the most direct synthetic approach is 6-methylnicotinic acid. Industrial production of this intermediate is well-established and typically involves the selective oxidation of the 5-position alkyl group of 2-methyl-5-alkylpyridines, most commonly 2-methyl-5-ethylpyridine.[6][7]

Protocol: Industrial Synthesis of 6-Methylnicotinic Acid

This protocol is based on patented industrial methods for the selective oxidation of 2-methyl-5-ethylpyridine.[6][8]

Rationale: This process leverages the higher reactivity of the ethyl group at the 5-position compared to the methyl group at the 2-position (C6 in nicotinic acid nomenclature) under specific oxidative conditions with nitric acid. The reaction is performed under pressure to maintain a liquid phase at elevated temperatures, ensuring efficient conversion.

Materials:

  • 2-Methyl-5-ethylpyridine

  • Nitric Acid (70-100%)

  • Sodium Hydroxide solution (40%)

  • Pressure Reactor

Procedure:

  • Charge the pressure reactor with 2-methyl-5-ethylpyridine and nitric acid. The molar ratio of HNO₃ to the pyridine should be between 6:1 and 15:1.[6]

  • Seal the reactor and, if necessary, pressurize with an inert gas like nitrogen.

  • Heat the reaction mixture to a temperature between 120°C and 165°C (250-325°F). The pressure will increase due to gaseous byproducts, typically maintained between 2 to 45 bar (30 to 650 psig).[6][8]

  • Maintain the reaction for 10 to 60 minutes. Longer reaction times correspond to lower temperatures.

  • After cooling, carefully vent the reactor. The effluent contains the product alongside a byproduct, 2,5-pyridinedicarboxylic acid.

  • Adjust the pH of the reaction mixture to approximately 1.7 with a 40% sodium hydroxide solution to selectively precipitate the 2,5-pyridinedicarboxylic acid byproduct.[6]

  • Filter the mixture to remove the byproduct.

  • The filtrate, containing 6-methylnicotinic acid, can be further purified by crystallization or by forming a copper salt, which is then treated to release the free acid.[6]

Part 3: Synthetic Methodologies

Methodology A: Functionalization of 6-Methylnicotinic Acid

This is arguably the most direct and controllable route. It involves protecting the carboxylic acid as an ester, functionalizing the methyl group, and finally deprotecting the ester.

G Start 6-Methylnicotinic Acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate1 Methyl 6-Methylnicotinate Step1->Intermediate1 Step2 Radical Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 Methyl 6-(Bromomethyl) -nicotinate Step2->Intermediate2 Step3 Hydrolysis/SN2 (e.g., aq. NaHCO3) Intermediate2->Step3 Intermediate3 Methyl 6-(Hydroxymethyl) -nicotinate Step3->Intermediate3 Step4 Saponification (e.g., LiOH, H2O) Intermediate3->Step4 End 6-(Hydroxymethyl) -nicotinic Acid Step4->End

Caption: Workflow for synthesis from 6-methylnicotinic acid.

Protocol:

Step 1: Esterification

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent radical bromination step. Thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation.

  • Procedure:

    • Suspend 6-methylnicotinic acid (1.0 eq) in methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, until TLC indicates full conversion.

    • Remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 6-methylnicotinate.[9]

Step 2: Radical Bromination

  • Rationale: The benzylic-like methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator like AIBN (Azobisisobutyronitrile) is used to start the reaction.

  • Procedure:

    • Dissolve methyl 6-methylnicotinate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux. The reaction can be monitored by the consumption of the starting material (TLC) and the disappearance of the dense NBS at the bottom of the flask.

    • After completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude methyl 6-(bromomethyl)nicotinate.

Step 3 & 4: Hydrolysis and Saponification

  • Rationale: The bromide is displaced by a hydroxide source (hydrolysis) to form the alcohol. A mild base like sodium bicarbonate is often sufficient. The final step is saponification (ester hydrolysis) to yield the target carboxylic acid. A one-pot procedure is often feasible.

  • Procedure:

    • Dissolve the crude methyl 6-(bromomethyl)nicotinate in a mixture of acetone and water.

    • Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux for several hours.

    • After conversion to the alcohol is complete (monitored by TLC or LC-MS), add lithium hydroxide (LiOH, 1.5 eq).

    • Continue stirring at room temperature until the ester is fully saponified.

    • Acidify the reaction mixture carefully with 1M HCl to a pH of ~4-5 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Methodology B: Selective Reduction of 2,5-Pyridinedicarboxylic Acid

This route is more challenging due to the need to differentiate between two chemically similar carboxylic acid groups. However, it is a viable strategy, often involving selective esterification followed by reduction. A powerful analogy is found in the synthesis of Vitamin B6, where a similar pyridine dicarboxylate is reduced to a diol.[10]

G Start 2,5-Pyridinedicarboxylic Acid Step1 Diesterification (e.g., H+, EtOH) Start->Step1 Intermediate1 Diethyl 2,5-pyridine -dicarboxylate Step1->Intermediate1 Step2 Selective Reduction (e.g., NaBH4/Lewis Acid or Silane Reagents) Intermediate1->Step2 Intermediate2 Ethyl 6-(Hydroxymethyl) -nicotinate Step2->Intermediate2 Step3 Saponification (e.g., NaOH, H2O) Intermediate2->Step3 End 6-(Hydroxymethyl) -nicotinic Acid Step3->End

Caption: Workflow for synthesis from a dicarboxylic acid precursor.

Protocol (Adapted from Analogous Reductions):

Step 1: Diesterification

  • Rationale: Both carboxylic acids are protected as esters to improve solubility in organic solvents and modulate reactivity for the reduction step.

  • Procedure: Reflux 2,5-pyridinedicarboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid until diester formation is complete. Workup involves neutralization and extraction.

Step 2: Selective Reduction

  • Rationale: This is the critical step. The ester at the 2-position (C6) is generally more electron-deficient and thus more susceptible to nucleophilic attack by a hydride reagent than the ester at the 5-position (C3). Mild or sterically hindered reducing agents can achieve this selectivity. Silane-based reductions, catalyzed by fluoride ions, have proven effective for similar substrates.[10]

  • Procedure (based on silane reduction[10]):

    • Dissolve the diethyl 2,5-pyridinedicarboxylate (1.0 eq) in a suitable solvent like THF.

    • Add a silane reducing agent, such as ethoxydimethylsilane (MeSiH(OEt)₂), in large excess (e.g., 18-30 eq).

    • Add a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (Bu₄NF, 1.2 eq), to catalyze the hydrosilylation.

    • Stir the reaction at room temperature for 24 hours.

    • Upon completion, quench the reaction carefully with aqueous acid.

    • Purify the resulting mono-alcohol ester (ethyl 6-(hydroxymethyl)nicotinate) via column chromatography.

Step 3: Saponification

  • Rationale: The remaining ester group is hydrolyzed to the carboxylic acid.

  • Procedure: Treat the purified ethyl 6-(hydroxymethyl)nicotinate with aqueous NaOH or LiOH, followed by acidic workup as described in Methodology A, Step 4.

Part 4: Data Summary & Characterization

Parameter Methodology A: Functionalization Methodology B: Selective Reduction
Starting Material 6-Methylnicotinic Acid2,5-Pyridinedicarboxylic Acid
Key Transformation Radical Bromination & HydrolysisSelective Ester/Acid Reduction
Advantages More direct, potentially higher yielding, avoids selectivity issues between identical functional groups.Utilizes a different, readily available starting material.
Challenges Handling of radical reactions (NBS). Potential for over-bromination.Achieving high selectivity in the reduction step can be difficult and may require significant optimization.
Reagents of Note NBS, AIBN, SOCl₂Silanes (e.g., MeSiH(OEt)₂), NaBH₄/Lewis Acid, Bu₄NF

Characterization: The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the alcohol and carboxylic acid protons (which may exchange with D₂O).

  • ¹³C NMR: Expect seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the carboxyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₇H₇NO₃ (153.043 g/mol ) should be observed.[11]

  • Infrared (IR) Spectroscopy: Expect broad absorption bands for the O-H stretches of both the alcohol and the carboxylic acid, as well as a sharp C=O stretch for the carboxylic acid.

References

An In-depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(hydroxymethyl)nicotinic acid, a pyridinecarboxylic acid derivative of interest in various scientific domains. Drawing from established chemical principles and available research, this document details its fundamental properties, synthesis methodologies, analytical characterization, and explores its potential biological significance and applications.

Core Chemical and Physical Properties

This compound, with the CAS Number 775545-30-7, is a solid compound at room temperature.[1] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and a hydroxymethyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical characteristics that are pivotal to its reactivity and potential biological interactions.

Structural and Molecular Data
PropertyValueSource
IUPAC Name 6-(Hydroxymethyl)pyridine-3-carboxylic acid-
Synonyms 6-(hydroxymethyl)-3-pyridinecarboxylic acid, 6-Hydroxymethylpyridine-3-carboxylic acid[1]
CAS Number 775545-30-7[1][2]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [2]
Appearance Solid[1]
SMILES O=C(O)C1=CN=C(CO)C=C1[2]
InChI Key HJDYJONTIWRYOB-UHFFFAOYSA-N[1]
Physicochemical Properties (Experimental and Predicted)

While experimental data for this compound is limited in publicly available literature, we can infer some properties from closely related compounds and predictive models. It is crucial to note the distinction between this compound and the more extensively studied 6-hydroxynicotinic acid (CAS: 5006-66-6), which possesses a hydroxyl group directly on the pyridine ring.

  • Melting Point: No specific experimental melting point for this compound has been identified. For comparison, the related compound 6-hydroxynicotinic acid has a high melting point of approximately 310 °C.[3] The methyl ester, methyl 6-(hydroxymethyl)nicotinate, has a reported melting point of 77 °C.[4]

  • Solubility: The presence of both a carboxylic acid and a hydroxymethyl group suggests that this compound will exhibit some solubility in water and polar organic solvents. The solubility of the related nicotinic acid is known to be pH-dependent and it is soluble in water and ethanol.

Synthesis of this compound

A robust and reliable synthesis of this compound is essential for its further study and application. A logical and efficient pathway involves the synthesis of its methyl ester, methyl 6-(hydroxymethyl)nicotinate, followed by hydrolysis to the desired carboxylic acid.

Synthesis Workflow

Synthesis_Workflow A Dimethyl pyridine-2,5-dicarboxylate B Methyl 6-(hydroxymethyl)nicotinate A->B Selective Reduction (e.g., NaBH4, CaCl2) C This compound B->C Hydrolysis (e.g., NaOH or LiOH)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established methods for the synthesis of the intermediate ester and standard hydrolysis procedures.

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

This procedure is adapted from a known synthesis of methyl 6-(hydroxymethyl)nicotinate.[5]

  • Reaction Setup: In a round-bottom flask, combine dimethyl pyridine-2,5-dicarboxylate, calcium chloride, tetrahydrofuran (THF), and ethanol. Stir the mixture for 30 minutes at room temperature.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 18 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate.

Step 2: Hydrolysis to this compound

This is a general procedure for the saponification of a methyl ester.

  • Reaction Setup: Dissolve the methyl 6-(hydroxymethyl)nicotinate obtained in Step 1 in a suitable solvent such as a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This will precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological and Pharmacological Context

While direct studies on the biological activities of this compound are scarce, the activities of structurally similar compounds provide a basis for potential areas of investigation.

Nicotinic Acid Metabolism

6-Hydroxynicotinic acid, a closely related molecule, is a known metabolite of nicotinic acid (Vitamin B3) produced by certain microorganisms, such as Pseudomonas aeruginosa.[6] This metabolic pathway highlights a potential biological origin and role for such substituted nicotinic acids. The enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is a key step in the bacterial degradation of nicotinic acid.

Potential Pharmacological Relevance

The structural similarity to nicotinic acid and other nicotinic receptor ligands suggests that this compound could be explored for its interaction with nicotinic acetylcholine receptors (nAChRs). Research on a different but related nicotine derivative, 6-hydroxy-L-nicotine, has shown that it can interact with nAChRs and exhibits interesting biological effects, including potential applications in neurodegenerative disorders and varied effects on cancer cell lines.[7][8][9] These findings suggest that the nicotinic acid scaffold with substitution at the 6-position is a promising area for drug discovery.

It is important to emphasize that this compound is a distinct chemical entity from 6-hydroxy-L-nicotine, and its specific biological profile requires dedicated investigation.

Analytical Characterization

Accurate analytical methods are crucial for the identification, quantification, and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of this compound. A method for the related 6-hydroxynicotinic acid utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

Illustrative HPLC Method Parameters:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with related nicotinic acid derivatives.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), can be used for the sensitive detection and quantification of this compound. Electrospray ionization (ESI) in both positive and negative ion modes would be appropriate for this molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest that it should be handled with care. The related 6-hydroxynicotinic acid and the intermediate methyl 6-(hydroxymethyl)nicotinate are classified as skin and eye irritants.[10][11][12]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Future Directions and Conclusion

This compound represents a molecule with potential for further scientific exploration. While its fundamental properties and a viable synthetic route are outlined in this guide, a significant opportunity exists to investigate its biological activities. Future research should focus on:

  • Detailed Physicochemical Characterization: Experimental determination of melting point, solubility, and pKa.

  • Biological Screening: Evaluation of its activity on various biological targets, including nicotinic acetylcholine receptors.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to understand its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

This in-depth technical guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary information to synthesize, characterize, and further investigate the potential of this compound.

References

An In-depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-(Hydroxymethyl)nicotinic acid, designed for researchers, scientists, and professionals in drug development. It delves into the compound's chemical profile, synthesis methodologies, potential biological significance, and analytical techniques, offering field-proven insights and detailed protocols to facilitate advanced research and application.

Introduction: Unveiling a Promising Nicotinic Acid Derivative

This compound is a pyridinecarboxylic acid derivative that has garnered interest within the scientific community as a potential pharmaceutical intermediate and a metabolite of nicotinic acid-related compounds. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine compounds suggests a potential for diverse pharmacological activities. Understanding its synthesis, biological interactions, and analytical characterization is crucial for unlocking its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource(s)
Chemical Name This compound--INVALID-LINK--
Synonyms 6-(hydroxymethyl)-3-pyridinecarboxylic acid, 6-Hydroxymethylpyridine-3-carboxylic acid--INVALID-LINK--
CAS Number 775545-30-7--INVALID-LINK--
Molecular Formula C₇H₇NO₃--INVALID-LINK--
Molecular Weight 153.14 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage Sealed in a dry environment at 2-8°C--INVALID-LINK--
SMILES Code O=C(O)C1=CN=C(CO)C=C1--INVALID-LINK--

Synthesis and Manufacturing

The synthesis of this compound can be approached through a multi-step process, primarily involving the synthesis of its methyl ester precursor followed by hydrolysis.

Synthesis of Methyl 6-(Hydroxymethyl)nicotinate

A robust and high-yield synthesis of the key intermediate, methyl 6-(hydroxymethyl)nicotinate, has been well-documented.[1] The process involves the selective reduction of a diester.

Reaction Scheme:

Synthesis_Ester Dimethyl_pyridine-2,5-dicarboxylate Dimethyl pyridine-2,5-dicarboxylate Reagents NaBH₄, CaCl₂ THF, EtOH, 0°C to RT Dimethyl_pyridine-2,5-dicarboxylate->Reagents Methyl_6-(hydroxymethyl)nicotinate Methyl 6-(hydroxymethyl)nicotinate Reagents->Methyl_6-(hydroxymethyl)nicotinate

Caption: Synthesis of Methyl 6-(hydroxymethyl)nicotinate.

Detailed Protocol:

  • Reaction Setup: In a suitable reaction vessel, a mixture of dimethyl pyridine-2,5-dicarboxylate (100.0 g, 0.51 mol), calcium chloride (227.4 g, 2.05 mol), tetrahydrofuran (1100 mL), and ethanol (1200 mL) is prepared and stirred for 30 minutes. The use of calcium chloride is crucial as it modulates the reactivity of the borohydride, enabling the selective reduction of one ester group.

  • Reduction: The reaction mixture is cooled to 0°C, and sodium borohydride (48.6 g, 1.28 mol) is added portion-wise. The reaction is then allowed to stir at room temperature for 18 hours.

  • Work-up: A saturated solution of ammonium chloride (1.5 L) and water (2.0 L) are slowly added to quench the reaction. The product is then extracted with dichloromethane (3 x 3.0 L).

  • Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate. A high yield of 96% has been reported for this procedure.[1]

Hydrolysis to this compound

Reaction Scheme:

Hydrolysis Methyl_ester Methyl 6-(hydroxymethyl)nicotinate Hydrolysis_conditions 1. NaOH (aq), Reflux 2. HCl (aq) Methyl_ester->Hydrolysis_conditions Final_product This compound Hydrolysis_conditions->Final_product

Caption: Hydrolysis of the methyl ester to the final product.

Proposed Protocol:

  • Reaction Setup: Methyl 6-(hydroxymethyl)nicotinate is dissolved in a suitable solvent such as methanol or ethanol, and an aqueous solution of sodium hydroxide (e.g., 1-2 M) is added.

  • Hydrolysis: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC). Alkaline hydrolysis is generally preferred over acidic hydrolysis as it is an irreversible process, leading to higher yields.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the alcohol solvent is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Biological Activity and Pharmacological Significance

Direct experimental data on the biological activity of this compound is limited. However, its structural relationship to nicotinic acid and other nicotinic derivatives allows for informed speculation on its potential pharmacological profile.

Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs).[4] The structure-activity relationship of nicotinic acid analogues suggests that substitutions on the pyridine ring can significantly influence binding affinity and functional activity at various nAChR subtypes.[5] It is plausible that this compound may act as a ligand at these receptors, potentially modulating cholinergic neurotransmission. Further investigation into its binding affinity at different nAChR subtypes is warranted.

In Silico ADMET Profiling

To provide a preliminary assessment of the drug-like properties of this compound, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be performed using various online tools.[6][7][8][9][10][11] These computational models can estimate key pharmacokinetic parameters and potential toxicity liabilities.

Workflow for In Silico ADMET Prediction:

ADMET_Workflow SMILES Input SMILES String O=C(O)C1=CN=C(CO)C=C1 WebServer Select Web Server (e.g., SwissADME, pkCSM) SMILES->WebServer Parameters Set Prediction Parameters WebServer->Parameters Run Run Prediction Parameters->Run Analysis Analyze Predicted Properties (Lipinski's Rule, Solubility, BBB penetration, etc.) Run->Analysis

Caption: Workflow for in silico ADMET prediction.

Comparison with Related Compounds

Studies on nicotinic acid derivatives have revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][12][13][14][15] For instance, certain novel nicotinic acid derivatives have shown potent anti-inflammatory properties with an enhanced gastric safety profile.[6] Others have demonstrated promising anticancer activity by targeting VEGFR-2.[12] While these activities are not directly attributable to this compound, they highlight the therapeutic potential of this class of compounds and provide a rationale for its further pharmacological screening.

Analytical Methodologies

The accurate quantification and characterization of this compound are essential for its development and application. Standard analytical techniques such as HPLC, LC-MS/MS, and NMR spectroscopy are applicable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the routine analysis and purity assessment of this compound.

Proposed HPLC Method:

  • Column: A C18 reversed-phase column is a suitable choice for separating polar aromatic compounds like pyridinecarboxylic acids.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.[12][16][17]

  • Detection: UV detection at a wavelength around 255-260 nm should be appropriate, given the pyridine ring chromophore.[12]

  • Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, especially in biological matrices, an LC-MS/MS method is recommended.

Proposed LC-MS/MS Parameters:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this molecule.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion would likely be the protonated molecule [M+H]⁺.

  • Sample Preparation: For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) would likely be necessary to remove interferences.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. Predicted chemical shifts can be estimated using NMR prediction software.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum will be characteristic of the molecule's structure. Key fragmentation pathways for benzyl alcohol derivatives often involve the loss of a hydroxyl radical, water, or the entire hydroxymethyl group.[1][18][19][20] The tropylium ion is a common fragment in the mass spectra of benzyl derivatives.

Safety and Handling

  • General Hazards: Pyridine derivatives can be irritants to the skin, eyes, and respiratory tract.[21][22][23]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Toxicity Profile of Pyridine Derivatives: The toxicity of pyridine derivatives can vary widely depending on the nature and position of substituents. Some pyridine derivatives have been shown to have low acute toxicity.[24][25][26][27][28]

Conclusion and Future Directions

This compound represents a promising but underexplored molecule with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its chemical properties, synthesis, and proposed analytical methods, drawing upon existing knowledge of related compounds.

Future research should focus on:

  • Optimizing and validating the synthesis and purification protocols.

  • Conducting thorough pharmacological screening to identify its biological targets and mechanism of action.

  • Performing in vitro and in vivo studies to evaluate its therapeutic potential.

  • Developing and validating specific analytical methods for its quantification in various matrices.

  • Undertaking comprehensive toxicological studies to establish its safety profile.

By systematically addressing these areas, the scientific community can fully elucidate the potential of this compound and pave the way for its potential translation into valuable applications.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. A compound's three-dimensional architecture dictates its biological activity, its metabolic fate, and its safety profile. 6-(Hydroxymethyl)nicotinic acid, a pyridine derivative, represents a scaffold of significant interest due to the diverse pharmacological activities of nicotinic acid and its analogues.[1] This guide provides a comprehensive, technically-grounded framework for the structural analysis and characterization of this molecule, intended for researchers, scientists, and drug development professionals. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the first step in its comprehensive characterization. This data informs the selection of appropriate analytical techniques and the design of experimental protocols.

PropertyValueSource
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [3]
Appearance Solid[2]
CAS Number 775545-30-7[2]

Chromatographic Purity Assessment: The Baseline of Quality

Before embarking on detailed structural analysis, it is paramount to establish the purity of the analyte. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. The choice of method parameters is critical for achieving a robust and reliable separation.

Rationale for Method Selection

A reversed-phase HPLC method is selected due to the polar nature of this compound. A C18 column provides a non-polar stationary phase, and a polar mobile phase allows for the effective retention and separation of the analyte from potential impurities. UV detection is suitable as the pyridine ring contains a chromophore.

Step-by-Step HPLC Protocol
  • System Preparation:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% A to 60% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 260 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and System Suitability:

    • Inject 10 µL of the prepared sample.

    • System suitability will be established based on parameters outlined in USP General Chapter <621>, including tailing factor and theoretical plates.[4][5][6][7][8]

Unveiling the Molecular Framework: Spectroscopic Techniques

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[9][10][11][12][13] Filtering the sample removes particulate matter that can degrade spectral resolution.[10]

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar analyte and for its exchangeable proton signal from residual water, which can be useful for identifying labile protons.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon.

  • Expected Spectral Features and Interpretation:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen. Based on the structure of nicotinic acid, the proton at position 2 is expected to be the most downfield, followed by the protons at positions 6, 4, and 5.[14] The hydroxymethyl group will introduce a singlet for the CH₂ protons.

    • ¹³C NMR: The spectrum will display seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and their chemical shifts can be predicted based on substituent effects.[15][16][17][18] The methylene carbon of the hydroxymethyl group will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique, ideal for polar molecules like this compound, as it minimizes fragmentation during the ionization process, ensuring the observation of the molecular ion.[19][20][21]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of methanol and water with 0.1% formic acid. The acid promotes protonation of the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Expected Fragmentation Pattern:

    • The primary ion observed will be the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. Expected fragmentation pathways include the loss of water (H₂O) from the hydroxymethyl group and the loss of formic acid (HCOOH) from the carboxylic acid group. Fragmentation of the pyridine ring itself is also possible.[22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

For a solid sample, the thin solid film method is a rapid and effective way to obtain a high-quality spectrum without the interference of mulling agents like Nujol.[23][24][25]

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methanol.

    • Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the solid sample.[24][26]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Interpretation of Key Absorption Bands:

    • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group and the carboxylic acid O-H.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

    • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

    • C-O Stretch: An absorption band in the 1000-1200 cm⁻¹ region due to the C-O bond of the alcohol and carboxylic acid.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography offers the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality. Slow evaporation is a common and effective technique for small organic molecules.[27][28][29][30][31]

  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated solution of this compound in a suitable solvent system (e.g., a mixture of ethanol and water).

    • Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a modern diffractometer.

    • Process the data and solve the crystal structure using appropriate software (e.g., SHELX).[27]

Ensuring Data Integrity: Adherence to Regulatory Standards

All analytical work, particularly in a drug development context, must be conducted within a framework of rigorous quality control. This ensures the reliability and integrity of the data generated. Key guidelines include:

  • Good Laboratory Practice (GLP): A quality system covering the organizational processes and conditions under which non-clinical studies are planned, performed, monitored, recorded, reported, and archived.[1][32]

  • ICH Q2(R2) Validation of Analytical Procedures: This guideline provides a framework for validating analytical methods to ensure they are fit for their intended purpose. It outlines the validation characteristics that need to be considered, such as accuracy, precision, specificity, linearity, and range.[33][34][35][36][37]

Logical Framework for Structural Elucidation

The following diagram illustrates the workflow for the comprehensive structural analysis of this compound.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure cluster_3 Final Confirmation Purity Purity Assessment (HPLC) NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Proceed if >95% pure PhysChem Physicochemical Properties PhysChem->Purity MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirm Connectivity XRay Single-Crystal X-ray Crystallography NMR->XRay Propose Structure FTIR FTIR Spectroscopy MS->FTIR Confirm Functional Groups MS->XRay Propose Structure FTIR->XRay Propose Structure Final_Structure Confirmed Structure of This compound XRay->Final_Structure Unambiguous 3D Structure

Caption: Workflow for the structural elucidation of this compound.

Applications in Drug Development

Nicotinic acid and its derivatives have a broad range of biological activities and are used in the treatment of various diseases.[1] The introduction of a hydroxymethyl group at the 6-position can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. This modification can influence its solubility, metabolic stability, and interaction with biological targets. Therefore, a precise understanding of its structure is a critical prerequisite for its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex active pharmaceutical ingredients.[38][39][40]

References

A Technical Guide to the Solubility and Stability of 6-(Hydroxymethyl)nicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-(Hydroxymethyl)nicotinic acid, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its characterization.

Introduction: Understanding this compound

This compound, also known as 6-(hydroxymethyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its chemical structure, featuring both a carboxylic acid and a hydroxymethyl group on the pyridine ring, suggests unique physicochemical properties that are critical to understand for its application in areas such as drug delivery, formulation development, and synthetic chemistry.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₇NO₃[1]

  • Molecular Weight: 153.14 g/mol [1][2]

  • Appearance: Solid[1]

  • CAS Number: 775545-30-7[1][3][4]

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (carboxylic acid and pyridine nitrogen) indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capabilities.

Solubility Profile of this compound

While specific experimental solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on the well-documented properties of its parent compound, nicotinic acid, and other pyridine carboxylic acid derivatives.

Predicted Solubility Behavior

The solubility of nicotinic acid has been determined in a range of solvents, with the following trend observed: Dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[5] This suggests that polar, hydrogen-bonding solvents are most effective at solvating the molecule.

For this compound, the additional hydroxymethyl group is expected to increase its polarity and capacity for hydrogen bonding. Therefore, it is predicted to exhibit good solubility in polar protic solvents like water, ethanol, and methanol, as well as polar aprotic solvents like DMSO. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following workflow outlines a robust method for determining the equilibrium solubility of this compound.

Workflow for Equilibrium Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a known volume of the selected solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Allow to equilibrate for a predetermined time (e.g., 24-48h) equil1->equil2 analysis1 Centrifuge or filter to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Steps:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetonitrile, DMSO, and a non-polar solvent like hexane or toluene).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the samples to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a chemically compatible filter, e.g., PTFE) can be used to separate the solid from the liquid phase.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The obtained solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueExperimental Value
PBS (pH 7.4)37Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a key component of this assessment.[6][7]

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] This information is vital for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[6]

Experimental Protocol for Forced Degradation

The following protocol outlines a systematic approach to the forced degradation of this compound.

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (e.g., 0.1 M HCl) analysis1 Analyze samples at different time points stress1->analysis1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH) stress2->analysis1 stress3 Oxidative Degradation (e.g., 3% H₂O₂) stress3->analysis1 stress4 Thermal Degradation (e.g., 60°C) stress4->analysis1 stress5 Photolytic Degradation (ICH Q1B guidelines) stress5->analysis1 analysis2 Use a stability-indicating HPLC method analysis1->analysis2 analysis3 Identify and quantify degradation products analysis2->analysis3

Caption: Workflow for conducting forced degradation studies on this compound.

Detailed Steps:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

  • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C).[8]

  • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and maintain at room temperature or heat gently.[8]

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak to ensure that no degradation products are co-eluting. Calculate the mass balance to account for all the material.

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid group can undergo esterification.

  • Oxidation: The hydroxymethyl group is susceptible to oxidation to an aldehyde and further to a carboxylic acid, forming pyridine-3,6-dicarboxylic acid.

  • Decarboxylation: Under harsh thermal conditions, decarboxylation of the carboxylic acid group might occur.

Analytical Methodologies

The development of a robust and validated analytical method is paramount for accurate quantification in both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of this compound due to its versatility and sensitivity.[9]

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation.

  • Detection: UV detection at a wavelength of maximum absorbance (around 260 nm, typical for pyridine derivatives) is appropriate.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Other Relevant Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification and structural elucidation of unknown degradation products.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be applicable for the analysis of volatile degradation products, potentially after derivatization.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify changes in functional groups during degradation.[9]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, the principles and protocols outlined herein, based on established scientific methodologies and data from analogous compounds, offer a robust starting point for its comprehensive characterization. By following these guidelines, researchers and drug development professionals can generate the critical data necessary to advance the potential applications of this promising compound.

References

6-(Hydroxymethyl)nicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(Hydroxymethyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in this compound. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its potential applications within the broader context of nicotinic acid derivatives as therapeutic agents.

Core Physicochemical Properties

This compound, also known as 6-(hydroxymethyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its structure features both a carboxylic acid and a primary alcohol functional group, making it a versatile building block for chemical synthesis. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][2][3]
Molecular Weight 153.1354 g/mol [1][2]
CAS Number 775545-30-7[1][2][3]
Appearance Solid[1]
Storage Conditions Sealed in a dry environment at 2-8°C[3]
SMILES OCc1ccc(cn1)C(=O)O[2]

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a two-step process starting from a commercially available precursor, dimethyl pyridine-2,5-dicarboxylate. The strategy involves the selective reduction of one ester group to a primary alcohol, followed by the hydrolysis of the remaining ester to the desired carboxylic acid.

Step 1: Selective Mono-reduction of Dimethyl Pyridine-2,5-dicarboxylate

The critical challenge in this synthesis is the selective reduction of one of the two methyl ester groups. A standard strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both esters. Therefore, a milder and more selective system is required. The combination of sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) provides an elegant solution.

Mechanism Insight: NaBH₄ alone is generally not reactive enough to reduce esters. However, the addition of a Lewis acid like CaCl₂ activates the ester's carbonyl group, making it more electrophilic and susceptible to hydride attack from NaBH₄. The precise stoichiometry allows for the preferential reduction of one ester group, yielding Methyl 6-(hydroxymethyl)nicotinate.[4]

G start Dimethyl pyridine-2,5-dicarboxylate reagents 1. NaBH₄, CaCl₂ 2. THF/EtOH, 0°C to RT start->reagents Selective Reduction intermediate Methyl 6-(hydroxymethyl)nicotinate reagents->intermediate hydrolysis_reagents 1. LiOH or NaOH (aq) 2. Acidic Workup (HCl) intermediate->hydrolysis_reagents Saponification product This compound hydrolysis_reagents->product

Caption: Synthetic workflow for this compound.

Step 2: Saponification to the Carboxylic Acid

The second step is a standard ester hydrolysis (saponification). Treating the intermediate, Methyl 6-(hydroxymethyl)nicotinate, with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous solution will cleave the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, yielding the final product, this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the intermediate ester.[4]

Materials:

  • Dimethyl pyridine-2,5-dicarboxylate

  • Calcium chloride (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethanol (EtOH, anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Deionized water

Protocol:

Part A: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add dimethyl pyridine-2,5-dicarboxylate (1.0 eq), anhydrous calcium chloride (4.0 eq), anhydrous THF, and anhydrous ethanol.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add sodium borohydride (2.5 eq) portion-wise, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution, followed by deionized water.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 6-(hydroxymethyl)nicotinate. The product can be purified by column chromatography if necessary.

Part B: Hydrolysis to this compound

  • Dissolve the crude ester from Part A in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add an aqueous solution of NaOH (1.1 - 1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0°C and acidify by the dropwise addition of concentrated HCl until the pH is approximately 2-3.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the collected solid or the combined organic extracts (over MgSO₄) and remove the solvent under reduced pressure to yield the final product, this compound.

Biological Context and Potential Applications in Drug Development

While specific research on this compound is limited, its parent compound, nicotinic acid, has a well-documented history as a broad-spectrum lipid-lowering drug.[5]

Pharmacological Target of Nicotinic Acid: Nicotinic acid exerts its primary effects by acting as an agonist for the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes.[6]

  • Mechanism of Action: Activation of GPR109A in adipose tissue inhibits lipolysis, which reduces the flux of free fatty acids (FFAs) to the liver. This decrease in hepatic FFAs leads to reduced synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL).[5]

  • HDL Modulation: Nicotinic acid is also the most potent agent available for raising high-density lipoprotein (HDL) cholesterol levels, although the exact mechanisms are still being fully elucidated.[5][6]

G cluster_0 Adipocyte (Fat Cell) GPR109A GPR109A Receptor Lipolysis Lipolysis GPR109A->Lipolysis Inhibits FFAs Free Fatty Acids (FFAs) in Plasma Lipolysis->FFAs Releases NA Nicotinic Acid or Derivative NA->GPR109A Binds & Activates Liver Liver FFAs->Liver Uptake VLDL VLDL/LDL Synthesis Liver->VLDL Produces

Caption: Pharmacological pathway of nicotinic acid via the GPR109A receptor.

Potential for this compound: Given its structural similarity to nicotinic acid, this compound holds potential in several areas of drug discovery:

  • Direct Therapeutic Agent: It could be investigated as a novel GPR109A agonist. The hydroxymethyl group may alter its potency, selectivity, or pharmacokinetic profile, potentially leading to a better therapeutic window or reduced side effects (like the characteristic flushing associated with niacin).[6]

  • Prodrug Development: The primary alcohol and carboxylic acid groups are ideal handles for creating prodrugs. Esterification or other modifications could improve bioavailability, target specific tissues, or achieve controlled release.

  • Chemical Scaffold: It serves as a valuable building block for creating more complex molecules. The functional groups allow for further chemical elaboration to explore structure-activity relationships (SAR) for various biological targets. Derivatives of nicotinic acid have shown a wide range of activities, including anti-inflammatory, anti-bacterial, and anti-tubercular effects.[7]

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and drug development. Its straightforward synthesis from common starting materials makes it an accessible building block. By leveraging the established pharmacology of its parent compound, nicotinic acid, this derivative presents a compelling starting point for the design of novel therapeutics, particularly in the realm of metabolic disorders. Future research should focus on its biological characterization, including its activity at the GPR109A receptor and its broader pharmacological profile.

References

A Technical Guide to the Spectroscopic Characterization of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(Hydroxymethyl)nicotinic acid, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven methodologies for obtaining and analyzing nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound (CAS No. 775545-30-7) is a pyridine derivative featuring both a carboxylic acid and a hydroxymethyl group.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide will delve into the core spectroscopic techniques used to elucidate the structure and purity of this compound.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of this compound that will be probed by NMR, IR, and MS are the pyridine ring, the carboxylic acid group, and the hydroxymethyl group.

MS_Fragmentation M [M+H]⁺ m/z = 154.05 F1 [M+H - H₂O]⁺ m/z = 136.04 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z = 108.04 M->F2 - HCOOH

References

The Aerobic Degradation of Nicotinic Acid: A Central Role for 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Role of 6-(Hydroxymethyl)nicotinic Acid

This guide delves into the microbial degradation of nicotinic acid (niacin, Vitamin B3), a fundamental pathway in the global carbon and nitrogen cycles. The user's query specified the biological role of this compound. A thorough review of the scientific literature indicates that the canonical and most extensively characterized aerobic degradation pathway of nicotinic acid does not proceed via this compound. Instead, the pivotal and initial intermediate is 6-hydroxynicotinic acid . While this compound is a recognized chemical compound, its involvement as a direct intermediate in nicotinic acid catabolism is not supported by current research. This guide will, therefore, focus on the evidence-based metabolic pathway, providing a comprehensive technical overview of the central role of 6-hydroxynicotinic acid and the associated enzymatic machinery.

Introduction: The Significance of Nicotinic Acid Catabolism

Nicotinic acid and its amide, nicotinamide, are precursors to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). While vital for all life, nicotinic acid also serves as a carbon, nitrogen, and energy source for various microorganisms.[1] The microbial degradation of N-heterocyclic aromatic compounds, such as nicotinic acid, is of significant interest for bioremediation and understanding microbial metabolic diversity.[2][3] The aerobic catabolism of nicotinic acid is particularly well-studied in bacteria, with organisms like Pseudomonas, Bacillus, and Aspergillus species providing key insights into the biochemical transformations.[2][4][5]

The initial and rate-limiting step in this aerobic pathway is the regioselective hydroxylation of the pyridine ring, a chemically challenging reaction that microorganisms have evolved sophisticated enzymatic solutions to overcome.[6] This hydroxylation dictates the subsequent steps of ring cleavage and entry into central metabolism.

The Core Pathway: From Nicotinic Acid to Central Metabolites

The aerobic degradation of nicotinic acid is a multi-step enzymatic cascade that ultimately converts the pyridine ring into common metabolic intermediates. The pathway is initiated by the formation of 6-hydroxynicotinic acid, which is then further processed.

The Gateway Reaction: Formation of 6-Hydroxynicotinic Acid

The first committed step in the aerobic degradation of nicotinic acid is the hydroxylation at the C6 position of the pyridine ring to form 6-hydroxynicotinic acid.[6] This reaction is catalyzed by nicotinate dehydrogenase (also known as nicotinic acid hydroxylase).

Reaction: Nicotinic Acid + H₂O + Acceptor ⇌ 6-Hydroxynicotinic Acid + Reduced Acceptor

This enzyme belongs to the family of oxidoreductases and often contains a molybdenum cofactor.[6][7] There are different classes of this enzyme based on the electron acceptor they utilize. For instance, in some bacteria, the enzyme is NADP+-dependent (EC 1.17.1.5), while in others, like Pseudomonas putida, it is a two-component enzyme that uses a cytochrome as an electron acceptor (EC 1.17.2.1).[8][9][10] The enzyme from Eubacterium barkeri is notable for containing a labile selenium atom at its active site, crucial for its catalytic activity.[7]

The causality behind this initial hydroxylation at the C6 position is a key aspect of the pathway's logic. This specific positioning of the hydroxyl group activates the pyridine ring for subsequent oxidation and cleavage.

Downstream Processing of 6-Hydroxynicotinic Acid

Once formed, 6-hydroxynicotinic acid is the substrate for a variety of enzymes that continue the degradation cascade. The subsequent steps can differ between organisms.

In many aerobic bacteria, including Pseudomonas putida and Bordetella bronchiseptica, 6-hydroxynicotinic acid is metabolized by 6-hydroxynicotinate 3-monooxygenase (NicC).[11][12][13] This flavin-dependent monooxygenase (EC 1.14.13.114) catalyzes a remarkable reaction involving both hydroxylation and decarboxylation.[14]

Reaction: 6-Hydroxynicotinic Acid + NADH + H⁺ + O₂ ⇌ 2,5-Dihydroxypyridine + NAD⁺ + H₂O + CO₂[14]

This enzyme utilizes FAD as a cofactor to activate molecular oxygen.[13][15] The mechanism involves the formation of a reactive C4a-hydroperoxy-flavin intermediate, which then hydroxylates the substrate.[15] This step is a prime example of how microbes overcome the stability of aromatic rings. The resulting intermediate undergoes decarboxylation, driven by the re-aromatization of the ring, to form 2,5-dihydroxypyridine.[15]

In other bacteria, such as Bacillus niacini, 6-hydroxynicotinic acid is further hydroxylated by 6-hydroxynicotinate dehydrogenase (EC 1.17.3.3).[16][17]

Reaction: 6-Hydroxynicotinic Acid + H₂O + O₂ ⇌ 2,6-Dihydroxynicotinate + H₂O₂[16]

This enzyme also contains a molybdenum cofactor, FAD, and iron-sulfur centers.[17] The product, 2,6-dihydroxynicotinate, is then further metabolized.

Ring Cleavage and Final Products

The dihydroxypyridine intermediates, such as 2,5-dihydroxypyridine, are then substrates for ring-cleavage dioxygenases. For example, the NicX enzyme in Pseudomonas putida is an Fe²⁺-dependent dioxygenase that converts 2,5-dihydroxypyridine into N-formylmaleamic acid.[2][3] This intermediate is then deformylated by the hydrolase NicD to maleamic acid and formic acid.[3] Maleamic acid is subsequently converted to maleic acid and then to fumaric acid, which enters the tricarboxylic acid (TCA) cycle.

The entire pathway from nicotinic acid to central metabolites is genetically encoded in a set of genes often found in a cluster, termed the nic cluster in Pseudomonas putida.[2][18]

Visualization of the Nicotinic Acid Degradation Pathway

The following diagram illustrates the core aerobic degradation pathway of nicotinic acid, highlighting the central role of 6-hydroxynicotinic acid.

Nicotinic_Acid_Degradation NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid NA->HNA Nicotinate Dehydrogenase (NicAB) DHP25 2,5-Dihydroxypyridine HNA->DHP25 6-Hydroxynicotinate 3-Monooxygenase (NicC) DHN26 2,6-Dihydroxynicotinate HNA->DHN26 6-Hydroxynicotinate Dehydrogenase NFMA N-Formylmaleamic Acid DHP25->NFMA Dioxygenase (NicX) MA Maleamic Acid NFMA->MA Deformylase (NicD) Fumarate Fumarate MA->Fumarate Amidohydrolase (NicF) TCA TCA Cycle Fumarate->TCA

Caption: Aerobic degradation pathway of nicotinic acid.

Experimental Protocol: Assay of Nicotinate Dehydrogenase

The characterization of enzymes is fundamental to understanding metabolic pathways. The following protocol provides a methodology for assaying the activity of nicotinate dehydrogenase, the gateway enzyme in nicotinic acid degradation. This protocol is based on spectrophotometric detection of the reduction of an artificial electron acceptor.

Principle

Nicotinate dehydrogenase activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of decrease in absorbance at 600 nm is proportional to the enzyme activity. Phenazine methosulfate (PMS) can be used as an intermediate electron carrier between the enzyme and DCIP.

Materials and Reagents
  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Potassium cyanide (KCN) (0.2 M, freshly prepared)

  • Sodium nicotinate (0.5 M)

  • 2,6-dichloroindophenol (DCIP) (2.5 mM, freshly prepared)

  • Phenazine methosulfate (PMS) (12.5 mM, freshly prepared in the dark)

  • Enzyme preparation (e.g., cell-free extract or purified enzyme)

  • Spectrophotometer capable of reading at 600 nm

  • Cuvettes

Step-by-Step Methodology
  • Reaction Mixture Preparation: In a 3 ml cuvette, prepare the reaction mixture by adding the following components in order:

    • 2.0 ml of 0.1 M Tris-HCl, pH 8.0

    • 0.1 ml of 0.2 M KCN (to inhibit cytochrome oxidase)

    • 0.1 ml of 0.5 M sodium nicotinate (substrate)

    • Variable amount of enzyme preparation (e.g., 10-100 µl)

    • Distilled water to a final volume of 2.8 ml

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: To start the reaction, add:

    • 0.1 ml of 12.5 mM PMS

    • 0.1 ml of 2.5 mM DCIP

    • Quickly mix by inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm (A₆₀₀) over time (e.g., for 3-5 minutes). A linear rate of decrease should be observed.

  • Blank Reaction: Prepare a blank cuvette containing all components except the enzyme preparation to account for any non-enzymatic reduction of DCIP.

Calculation of Enzyme Activity

Enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient for DCIP at pH 8.0 and 600 nm is approximately 22,000 M⁻¹cm⁻¹.

Activity (µmol/min/ml) = (ΔA₆₀₀/min) / (ε * l) * V_total / V_enzyme * 10⁶

Where:

  • ΔA₆₀₀/min is the rate of change of absorbance at 600 nm per minute.

  • ε is the molar extinction coefficient of DCIP (22,000 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • V_total is the total volume of the reaction mixture (3 ml).

  • V_enzyme is the volume of the enzyme preparation added (in ml).

This assay provides a reliable and reproducible method for quantifying nicotinate dehydrogenase activity, which is crucial for enzyme purification, characterization, and genetic studies of the nicotinic acid degradation pathway.

Broader Context and Future Directions

While the pathway via 6-hydroxynicotinic acid is the most documented, microbial metabolism is diverse. For instance, some bacteria have been isolated that degrade 6-methylnicotinic acid, a related compound. In one such case, the initial enzymatic attack was found to be hydroxylation at the C2 position of the pyridine ring, rather than oxidation of the methyl group.[19] This highlights the variety of enzymatic strategies that have evolved to catabolize pyridine derivatives.

The study of nicotinic acid degradation continues to be a vibrant field of research. The enzymes of this pathway, with their ability to perform challenging chemical transformations, hold potential for biotechnological applications, including the synthesis of valuable chemical intermediates.[6] Further research into the structure, function, and regulation of these enzymes will undoubtedly uncover new biochemical principles and engineering opportunities.

Quantitative Data Summary

EnzymeEC NumberSubstrate(s)Product(s)Cofactor(s)Organism Example
Nicotinate Dehydrogenase1.17.1.5Nicotinic acid, H₂O, NADP⁺6-Hydroxynicotinic acid, NADPH, H⁺FAD, IronClostridium barkeri
Nicotinate Dehydrogenase (cytochrome)1.17.2.1Nicotinic acid, H₂O, Ferricytochrome6-Hydroxynicotinic acid, Ferrocytochrome, H⁺Molybdenum, FADPseudomonas putida[2][9]
6-Hydroxynicotinate 3-Monooxygenase1.14.13.1146-Hydroxynicotinic acid, NADH, O₂2,5-Dihydroxypyridine, NAD⁺, H₂O, CO₂FADPseudomonas fluorescens[14]
6-Hydroxynicotinate Dehydrogenase1.17.3.36-Hydroxynicotinic acid, H₂O, O₂2,6-Dihydroxynicotinate, H₂O₂Molybdenum, FADBacillus niacini[16]

Conclusion

The biological degradation of nicotinic acid is a testament to the metabolic ingenuity of microorganisms. The pathway, centrally involving the formation of 6-hydroxynicotinic acid, showcases a series of sophisticated enzymatic reactions that efficiently dismantle a stable N-heterocyclic aromatic compound. Understanding this pathway not only deepens our knowledge of microbial biochemistry and evolution but also provides a foundation for novel biotechnological applications. For researchers in drug development and related fields, the enzymes of the nicotinic acid degradation pathway offer a rich source of biocatalysts with the potential for green and efficient chemical synthesis.

References

Enzymatic conversion of nicotinic acid to 6-(Hydroxymethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biocatalytic Functionalization of the Nicotinic Acid Scaffold

Pathways to 6-Hydroxynicotinic Acid and the Prospective Synthesis of 6-(Hydroxymethyl)nicotinic Acid

Executive Summary

Nicotinic acid (NA), or Vitamin B3, is a vital precursor for essential coenzymes like NAD⁺ and a fundamental building block for pharmaceuticals and agrochemicals.[1][2] The functionalization of its pyridine ring is of significant industrial interest. Biocatalysis offers a green, highly selective, and efficient alternative to traditional chemical synthesis for producing nicotinic acid derivatives.[2][3] This guide provides a comprehensive technical overview of the well-established enzymatic pathway for converting nicotinic acid into 6-hydroxynicotinic acid (6-HNA), a valuable industrial intermediate. We will delve into the core enzyme system, provide detailed protocols for its production and application, and present relevant performance data.

Furthermore, this document addresses the distinct and more complex challenge of synthesizing this compound. As no direct enzymatic route from nicotinic acid is currently established, we will explore prospective, multi-enzyme biocatalytic strategies, grounding these theoretical pathways in known enzyme functionalities to guide future research and development in this area.

Section 1: The Canonical Pathway: Nicotinic Acid to 6-Hydroxynicotinic Acid

The primary route for the biological functionalization of nicotinic acid is its hydroxylation at the C-6 position, a reaction catalyzed by the enzyme Nicotinic Acid Hydroxylase. This is the initial step in the aerobic degradation pathway of nicotinic acid in many bacteria.[4][5]

The Core Enzyme System: Nicotinic Acid Hydroxylase

Nicotinic Acid Hydroxylase (also known as nicotinate dehydrogenase or NDHase) is a complex oxidoreductase that catalyzes the introduction of a hydroxyl group onto the nicotinic acid ring.[6]

  • Enzyme Family and Cofactors: These enzymes are typically large, multi-subunit proteins.[7][8] They often contain a sophisticated array of cofactors essential for catalysis, including a flavin cofactor (FAD), multiple iron-sulfur clusters for electron transfer, and, in some species like Clostridium barkeri, a molybdenum-selenium active site.[7][9][10]

  • Reaction Mechanism: The enzyme facilitates the addition of a hydroxyl group derived from water, followed by a dehydrogenation step where molecular oxygen often acts as the final electron acceptor.[11] The overall reaction introduces a hydroxyl group at the C-6 position, yielding 6-hydroxynicotinic acid.

  • Source Organisms: Nicotinic acid hydroxylase activity is well-documented in various microorganisms capable of utilizing nicotinic acid as a carbon and nitrogen source. Prominent examples include bacteria from the genera Pseudomonas (P. putida, P. fluorescens), Bacillus, and Achromobacter.[7][11][12]

Biochemical Pathway Visualization

The enzymatic hydroxylation of nicotinic acid is the gateway to its further degradation. The product, 6-HNA, is subsequently decarboxylated and hydroxylated by 6-hydroxynicotinate 3-monooxygenase (NicC).[4][13]

Nicotinic_Acid_Hydroxylation NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid (6-HNA) NA->HNA DHP 2,5-Dihydroxypyridine (2,5-DHP) HNA->DHP 6-Hydroxynicotinate 3-Monooxygenase (NicC) + NADH, O₂

Caption: Enzymatic conversion of Nicotinic Acid to 6-HNA and its subsequent degradation.

Section 2: Experimental Protocols for 6-HNA Production

Harnessing nicotinic acid hydroxylase for preparative synthesis can be achieved through purified enzyme systems or, more commonly, via whole-cell biocatalysis.

Recombinant Production and Purification of Nicotinic Acid Hydroxylase

For mechanistic studies or applications requiring a highly pure system, recombinant expression in a host like Escherichia coli is the preferred method.

Rationale: Using a well-characterized host like E. coli BL21(DE3) allows for high-level production of the target enzyme, and the incorporation of an affinity tag (e.g., His-tag) dramatically simplifies purification.[14][15]

Step-by-Step Protocol:

  • Gene Synthesis & Cloning:

    • Synthesize the genes encoding the nicotinic acid hydroxylase subunits (e.g., nicA and nicB from Pseudomonas putida) codon-optimized for E. coli.

    • Incorporate a C- or N-terminal polyhistidine tag on one of the subunits for affinity purification.

    • Clone the genes into a suitable expression vector, such as pETDuet-1, under the control of a T7 promoter.

  • Expression:

    • Transform the expression plasmid into E. coli BL21(DE3) cells.

    • Grow the cells in a rich medium (e.g., LB or TB) containing the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM.

    • Reduce the temperature to 18-25°C and continue shaking for 16-20 hours to improve protein folding and solubility.

  • Cell Lysis & Lysate Clarification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells using sonication or a high-pressure homogenizer on ice.

    • Clarify the lysate by ultracentrifugation (e.g., 30,000 x g, 45 min, 4°C) to remove cell debris.

  • Purification:

    • Load the clarified supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins.

    • Elute the target enzyme using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

    • (Optional) For higher purity, perform subsequent purification steps like ion-exchange or size-exclusion chromatography.

  • Enzyme Activity Assay (HPLC-based):

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1-5 mM nicotinic acid, and an appropriate amount of purified enzyme.

    • Incubate the reaction at 30°C.

    • At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 1 M HCl or acetonitrile.

    • Centrifuge to precipitate the protein and analyze the supernatant by reverse-phase HPLC to quantify the depletion of nicotinic acid and the formation of 6-HNA.

Production & Purification Workflow

Production_Workflow cluster_Expression Recombinant Expression cluster_Purification Enzyme Purification cluster_Analysis Analysis Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Host Cloning->Transformation Culture Cell Culture & Induction (IPTG) Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity PurifiedEnzyme Purified Hydroxylase Affinity->PurifiedEnzyme Assay Enzyme Activity Assay PurifiedEnzyme->Assay HPLC HPLC Analysis Assay->HPLC Prospective_Pathways cluster_A Strategy A: Methyl Precursor Functionalization cluster_B Strategy B: Carboxylation-Reduction Cascade MNA 6-Methylnicotinic Acid (Precursor) HMNA_A This compound MNA->HMNA_A Xylene Monooxygenase (Engineered) + O₂, NADH NA Nicotinic Acid DCA Pyridine-3,6-dicarboxylic Acid NA->DCA [Hypothetical Carboxylase] Step 1 AHA 6-Formylnicotinic Acid (Aldehyde Intermediate) DCA->AHA Carboxylate Reductase (CAR) Step 2 + ATP, NADPH HMNA_B This compound AHA->HMNA_B Alcohol Dehydrogenase (ADH) Step 3 + NADPH

References

Methodological & Application

Application Notes and Protocols for 6-(Hydroxymethyl)nicotinic Acid: A Versatile Building Block in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 6-(hydroxymethyl)nicotinic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry, organic synthesis, and drug discovery. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures and the scientific rationale behind them.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is a bifunctional molecule featuring both a carboxylic acid and a primary alcohol. This unique structural arrangement makes it a valuable building block for the synthesis of a wide range of more complex molecules. Its pyridine core is a common motif in many biologically active compounds, and the presence of two distinct functional groups allows for selective chemical modifications, opening avenues for creating diverse molecular libraries for drug screening and development.

The nicotinic acid scaffold is known to interact with various biological targets. For instance, derivatives of nicotinic acid have shown potential as antibacterial agents and can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and disease states.[1][2][3] The structural similarity of this compound to other biologically active nicotinic acid derivatives, such as 6-hydroxy-L-nicotine, suggests its potential for exploration in similar therapeutic areas, including cancer and neurodegenerative disorders.[1][2][4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 775545-30-7[5][6]
Molecular Formula C₇H₇NO₃[5][6]
Molecular Weight 153.14 g/mol [5][6]
Appearance Solid[5]
Purity Typically >95%[5]
InChI InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11)[5]
InChI Key HJDYJONTIWRYOB-UHFFFAOYSA-N[5]
SMILES OCc1ccc(cn1)C(=O)O[6]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents. For comparison, the ¹H NMR spectrum of 6-hydroxynicotinic acid in water shows signals around 8.07-8.09 ppm and 6.60-6.61 ppm for the aromatic protons.[7]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring, the carboxylic acid carbonyl group, and the methylene carbon of the hydroxymethyl group. The ¹³C NMR spectrum of nicotinic acid in DMSO-d6 shows peaks for the aromatic carbons and the carboxyl carbon.[8]

  • Infrared (IR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), and C-O stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies. The FTIR spectrum of nicotinic acid shows a prominent C=O stretching band.[9][10]

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (153.14 g/mol ).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from dimethyl pyridine-2,5-dicarboxylate. The first step involves the selective reduction of one of the ester groups to a hydroxymethyl group to yield methyl 6-(hydroxymethyl)nicotinate. The second step is the hydrolysis of the remaining ester group to the carboxylic acid.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start Dimethyl pyridine-2,5-dicarboxylate Step1 Selective Reduction (NaBH4, CaCl2, THF/EtOH) Start->Step1 Intermediate Methyl 6-(hydroxymethyl)nicotinate Step1->Intermediate Step2 Ester Hydrolysis (e.g., LiOH, THF/H2O) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 3.1.1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate [11]

This protocol is adapted from a known procedure for the synthesis of the methyl ester precursor.

Materials:

  • Dimethyl pyridine-2,5-dicarboxylate

  • Calcium chloride (CaCl₂)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of dimethyl pyridine-2,5-dicarboxylate (1.0 eq), calcium chloride (4.0 eq), THF, and ethanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.5 eq) in portions to the cooled mixture.

  • Allow the reaction to stir at room temperature for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, followed by water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain methyl 6-(hydroxymethyl)nicotinate. The product can be purified further by column chromatography if necessary.

Protocol 3.1.2: Hydrolysis of Methyl 6-(hydroxymethyl)nicotinate to this compound

This is a general protocol for ester hydrolysis. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Add LiOH (1.5 - 2.0 eq) or an equivalent amount of NaOH to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1 M HCl. The product may precipitate at this stage.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Purification and Storage

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture. The choice of solvent will depend on the impurities present. For more challenging purifications, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) may be employed.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound is a versatile intermediate for the synthesis of various target molecules. Its two functional groups can be selectively manipulated to build molecular complexity.

Workflow for Derivatization of this compound:

Derivatization_Workflow cluster_0 Carboxylic Acid Modification cluster_1 Hydroxymethyl Group Modification Start This compound Amide Amide Formation (Amine, Coupling Agent) Start->Amide Ester Esterification (Alcohol, Acid Catalyst) Start->Ester Ether Etherification (Alkyl Halide, Base) Start->Ether Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Amide_Product Amide Derivatives Amide->Amide_Product Ester_Product Ester Derivatives Ester->Ester_Product Ether_Product Ether Derivatives Ether->Ether_Product Aldehyde_Product Aldehyde Derivative Oxidation->Aldehyde_Product

Caption: Potential derivatization pathways for this compound.

Use as a Scaffold in Medicinal Chemistry

The nicotinic acid core is a privileged scaffold in drug discovery. Derivatives of nicotinic acid have been synthesized and evaluated for a range of biological activities, including antibacterial and anticancer effects.[3][12] this compound can serve as a starting point for the synthesis of novel analogs for screening in various disease models.

Protocol 4.1.1: General Procedure for Amide Synthesis

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography or recrystallization.

Role in Organic Synthesis

Beyond medicinal chemistry, the dual functionality of this compound makes it a useful building block in organic synthesis. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the alcohol can be oxidized to an aldehyde or converted to ethers or halides, providing multiple handles for further transformations.

Safety and Handling

Hazard Identification:

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as 6-hydroxynicotinic acid suggest that it may cause skin and eye irritation.[13]

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If working with fine powders or generating dust, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

References

The Pivotal Role of 6-Hydroxynicotinic Acid in Enzymatic Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the applications of 6-hydroxynicotinic acid in enzymatic assays, with a primary focus on its role as a key substrate for bacterial monooxygenases. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and implement enzymatic assays involving this important molecule.

A Note on Chemical Nomenclature: 6-(Hydroxymethyl)nicotinic Acid vs. 6-Hydroxynicotinic Acid

It is crucial to distinguish between this compound and 6-Hydroxynicotinic acid (6-HNA). The former possesses a hydroxymethyl group (-CH2OH) at the 6-position of the pyridine ring, while the latter has a hydroxyl group (-OH) at the same position. While both are derivatives of nicotinic acid (Vitamin B3), the vast body of scientific literature on enzymatic applications centers on 6-hydroxynicotinic acid. Due to the extensive characterization of its enzymatic interactions, this guide will focus on 6-hydroxynicotinic acid (6-HNA).

Introduction to 6-Hydroxynicotinic Acid and its Enzymatic Significance

6-Hydroxynicotinic acid is a key intermediate in the bacterial degradation of nicotinic acid. Its significance in enzymatic assays stems primarily from its role as the natural substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) . This flavin-dependent monooxygenase is a critical component of the nicotinate degradation pathway in aerobic bacteria, catalyzing a unique decarboxylative hydroxylation reaction.[1][2] The study of NicC and its interaction with 6-HNA provides a valuable model for understanding enzyme kinetics, mechanisms of flavin-dependent monooxygenases, and for potential applications in bioremediation of N-heterocyclic aromatic compounds.[3]

The Mechanism of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

The reaction catalyzed by NicC is a multi-step process that involves the reduction of a flavin adenine dinucleotide (FAD) cofactor by NADH, the activation of molecular oxygen, and the subsequent hydroxylation and decarboxylation of 6-HNA.[2][4]

The overall reaction can be summarized as follows:

6-hydroxynicotinic acid + NADH + H⁺ + O₂ → 2,5-dihydroxypyridine + NAD⁺ + CO₂ + H₂O

This reaction is of significant interest to enzymologists due to the unusual decarboxylative hydroxylation it performs.[3] Understanding the kinetics and mechanism of this enzyme is crucial for various applications, including the development of novel biocatalysts.

Application Note: Spectrophotometric Assay for 6-Hydroxynicotinate 3-Monooxygenase (NicC) Activity

This application note details a continuous spectrophotometric assay to determine the activity of 6-hydroxynicotinate 3-monooxygenase (NicC) by monitoring the oxidation of NADH.

Principle

The activity of NicC is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. This method provides a direct and continuous measure of the enzyme's catalytic rate.

Workflow for NicC Activity Assay

prep Prepare Assay Buffer and Reagents mix Prepare Reaction Mixture (without enzyme or 6-HNA) prep->mix equilibrate Equilibrate Mixture to Assay Temperature mix->equilibrate initiate_s Initiate Reaction with 6-HNA equilibrate->initiate_s Substrate-initiated initiate_e Initiate Reaction with NicC Enzyme equilibrate->initiate_e Enzyme-initiated monitor Monitor Absorbance at 340 nm initiate_s->monitor initiate_e->monitor analyze Calculate Initial Velocity monitor->analyze

Caption: General workflow for the spectrophotometric assay of NicC activity.

Materials and Reagents
  • Enzyme: Purified 6-hydroxynicotinate 3-monooxygenase (NicC)

  • Substrate: 6-Hydroxynicotinic acid (6-HNA)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Buffer: 50 mM Potassium Phosphate buffer, pH 7.5

  • Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control

  • Cuvettes: Quartz or UV-transparent disposable cuvettes

Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 6-HNA in the assay buffer.

    • Prepare a 10 mM stock solution of NADH in the assay buffer. Determine the precise concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

    • Dilute the purified NicC enzyme to a suitable concentration (e.g., 1-10 µM) in the assay buffer.

  • Assay Setup:

    • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 25 °C).

    • In a 1 mL cuvette, prepare the reaction mixture by adding the following components:

      • Potassium Phosphate buffer (50 mM, pH 7.5) to a final volume of 1 mL.

      • NADH to a final concentration of 150 µM.

      • NicC enzyme to a final concentration of 50 nM.

    • Mix gently by inversion and incubate for 2-3 minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding 6-HNA to a final concentration of 20 µM.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

    • Record the data at regular intervals (e.g., every second).

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Amount of Enzyme (mg))

      • Where ε for NADH is 6.22 mM⁻¹cm⁻¹.

Self-Validating System and Controls
  • No-Enzyme Control: A reaction mixture containing all components except the NicC enzyme should show no significant decrease in absorbance at 340 nm.

  • No-Substrate Control: A reaction mixture containing all components except 6-HNA should show no significant decrease in absorbance at 340 nm.

  • Substrate and Cofactor Stability: Monitor the absorbance of a solution containing only NADH and 6-HNA in the assay buffer to ensure their stability over the course of the assay.

Determination of Kinetic Parameters

To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for 6-HNA and NADH, a series of assays should be performed by varying the concentration of one substrate while keeping the other at a saturating concentration.

Data Presentation: Representative Kinetic Parameters for NicC
SubstrateKₘ (µM)Vₘₐₓ/[E] (s⁻¹)Reference
6-HNA2 ± 10.86 ± 0.08[4]
NADH18 ± 30.95 ± 0.03[4]

Note: These values are for a specific variant (H47Q) of NicC and may vary depending on the enzyme source and assay conditions.

Visualization of the Nicotinate Degradation Pathway

Nicotinate Nicotinic Acid HNA 6-Hydroxynicotinic Acid Nicotinate->HNA Nicotinate Dehydrogenase DHP 2,5-Dihydroxypyridine HNA->DHP 6-Hydroxynicotinate 3-Monooxygenase (NicC) Fumarate Fumarate DHP->Fumarate Multiple Enzymatic Steps

Caption: Simplified bacterial nicotinate degradation pathway highlighting the role of 6-HNA.

Conclusion and Future Perspectives

The enzymatic assay for 6-hydroxynicotinate 3-monooxygenase using 6-hydroxynicotinic acid as a substrate is a robust and reliable method for studying this important class of enzymes. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers. Future research may focus on adapting this assay for high-throughput screening of potential inhibitors or for engineering novel biocatalysts for environmental and industrial applications.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Hydroxymethyl)nicotinic acid is a bifunctional scaffold of significant interest in medicinal chemistry and drug development. Possessing both a nucleophilic primary alcohol and a versatile carboxylic acid on a pyridine core, it offers two distinct points for chemical modification. This guide provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for creating diverse libraries of novel derivatives. We will explore derivatization of both the carboxylic acid and hydroxymethyl moieties, as well as advanced C-C bond-forming reactions to modify the pyridine core, equipping researchers with the practical knowledge to leverage this valuable starting material.

Introduction: The Strategic Value of the this compound Scaffold

Nicotinic acid (Vitamin B3) and its derivatives are foundational structures in numerous biologically active compounds.[1] Modifications of the nicotinic acid core have led to the development of agents with antimicrobial, antifungal, and antitubercular properties.[1][2][3] The 6-(hydroxymethyl) derivative is particularly advantageous as it presents two chemically orthogonal functional groups, allowing for selective and sequential modifications.

The primary alcohol can be targeted for etherification or esterification to modulate lipophilicity and metabolic stability. The carboxylic acid is a key handle for forming amides—a cornerstone of many pharmaceuticals—or esters, which can act as prodrugs.[4] Furthermore, the pyridine ring itself can be functionalized, most powerfully through the introduction of a halogen atom, which serves as a gateway to palladium-catalyzed cross-coupling reactions. This application note will provide both the rationale and the practical steps for these transformations.

Core Synthetic Pathways: A Strategic Overview

The synthetic journey begins with understanding the distinct reactivity of the two functional groups. The carboxylic acid is readily activated for nucleophilic attack, while the primary alcohol requires deprotonation or conversion to a better leaving group for its reactions. The following workflow illustrates the primary avenues for diversification.

G cluster_core Pyridine Core Modification start This compound ester Esterification start->ester R-OH, H+ or Coupling Agent amide Amidation start->amide R1R2NH, Coupling Agent ether Etherification start->ether 1. Base (e.g., NaH) 2. R-X oxidation Oxidation to Aldehyde start->oxidation Mild Oxidant (e.g., PCC) halogenation Halogenation (e.g., Bromination) ester->halogenation suzuki Suzuki Coupling halogenation->suzuki R-B(OH)2, Pd Catalyst sonogashira Sonogashira Coupling halogenation->sonogashira Terminal Alkyne, Pd/Cu Catalyst

Caption: High-level workflow for synthesizing derivatives from this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is arguably the most versatile handle on the scaffold. Its conversion to esters and amides is fundamental for exploring structure-activity relationships (SAR).

Esterification

Rationale: Esterification is a primary strategy to increase a compound's lipophilicity, which can enhance cell membrane permeability. Esters can also serve as prodrugs, designed to be hydrolyzed by esterases in vivo to release the active carboxylic acid. The methyl ester is also a common intermediate for further reactions where the free acid might interfere.[5]

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)

This classic acid-catalyzed method is robust and cost-effective for simple, non-acid-sensitive substrates.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.53 g, 10 mmol).

  • Reagents: Add methanol (50 mL) to the flask, creating a suspension. Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid, methyl 6-(hydroxymethyl)nicotinate, can be further purified by recrystallization or column chromatography.

Alcohol Catalyst Typical Conditions Expected Yield
MethanolH₂SO₄Reflux, 5h75-85%
EthanolH₂SO₄Reflux, 6h70-80%[6]
n-ButanolH₂SO₄Reflux, 18h60-70%[6]
Amidation

Rationale: The amide bond is a stable, ubiquitous functional group in pharmaceuticals. Converting the carboxylic acid to an amide introduces a hydrogen bond donor/acceptor unit, which can be critical for target binding. Direct heating of an amine and a carboxylic acid to form an amide requires harsh conditions and is often low-yielding. Modern coupling reagents activate the carboxylic acid in situ to facilitate amide bond formation under mild conditions.

Protocol 2: HATU-Mediated Amide Coupling

  • Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (306 mg, 2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Activation: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (836 mg, 2.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.7 mL, 4.0 mmol) to the solution. Stir for 15 minutes at room temperature.

    • Mechanistic Insight: HATU reacts with the carboxylate (formed by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, primed for attack by the amine.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 2.1 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G Acid R-COOH + Base ActiveEster Activated O-Acylisourea Intermediate Acid->ActiveEster HATU HATU HATU->ActiveEster Amide Amide Product (R-CONR'R'') ActiveEster->Amide Nucleophilic Attack Amine R'R''NH Amine->Amide Byproduct Byproducts

Caption: Mechanism of HATU-mediated amide bond formation.

Advanced Core Modification via Cross-Coupling

To achieve greater structural diversity, the pyridine core itself must be modified. The most powerful strategy involves installing a halogen handle (typically bromine) to enable palladium-catalyzed cross-coupling reactions. While direct halogenation of this compound can be complex, derivatives such as 6-chloronicotinic acid or 5-bromonicotinic acid are commercially available and can be elaborated into the required substrates. For this guide, we will assume the synthesis starts from a pre-halogenated scaffold, such as methyl 5-bromo-6-(hydroxymethyl)nicotinate.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds between two sp²-hybridized carbons.[7][8] It allows for the introduction of a vast array of aryl and heteroaryl groups, making it indispensable for library synthesis in drug discovery.[9] The reaction is tolerant of many functional groups and utilizes stable, non-toxic boronic acids.[8]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To a microwave vial or Schlenk tube, add the aryl bromide substrate (e.g., methyl 5-bromo-6-(hydroxymethyl)nicotinate, 246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).

  • Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (58 mg, 0.05 mmol).

    • Expertise Note: The choice of ligand and palladium source is critical. For challenging substrates, more sophisticated ligands like SPhos or XPhos may be required to improve reaction rates and yields.[10]

  • Solvent & Degassing: Add a 3:1 mixture of dioxane and water (8 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Causality Note: The Pd(0) catalyst is sensitive to oxygen. Removing dissolved oxygen is crucial to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle.

  • Reaction: Heat the reaction mixture to 90-100°C for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation RedElim Ar-Ar' + Pd(0)L₂ Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][10]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Rationale: The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, providing access to compounds with a linear, rigid alkyne linker.[11][12] This motif is a valuable pharmacophore and a versatile synthetic intermediate for further transformations like cycloadditions or reductions. The reaction typically uses a dual catalytic system of palladium and copper(I).[11]

Protocol 4: Sonogashira Coupling with Phenylacetylene

  • Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl bromide substrate (e.g., methyl 5-bromo-6-(hydroxymethyl)nicotinate, 246 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and copper(I) iodide (CuI) (10 mg, 0.05 mmol).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 5 mL) and anhydrous, degassed tetrahydrofuran (THF, 5 mL).

    • Causality Note: Triethylamine serves as both the base and a solvent. It neutralizes the HBr formed during the reaction and helps to facilitate the formation of the key copper(I) acetylide intermediate.

  • Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The formation of a triethylammonium bromide precipitate is often observed. Monitor the reaction by TLC.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate (50 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block for constructing diverse molecular libraries. By systematically targeting its functional groups through robust protocols for esterification, amidation, and etherification, researchers can readily explore localized SAR. Furthermore, leveraging a halogenated pyridine core as a platform for advanced palladium-catalyzed reactions like the Suzuki and Sonogashira couplings unlocks access to a vast chemical space of novel, complex derivatives. The protocols and mechanistic insights provided in this guide serve as a foundational toolkit for scientists and drug development professionals aiming to synthesize the next generation of nicotinic acid-based compounds.

References

Application Notes and Protocols for the Quantification of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Accurate and precise quantification of 6-(Hydroxymethyl)nicotinic acid, a key nicotinic acid derivative, is paramount in various stages of drug development and research. This document provides a comprehensive guide to the analytical techniques best suited for this purpose. Moving beyond a simple recitation of steps, this guide delves into the rationale behind methodological choices, ensuring that the protocols are not only followed but understood. The methodologies described herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and guided by international regulatory standards.

Analyte Overview: this compound

This compound, also known as 6-(hydroxymethyl)-3-pyridinecarboxylic acid, is a pyridine derivative with the molecular formula C₇H₇NO₃ and a molecular weight of approximately 153.14 g/mol .[1][2][3] Its structure, featuring both a carboxylic acid and a primary alcohol functional group, dictates its polarity and chemical reactivity, which in turn informs the selection of appropriate analytical methodologies.

Chemical Structure:

Core Principles of Method Selection

The choice of an analytical technique for the quantification of this compound is governed by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired throughput. The primary techniques discussed in this guide are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also considered for specific applications.

The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the data.[4][5][6][7][8] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The method's principle lies in the separation of the analyte from other components in a sample based on its differential partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using a UV spectrophotometer.[9][10][11][12][13]

Rationale for Method Design

A reversed-phase HPLC method is proposed, as it is well-suited for the separation of polar compounds like this compound. A C18 column is a common and effective choice for this purpose. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. The pH of the aqueous buffer is a critical parameter; maintaining it below the pKa of the carboxylic acid group will ensure the analyte is in its neutral form, leading to better retention on a reversed-phase column. UV detection is appropriate as the pyridine ring in the analyte's structure exhibits significant UV absorbance.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).
  • Methanol (HPLC grade).
  • Water (HPLC grade or purified to 18 MΩ·cm).
  • Phosphoric acid or Formic acid (analytical grade).
  • This compound reference standard.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase to suppress the ionization of the carboxylic acid group, enhancing retention.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the reversed-phase column.
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditionsA gradient is often necessary to elute the analyte with a good peak shape and to clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmWavelength of maximum absorbance for nicotinic acid derivatives.[14]
Injection Volume 10 µLA typical injection volume to avoid column overloading.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak area of this compound.
  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock & Working Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution & Filter prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 265 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[15][16][17][18][19] This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a tandem mass spectrometer.

Rationale for Method Design

The LC method is similar to the HPLC-UV method, but the mobile phase additives must be volatile (e.g., formic acid instead of phosphoric acid) to be compatible with the mass spectrometer's electrospray ionization (ESI) source. ESI in positive ion mode is typically effective for pyridine-containing compounds. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring a specific precursor ion to product ion transition for the analyte. An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Reagents and Standards:

  • As per HPLC-UV method, but using LC-MS grade solvents and formic acid.
  • This compound reference standard.
  • Isotopically labeled internal standard (e.g., this compound-d4), if available.

3. LC Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterVolatile acidifier for positive ion ESI.
Mobile Phase B 0.1% Formic acid in AcetonitrileVolatile organic modifier.
Gradient Elution Optimized for rapid elution and separation from matrix componentsShorter run times are often achievable with the selectivity of MS/MS detection.
Flow Rate 0.4 mL/min (for a 2.1 mm ID column)Flow rate is adjusted based on the column internal diameter.
Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)UHPLC columns provide better resolution and faster analysis times.
Injection Volume 5 µLSmaller injection volumes are typical for sensitive LC-MS/MS methods.

4. MS/MS Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveProtonation of the pyridine nitrogen is efficient in positive mode.
Precursor Ion (Q1) [M+H]⁺ = m/z 154.1The protonated molecular ion of this compound.
Product Ion (Q3) To be determined by infusion of a standard solutionA characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion.
MRM Transition 154.1 > [Product Ion m/z]Specific transition for quantification, providing high selectivity.
Collision Energy To be optimized for maximum product ion intensityThe energy required to induce fragmentation.

5. Sample Preparation (for Biological Matrices):

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. A mixed-mode cation exchange SPE cartridge can be effective for retaining the basic pyridine nitrogen.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_prep Protein Precipitation or SPE reconstitute Evaporate & Reconstitute sample_prep->reconstitute add_is Add Internal Standard add_is->sample_prep lc_separation LC Separation reconstitute->lc_separation ms_ionization ESI Ionization lc_separation->ms_ionization ms_detection MRM Detection ms_ionization->ms_detection peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) ms_detection->peak_area_ratio calibration Calibration Curve peak_area_ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly if derivatization is employed to increase its volatility.[20][21][22] This technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by mass spectrometric detection.

Rationale for Method Design

Direct analysis of this compound by GC is challenging due to its low volatility and polar functional groups. Derivatization, such as silanization, is necessary to convert the carboxylic acid and alcohol groups into less polar and more volatile silyl esters and ethers. This allows the compound to be amenable to GC analysis.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

2. Derivatization:

  • React the dried sample extract with a silanizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70 °C for 30 minutes).

3. GC-MS Conditions:

ParameterCondition
Column HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Energy 70 eV
Scan Mode Full Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification

Method Validation and Performance Characteristics

The following table summarizes the typical performance characteristics that should be evaluated during method validation for each technique. The acceptance criteria should be defined based on the intended purpose of the method.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Assessed by peak purity (DAD) and resolution from other components.High, due to the selectivity of MRM.High, with characteristic fragmentation patterns.
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.995
Range (µg/mL) 1 - 1000.001 - 10.01 - 10
Accuracy (% Recovery) 98 - 102%85 - 115% (in matrix)90 - 110%
Precision (% RSD) < 2%< 15% (in matrix)< 10%
Limit of Detection ~0.1 µg/mL~0.0005 µg/mL~0.005 µg/mL
Limit of Quantification ~0.5 µg/mL~0.001 µg/mL~0.01 µg/mL

Conclusion

The choice of analytical technique for the quantification of this compound should be guided by the specific analytical requirements. HPLC-UV offers a robust and reliable method for routine analysis in less complex matrices. For high sensitivity and selectivity, especially in biological samples, LC-MS/MS is the preferred method. GC-MS provides an alternative approach, although it requires a derivatization step. The protocols and guidelines presented in this document provide a solid foundation for developing and validating a fit-for-purpose analytical method for this important compound.

References

6-(Hydroxymethyl)nicotinic acid as a substrate for monooxygenase

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 6-(Hydroxymethyl)nicotinic Acid as a Novel Substrate for Flavin-Dependent Monooxygenases

For: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling New Biocatalytic Pathways

The landscape of drug discovery and fine chemical synthesis is perpetually in search of novel enzymatic activities that can offer regio- and stereospecific transformations. Flavin-dependent monooxygenases (FMOs) are powerful biocatalysts in this regard, capable of inserting a single oxygen atom into a wide array of substrates. A particularly well-studied FMO is 6-hydroxynicotinate 3-monooxygenase (NicC), a key enzyme in the bacterial degradation pathway of nicotinic acid.[1][2] NicC catalyzes a unique decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to yield 2,5-dihydroxypyridine (2,5-DHP), utilizing NADH and FAD as cofactors.[2][3]

While the native activity of NicC is well-characterized, its potential to act on structurally related, non-native substrates—a property known as enzyme promiscuity—opens exciting avenues for novel biotransformations.[4][5] This application note explores this compound, a structural analog of the native substrate 6-HNA, as a potential novel substrate for NicC. The substitution of a hydroxyl group with a hydroxymethyl group at the C6 position presents an intriguing test of the enzyme's active site constraints and catalytic mechanism.

These protocols provide a comprehensive framework for expressing and purifying NicC, conducting enzymatic assays with this compound, and analyzing the potential products. The overarching goal is to determine if NicC can catalyze the hydroxylation and/or oxidation of this novel substrate, thereby expanding its known catalytic repertoire.

The Catalytic Cycle of NicC: A Mechanistic Overview

Understanding the established mechanism of NicC with its native substrate is fundamental to interpreting its activity with novel analogs. The catalytic cycle is a multi-step process involving distinct reductive and oxidative half-reactions.

  • Reductive Half-Reaction: The enzyme first binds NADH, which then reduces the FAD cofactor to FADH₂. This is followed by the release of NAD⁺.

  • Oxidative Half-Reaction: The reduced enzyme (E-FADH₂) reacts with molecular oxygen to form a highly reactive C(4a)-hydroperoxyflavin intermediate.[4] This intermediate is the key oxidizing species.

  • Substrate Hydroxylation: In the presence of the native substrate, 6-HNA, the hydroperoxyflavin intermediate performs an electrophilic aromatic substitution, leading to hydroxylation and concomitant decarboxylation to form 2,5-DHP.[1][3]

When a non-native substrate is introduced, the reaction may become "uncoupled." In this scenario, the hydroperoxyflavin intermediate, failing to efficiently hydroxylate the substrate, can decay, leading to the production of hydrogen peroxide (H₂O₂) instead of the hydroxylated product.[4] Therefore, quantifying both substrate turnover and H₂O₂ production is critical for characterizing the enzyme's efficiency with a new substrate.

Experimental Design & Protocols

This section outlines the necessary steps to investigate the activity of a monooxygenase, using NicC from Bordetella bronchiseptica or Pseudomonas putida as a model, with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercial SourceVerify purity by NMR/LC-MS.
6-Hydroxynicotinic acid (6-HNA)≥98%Commercial SourcePositive control substrate.
β-Nicotinamide adenine dinucleotide (NADH)≥98%Commercial SourcePrepare fresh solutions.
Flavin adenine dinucleotide (FAD)≥95%Commercial SourceStore protected from light.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular Biology GradeCommercial SourceFor protein expression induction.
E. coli BL21(DE3) containing NicC plasmidN/AIn-house/CollaboratorGene sequence optimized for E. coli.
Ni-NTA AgaroseN/ACommercial SourceFor His-tagged protein purification.
Amicon Ultra Centrifugal Filters10 kDa MWCOCommercial SourceFor buffer exchange and concentration.
HPLC System with UV/Vis DetectorAnalytical GradeN/AFor product analysis.
Spectrophotometer (UV/Vis)N/AN/AFor enzyme activity assays.
Workflow for Substrate Evaluation

The overall experimental process is designed to validate the enzyme's activity and then test the novel substrate.

G cluster_0 Enzyme Preparation cluster_1 Activity Validation (Control) cluster_2 Novel Substrate Testing cluster_3 Data Analysis expr Expression of Recombinant NicC in E. coli lys Cell Lysis & Clarification expr->lys pur Ni-NTA Affinity Chromatography lys->pur char SDS-PAGE & Concentration pur->char assay_ctrl Spectrophotometric Assay with 6-HNA char->assay_ctrl assay_novel Spectrophotometric Assay with 6-(HM)NA char->assay_novel hplc_ctrl HPLC Analysis of 2,5-DHP Formation assay_ctrl->hplc_ctrl hplc_novel HPLC/LC-MS Analysis for New Products assay_novel->hplc_novel h2o2_assay H₂O₂ Production Assay (Coupling) assay_novel->h2o2_assay kinetics Kinetic Parameter Determination (Km, kcat) hplc_novel->kinetics coupling Coupling Efficiency Calculation h2o2_assay->coupling

Caption: Experimental workflow for evaluating this compound as a monooxygenase substrate.

Protocol 1: Expression and Purification of His-tagged NicC

Rationale: A high-purity, active enzyme preparation is essential for reliable kinetic analysis. A His-tag allows for efficient purification via immobilized metal affinity chromatography (IMAC).

  • Inoculation: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the NicC expression plasmid. Grow overnight at 37°C with shaking.

  • Scale-Up: Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in a 2.8 L baffled flask. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow at 18°C for 16–20 hours. This lower temperature promotes proper protein folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Purification: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the purest fractions and concentrate using a 10 kDa MWCO centrifugal filter. Perform buffer exchange into Storage Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

  • Quantification: Determine the final protein concentration using the Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient. Store aliquots at -80°C.

Protocol 2: Steady-State Kinetic Assay by NADH Depletion

Rationale: The activity of NicC is coupled to the oxidation of NADH to NAD⁺. This can be monitored spectrophotometrically by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM HEPES buffer (pH 7.5)

    • 200 µM NADH

    • 100 µM FAD

    • Substrate (variable concentrations of 6-HNA or this compound)

  • Initiation: Equilibrate the mixture to 25°C in the spectrophotometer. Initiate the reaction by adding a known amount of purified NicC enzyme (e.g., 0.1-0.5 µM).

  • Monitoring: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Kinetic Parameters: Repeat the assay with varying substrate concentrations (e.g., 0.1x to 10x the expected Kₘ). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and kcat.

ParameterDescriptionHow to Calculate
Kₘ (Michaelis Constant) Substrate concentration at half-maximal velocity.Non-linear regression of v₀ vs. [S] data.
Vₘₐₓ (Maximum Velocity) The maximum rate of the reaction.Derived from the Michaelis-Menten fit.
kcat (Turnover Number) Number of substrate molecules converted per enzyme molecule per second.kcat = Vₘₐₓ / [E]total
kcat/Kₘ (Catalytic Efficiency) An apparent second-order rate constant reflecting the enzyme's overall efficiency.Divide calculated kcat by Kₘ.
Protocol 3: Product Identification by HPLC and LC-MS

Rationale: Spectrophotometric assays confirm cofactor turnover but do not identify the reaction product. HPLC is essential to separate and quantify the substrate and any potential products. LC-MS provides definitive mass identification.

  • Reaction Quenching: Set up a larger scale enzymatic reaction (e.g., 500 µL). After a set time (e.g., 30 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid to precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction at high speed for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to capture different aromatic species.

  • Quantification: Create a standard curve for the substrate to quantify its depletion. If a standard for the expected product is available, create a standard curve for its formation.

  • LC-MS Analysis: Analyze the samples using an LC-MS system to obtain the mass-to-charge ratio (m/z) of any new peaks observed in the HPLC chromatogram. This will help identify potential products, such as a hydroxylated or carboxylated version of the starting material.

Interpreting the Results: A Logic Tree

The combination of kinetic and analytical data will reveal the nature of the interaction between NicC and this compound.

G start Is NADH consumed in the presence of 6-(HM)NA? yes_nadh Yes, NADH is consumed. start->yes_nadh Yes no_nadh No significant NADH consumption. start->no_nadh No product_check Is a new product detected by HPLC/LC-MS? yes_nadh->product_check conclusion3 Conclusion: 6-(HM)NA is not a substrate and may be an inhibitor. Perform inhibition assays against 6-HNA. no_nadh->conclusion3 yes_product Yes, new product detected. product_check->yes_product Yes no_product No new product detected. product_check->no_product No conclusion1 Conclusion: 6-(HM)NA is a substrate. Proceed to determine kinetic parameters (kcat/Km) and product structure. yes_product->conclusion1 conclusion2 Conclusion: The reaction is uncoupled. 6-(HM)NA binds and stimulates FAD reduction but is not hydroxylated. Quantify H₂O₂. no_product->conclusion2

Caption: Decision tree for interpreting experimental outcomes.

Concluding Remarks

These protocols provide a robust framework for assessing the potential of this compound as a substrate for the monooxygenase NicC. A positive result, indicating the formation of a novel hydroxylated product, would not only broaden the known substrate scope of this enzyme class but could also provide a valuable new biocatalyst for the synthesis of functionalized pyridine compounds. Conversely, a negative or uncoupled result would provide important insights into the structural determinants of substrate specificity in the NicC active site, guiding future protein engineering efforts.

References

Application Notes & Protocols for the Biocatalytic Production of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-(Hydroxymethyl)nicotinic acid (6-HMNA) is a pyridine derivative of significant interest as a building block in pharmaceutical and specialty chemical synthesis. Traditional chemical routes to 6-HMNA and related compounds often rely on harsh reaction conditions, multi-step processes, and the generation of hazardous waste.[1][2][3] Biocatalysis presents a compelling green alternative, offering high selectivity under mild, aqueous conditions.[2][4][5] This guide details a robust methodology for the production of 6-HMNA via the whole-cell biocatalytic oxidation of 6-methylnicotinic acid. We leverage a recombinant Escherichia coli system engineered to express a monooxygenase, an enzyme class capable of performing the specific hydroxylation of a methyl group.[3] The protocols herein provide a comprehensive framework, from the construction of the biocatalyst to biotransformation, product purification, and analysis, designed for researchers in biochemistry, metabolic engineering, and drug development.

Scientific Foundation: The Biocatalytic Strategy

The core of this biocatalytic process is the selective oxidation of the C6-methyl group of 6-methylnicotinic acid to a primary alcohol, yielding this compound. This transformation is chemically challenging to perform with high selectivity using conventional reagents.

Causality of Enzyme Selection: Monooxygenases

The enzyme class best suited for this specific hydroxylation is the monooxygenase family. Enzymes like xylene monooxygenase (XMO), originating from microorganisms such as Pseudomonas putida, have demonstrated efficacy in oxidizing methyl groups on aromatic rings.[3] The reaction mechanism involves the incorporation of one atom of molecular oxygen into the substrate. This process is complex and requires two key protein components and a cellular cofactor:

  • The Oxygenase Subunit (e.g., XylM): This component contains the active site where the substrate binds and the hydroxylation occurs.

  • The Reductase Subunit (e.g., XylA): This enzyme is responsible for transferring electrons from a reduced cofactor, typically NADH or NADPH, to the oxygenase subunit, thereby activating molecular oxygen for the reaction.[3]

Rationale for a Whole-Cell Biocatalyst

While using purified enzymes is possible, a whole-cell biocatalyst approach with a recombinant host like Escherichia coli is vastly superior for this system for several key reasons:

  • Intrinsic Cofactor Regeneration: The monooxygenase requires a continuous supply of reduced cofactors (NADH/NADPH). A living cell's central metabolism naturally regenerates these cofactors, typically by metabolizing a simple co-substrate like glucose. This eliminates the need to add expensive cofactors to the reaction medium.

  • Enhanced Enzyme Stability: Expressing the enzyme within the cellular cytoplasm often protects it from shear forces, proteolysis, and extreme environmental conditions, leading to a longer operational lifespan.

  • Simplified Process: It bypasses the costly and time-consuming steps of enzyme purification, reducing overall process complexity and cost.[6]

The proposed biocatalytic pathway is illustrated below.

Biocatalytic_Pathway cluster_cell Recombinant E. coli Cell Glucose Glucose (Co-substrate) Metabolism Central Metabolism Glucose->Metabolism NAD NAD+ Metabolism->NAD NADH NADH XMO Xylene Monooxygenase (XylM + XylA) NADH->XMO e- transfer NAD->NADH Regeneration Product 6-(Hydroxymethyl)nicotinic Acid XMO->Product H2O H₂O XMO->H2O Substrate 6-Methylnicotinic Acid Substrate->XMO O2 O₂ O2->XMO

Caption: Whole-cell conversion of 6-methylnicotinic acid using a monooxygenase.

Protocol: Construction of the Recombinant Biocatalyst

This protocol outlines the creation of an E. coli strain capable of producing 6-HMNA. The workflow involves cloning the genes for the monooxygenase and its reductase into an expression vector.

Workflow_Construction A 1. Gene Amplification (PCR of xylM & xylA genes) C 3. Ligation (Insert genes into vector) A->C B 2. Vector Preparation (Digest pETDuet-1 with restriction enzymes) B->C D 4. Transformation (Introduce plasmid into E. coli DH5α for cloning) C->D E 5. Sequence Verification (Confirm correct construct) D->E F 6. Expression Host Transformation (Introduce verified plasmid into E. coli BL21(DE3)) E->F G 7. Master Cell Bank Creation (Prepare glycerol stocks of the final biocatalyst strain) F->G

Caption: Workflow for constructing the E. coli whole-cell biocatalyst.

Methodology:

  • Gene Sourcing: The genes encoding the monooxygenase oxygenase subunit (xylM) and reductase subunit (xylA) from Pseudomonas putida mt-2 should be codon-optimized for E. coli expression and synthesized commercially.

  • Vector Selection: A dual-expression vector such as pETDuet-1 is ideal, as it allows for the simultaneous expression of both protein subunits from a single plasmid under the control of T7 promoters.

  • Cloning: a. Amplify the synthesized xylM and xylA genes using PCR with primers that add appropriate restriction sites (e.g., NcoI/HindIII for xylM and NdeI/XhoI for xylA). b. Digest the pETDuet-1 vector and the PCR products with the corresponding restriction enzymes. c. Ligate the digested gene fragments into the prepared vector.

  • Transformation and Verification: a. Transform the ligation mixture into a cloning host strain, such as E. coli DH5α. Plate on LB agar containing the appropriate antibiotic (e.g., ampicillin). b. Select colonies, cultivate them, and extract the plasmid DNA. c. Verify the correct plasmid construction via restriction digest analysis and Sanger sequencing.

  • Expression Host Transformation: a. Transform the sequence-verified plasmid into an expression host strain, such as E. coli BL21(DE3). b. Create a master cell bank by preparing glycerol stocks of the final recombinant strain and store them at -80°C.

Protocol: Biocatalyst Cultivation and Protein Expression

This protocol details the growth of the recombinant E. coli and the induction of monooxygenase expression.

ParameterRecommended ValueRationale
Culture Medium Terrific Broth (TB) or Defined Minimal Medium[7]TB medium supports high cell density growth. A defined medium can be used for more controlled studies.
Growth Temperature 37°COptimal growth temperature for E. coli.
Induction Point OD₆₀₀ of 0.6–0.8Inducing during the mid-logarithmic growth phase ensures cells are metabolically active for robust protein expression.
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)Standard inducer for T7 promoter-based expression systems.
Inducer Concentration 0.1–0.5 mMBalances high-level expression with minimizing the metabolic burden that can lead to inclusion body formation.[7]
Post-Induction Temp. 18–25°CLower temperatures promote proper protein folding and solubility of the expressed monooxygenase.
Induction Time 12–16 hoursAllows for sufficient accumulation of active enzyme.

Step-by-Step Methodology:

  • Inoculation: Inoculate 50 mL of medium (containing the appropriate antibiotic) in a 250 mL baffled flask with a single colony or 100 µL from a glycerol stock. Grow overnight at 37°C with shaking (220 rpm).

  • Scale-Up: Use the overnight culture to inoculate 1 L of fresh medium in a 2.5 L baffled flask to an initial OD₆₀₀ of ~0.05.

  • Growth: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6–0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.2 mM.

  • Expression: Continue incubation at the lower temperature for 12–16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet once with a cold buffer (e.g., 50 mM potassium phosphate, pH 7.2) to remove residual medium components. The resulting cell paste is now ready for the biotransformation.

Protocol: Whole-Cell Biotransformation

This is the core reaction where 6-methylnicotinic acid is converted to 6-HMNA.

ParameterRecommended ValueRationale
Reaction Buffer 50 mM Potassium Phosphate, pH 7.2Maintains a stable physiological pH for optimal enzyme activity.[8]
Cell Concentration 20–50 g/L (wet cell weight)A higher cell concentration increases the volumetric productivity of the reaction.
Substrate 6-Methylnicotinic AcidThe starting material for the conversion.
Substrate Conc. 5–20 mM (0.7–2.8 g/L)Start with a lower concentration to avoid potential substrate inhibition. Can be optimized later.
Co-substrate Glucose (50–100 mM)Essential for the intracellular regeneration of the NADH cofactor required by the monooxygenase.
Reaction Temperature 30°CA common temperature that balances enzyme activity, stability, and cell viability.[9]
Agitation & Aeration 200 rpm shaking; baffled flaskCrucial to ensure sufficient oxygen supply, as the monooxygenase consumes molecular oxygen.
Reaction Time 4–24 hoursMonitor progress by taking time-point samples for HPLC analysis.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a baffled flask, resuspend the harvested cell paste in the reaction buffer to the desired concentration.

  • Add Co-substrate: Add glucose to the cell suspension from a sterile stock solution.

  • Initiate Reaction: Add 6-methylnicotinic acid to the reaction mixture to begin the biotransformation.

  • Incubation: Place the flask in an incubator shaker set to 30°C and 200 rpm. Ensure the flask is not sealed to allow for air exchange.

  • Monitoring: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.

  • Sample Quenching: Immediately centrifuge the aliquot at >12,000 x g for 2 minutes to pellet the cells. Collect the supernatant for analysis.

Protocol: Analytical Method for Reaction Monitoring

Quantitative analysis of the substrate and product is critical for process optimization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[10][11]

ParameterRecommended Setting
HPLC System Standard system with UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid or Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Method Isocratic (e.g., 95% A, 5% B) or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength ~260 nm (based on pyridine ring absorbance)
Injection Volume 10 µL

Step-by-Step Methodology:

  • Sample Preparation: Take the supernatant from the quenched reaction sample and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[11]

  • Standard Curve: Prepare standards of known concentrations for both 6-methylnicotinic acid and 6-HMNA in the reaction buffer to create a standard curve for quantification.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Quantification: Identify peaks based on the retention times of the standards. Calculate the concentration of the substrate and product in each sample using the standard curve.

Protocol: Downstream Processing and Product Isolation

Once the reaction reaches completion, the 6-HMNA product must be purified from the reaction mixture. A straightforward method based on pH-dependent solubility can be employed.[12][13]

  • Cell Removal: Centrifuge the entire reaction volume at 6,000 x g for 20 minutes to pellet the biocatalyst cells. Carefully decant and collect the supernatant.

  • Product Precipitation: Transfer the supernatant to a clean beaker placed in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) to lower the pH to approximately 2.0–3.0. The 6-HMNA, being a carboxylic acid, will become protonated and less soluble, causing it to precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water (pH ~3.0) to remove residual salts and buffer components.

  • Drying: Dry the purified 6-HMNA product in a vacuum oven at 40–50°C to a constant weight.

  • Purity Check: Assess the purity of the final product using the HPLC method described above and other standard techniques like NMR or LC-MS.

References

The Pivotal Role of 6-(Hydroxymethyl)nicotinic Acid in Unraveling Bacterial Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate world of bacterial metabolic pathways, particularly those involving nicotinic acid and its derivatives, 6-(Hydroxymethyl)nicotinic acid (6-HNA) serves as a critical molecular tool. This intermediate in the bacterial degradation of nicotine and nicotinic acid (Vitamin B3) offers a unique window into the enzymatic machinery that enables microorganisms to utilize these compounds for energy and growth. Understanding these pathways is not merely an academic exercise; it holds significant potential for bioremediation strategies, the development of novel antimicrobial agents, and the bio-production of valuable chemical precursors.

This comprehensive guide provides detailed application notes and robust protocols to empower researchers in leveraging this compound as a powerful substrate to probe bacterial metabolism. We will move beyond simple procedural lists, offering insights into the rationale behind experimental design and ensuring the generation of reliable and reproducible data.

Section 1: The Significance of this compound in Bacterial Nicotinate and Nicotine Catabolism

In the microbial world, the ability to degrade complex organic molecules is a key survival strategy. Nicotine, a major alkaloid in tobacco plants, and nicotinic acid, an essential nutrient, are readily metabolized by a diverse range of bacteria, including species from the genera Pseudomonas and Arthrobacter. These degradation pathways are of significant interest due to their environmental and biomedical relevance.[1]

This compound is a key intermediate in the aerobic degradation pathway of nicotinic acid in several bacteria.[2][3] The initial step in this pathway is the hydroxylation of nicotinic acid to form 6-hydroxynicotinic acid, a reaction catalyzed by a molybdenum-containing hydroxylase.[2][4] Subsequent enzymatic steps lead to the formation of other hydroxylated intermediates, with this compound featuring in some characterized pathways before the pyridine ring is cleaved.

The study of how bacteria process this compound and its downstream metabolites provides a detailed map of the genetic and enzymatic components of these catabolic pathways. This knowledge can be harnessed for various biotechnological applications.

Section 2: Visualizing the Nicotinic Acid Degradation Pathway

To provide a clear conceptual framework, the following diagram illustrates a generalized bacterial degradation pathway for nicotinic acid, highlighting the position of key intermediates.

Nicotinic_Acid_Degradation Nicotinic_Acid Nicotinic Acid 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Nicotinic_Acid->6-Hydroxynicotinic_Acid Nicotinate Hydroxylase 6-HNA This compound 6-Hydroxynicotinic_Acid->6-HNA Hydroxymethylating Enzyme (hypothetical) Downstream_Metabolites Downstream Metabolites (e.g., 2,5-dihydroxypyridine) 6-HNA->Downstream_Metabolites e.g., 6-Hydroxynicotinate 3-Monooxygenase (NicC) Ring_Cleavage Ring Cleavage Products Downstream_Metabolites->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle

Caption: Generalized bacterial degradation pathway of nicotinic acid.

Section 3: Protocols for Studying Bacterial Metabolism Using this compound

The following protocols are designed to be adaptable to specific bacterial strains and research questions. It is crucial to optimize conditions for your particular microorganism of interest.

Protocol for Bacterial Cultivation with this compound as a Sole Carbon/Nitrogen Source

This protocol allows for the selection and enrichment of bacteria capable of utilizing this compound, and for studying gene expression and metabolic flux under these specific nutrient conditions. The use of a minimal medium is essential to ensure that the target compound is the primary source of carbon and/or nitrogen.[5]

Rationale: By providing this compound as the sole carbon or nitrogen source, researchers can isolate and study microorganisms that possess the specific enzymatic machinery to metabolize this compound. This is a powerful technique for discovering novel catabolic pathways and identifying the genes involved. M9 minimal medium is a widely used and well-defined formulation that can be easily adapted for this purpose.[3][6]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas putida, Arthrobacter sp.)

  • This compound (sterile-filtered)

  • M9 Minimal Salts (5x stock solution)

  • 20% (w/v) Glucose (sterile)

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Trace element solution (sterile)

  • Sterile deionized water

  • Shaker incubator

  • Spectrophotometer

M9 Minimal Medium (1 L):

ComponentVolumeFinal Concentration
Sterile deionized water790 mL-
5x M9 Minimal Salts200 mL1x
1 M MgSO₄2 mL2 mM
1 M CaCl₂100 µL0.1 mM
Trace element solution1 mL1x
This compound (100 mM stock)10 mL1 mM

Procedure:

  • Prepare M9 Minimal Medium: Aseptically combine the sterile components in the order listed above. The final pH should be approximately 7.0-7.2.

  • Inoculation: Inoculate the M9 medium containing this compound with a fresh overnight culture of the bacterial strain. A typical starting optical density at 600 nm (OD₆₀₀) is 0.05.

  • Incubation: Incubate the culture at the optimal growth temperature for the bacterial strain (e.g., 30°C for Pseudomonas putida) with vigorous shaking (200-250 rpm).

  • Growth Monitoring: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate a growth curve. A significant increase in OD₆₀₀ over time indicates that the bacteria are utilizing this compound for growth.

Enzyme Assay Protocol: Spectrophotometric Measurement of this compound Consumption

This protocol provides a framework for assaying the activity of enzymes that utilize this compound as a substrate. The example provided is for a hypothetical NADH-dependent dehydrogenase, a common class of enzyme in catabolic pathways. The assay monitors the decrease in NADH absorbance at 340 nm.

Rationale: Many dehydrogenases involved in metabolic pathways utilize NAD⁺ or NADP⁺ as cofactors, which are reduced to NADH or NADPH, respectively. The production of NADH can be monitored spectrophotometrically at 340 nm.[7] This provides a continuous and quantitative measure of enzyme activity.

Materials:

  • Crude cell extract or purified enzyme preparation

  • This compound

  • NADH

  • Potassium phosphate buffer (pH 7.5)

  • UV-Vis spectrophotometer with temperature control

Assay Mixture (1 mL):

ComponentFinal Concentration
Potassium phosphate buffer (pH 7.5)50 mM
NADH0.2 mM
This compound1 mM (or varying concentrations for kinetics)
Cell extract/purified enzymeVariable (to achieve a linear reaction rate)

Procedure:

  • Prepare Assay Mixture: In a cuvette, combine the potassium phosphate buffer, NADH, and this compound.

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate Reaction: Add the cell extract or purified enzyme to the cuvette, mix quickly, and immediately start monitoring the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm over time for a period during which the reaction rate is linear.

  • Calculation of Enzyme Activity: Calculate the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Analytical Protocol: Quantification of this compound in Bacterial Cultures by HPLC-UV

This protocol outlines a method for the quantification of this compound in bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: HPLC is a powerful technique for separating and quantifying small molecules in complex mixtures.[8] For compounds with a chromophore, such as the pyridine ring in this compound, UV detection provides a sensitive and reliable method of quantification. A C18 reversed-phase column is commonly used for the separation of polar aromatic compounds.[9]

Materials:

  • Bacterial culture supernatant (filtered through a 0.22 µm filter)

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • HPLC system with a UV detector and a C18 column

Chromatographic Conditions (Starting Point for Optimization):

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Prepare Standards: Prepare a series of standard solutions of this compound in the mobile phase or a similar matrix to the sample.

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the samples.

Protocol for Metabolite Extraction from Bacterial Cultures for LC-MS Analysis

This protocol describes a method for quenching bacterial metabolism and extracting intracellular and extracellular metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale: To obtain a snapshot of the metabolome at a specific time point, it is crucial to rapidly quench metabolic activity. Cold methanol is a widely used quenching agent.[10] Subsequent extraction separates the metabolites from the cellular debris for analysis. LC-MS provides high sensitivity and selectivity for the identification and quantification of a wide range of metabolites.[11]

Materials:

  • Bacterial culture

  • Cold (-40°C to -80°C) 60% methanol

  • Centrifuge capable of low-temperature operation

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Quenching: Rapidly mix a known volume of bacterial culture with two volumes of cold 60% methanol.

  • Harvesting: Centrifuge the quenched culture at a low temperature (e.g., -10°C) to pellet the cells.

  • Separation of Extracellular and Intracellular Metabolites:

    • Extracellular: Carefully collect the supernatant, which contains the extracellular metabolites.

    • Intracellular: Wash the cell pellet with cold quenching solution to remove any remaining extracellular metabolites.

  • Extraction of Intracellular Metabolites: Resuspend the washed cell pellet in a cold extraction solvent (e.g., 80% methanol). Lyse the cells using methods such as bead beating or sonication. Centrifuge to pellet the cell debris and collect the supernatant containing the intracellular metabolites.

  • Sample Preparation for LC-MS: Evaporate the solvent from both the extracellular and intracellular metabolite fractions using a lyophilizer or vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Section 4: Data Interpretation and Troubleshooting

  • Growth Curves: A diauxic growth curve may be observed if the medium contains more than one carbon source, indicating preferential substrate utilization.

  • Enzyme Kinetics: Michaelis-Menten kinetics can be determined by varying the substrate concentration in the enzyme assay.

  • HPLC Analysis: Peak tailing or broadening can be addressed by adjusting the mobile phase pH or organic solvent composition.

  • Metabolomics: The identification of novel metabolites can be facilitated by using high-resolution mass spectrometry and comparing fragmentation patterns to databases.

Section 5: Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for studying the role of this compound in bacterial metabolism.

Workflow cluster_cultivation Bacterial Cultivation cluster_biochemical Biochemical Analysis cluster_metabolomics Metabolomics cluster_data Data Analysis & Interpretation Cultivation Cultivate Bacteria on 6-HNA Minimal Medium Growth_Monitoring Monitor Growth (OD600) Cultivation->Growth_Monitoring Enzyme_Assay Enzyme Assay (Spectrophotometric) Growth_Monitoring->Enzyme_Assay HPLC_Analysis HPLC-UV Quantification of 6-HNA Growth_Monitoring->HPLC_Analysis Metabolite_Extraction Metabolite Extraction (Intra- & Extracellular) Growth_Monitoring->Metabolite_Extraction Data_Analysis Growth Curve Analysis Enzyme Kinetics Metabolite Identification Enzyme_Assay->Data_Analysis HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis LCMS_Analysis->Data_Analysis

Caption: Comprehensive workflow for investigating 6-HNA metabolism.

References

The Versatile Scaffold: 6-(Hydroxymethyl)nicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Untapped Potential

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a multitude of approved drugs and clinical candidates. Within this class, 6-(hydroxymethyl)nicotinic acid emerges as a particularly versatile building block. Its trifunctional nature—a pyridine core, a carboxylic acid at the 3-position, and a hydroxymethyl group at the 6-position—offers three distinct points for chemical modification. This unique arrangement allows for the generation of diverse molecular architectures, making it an attractive starting point for the synthesis of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic intermediate, supported by detailed protocols for its derivatization, and highlight its contribution to the development of potent and selective drug candidates.

Core Applications in Drug Discovery

The strategic placement of the hydroxymethyl and carboxylic acid groups on the pyridine ring allows for independent and selective modifications, enabling the exploration of a broad chemical space. This has led to the investigation of this compound derivatives in several key therapeutic areas.

PARP Inhibitors for Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has become a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. The nicotinamide moiety of NAD+ is the natural substrate for PARP, making nicotinic acid derivatives attractive scaffolds for designing competitive PARP inhibitors.

While many PARP inhibitors are based on a phthalazinone core, which mimics the nicotinamide scaffold, derivatives of this compound offer a novel framework for the design of new PARP inhibitors. The carboxylic acid can be converted to an amide, a key interaction point in the PARP active site, while the hydroxymethyl group can be functionalized to explore additional binding pockets and improve physicochemical properties.

Workflow for Derivatization of this compound for PARP Inhibitor Synthesis

G A This compound B Protection of Hydroxymethyl Group (e.g., TBDMS) A->B Selective Protection C Amide Coupling of Carboxylic Acid B->C Standard Coupling Reagents (EDC, HATU) D Deprotection of Hydroxymethyl Group C->D e.g., TBAF E Functionalization of Hydroxymethyl Group (e.g., etherification, esterification) D->E Introduction of Diversity F Final PARP Inhibitor Candidate E->F

Caption: Synthetic workflow for scaffold derivatization.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs) for Neurological Disorders

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in cognitive function, learning, and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

The pyridine core of this compound is a key pharmacophore for nAChR ligands. By modifying the substituents at the 3 and 6-positions, it is possible to fine-tune the selectivity and activity of these compounds for different nAChR subtypes. The hydroxymethyl group, in particular, can be derivatized to introduce functionalities that can interact with specific subsites on the receptor, leading to the development of highly selective modulators.

Signaling Pathway Modulation by nAChR Ligands

G cluster_0 Neuronal Cell nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K/Akt Pathway Ca_influx->PI3K MAPK MAPK/ERK Pathway Ca_influx->MAPK CREB CREB Activation PI3K->CREB MAPK->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection Ligand 6-(Hydroxymethyl)nicotinic Acid Derivative Ligand->nAChR Binding & Activation

Caption: nAChR signaling pathway.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.

Protocol 1: Synthesis of 6-(Hydroxymethyl)nicotinamide

This protocol describes the direct amidation of this compound.

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add ammonium chloride (1.2 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(hydroxymethyl)nicotinamide.

Protocol 2: Synthesis of tert-Butyl 6-(chloromethyl)nicotinate

This protocol outlines the conversion of the hydroxymethyl group to a more reactive chloromethyl group, a key step for further diversification. This is adapted from a patented procedure starting from the corresponding 6-methyl analog, highlighting a common synthetic strategy.

Materials:

  • tert-Butyl 6-(methyl)nicotinate (starting material for this example)

  • Trichloroisocyanuric acid (TCCA)

  • Benzamide (catalyst)

  • Chlorobenzene (solvent)

Procedure:

  • In a reaction vessel, dissolve tert-butyl 6-(methyl)nicotinate (1.0 eq) in chlorobenzene.

  • Add a catalytic amount of benzamide.

  • Add TCCA (1.1 eq) as the chlorinating agent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Wash the filtrate with aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 6-(chloromethyl)nicotinate.

Note: This protocol illustrates a common transformation. For the direct conversion of this compound, a two-step process involving esterification followed by chlorination (e.g., with thionyl chloride) would be a typical approach.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for a series of 6-(hydroxymethyl)nicotinamide derivatives evaluated for PARP1 inhibitory activity.

CompoundR Group on HydroxymethylPARP1 IC₅₀ (nM)
1a -H520
1b -CH₃350
1c -CH₂Ph120
1d -CH₂(4-F-Ph)85
Olaparib (Reference)5

This data is illustrative and intended to demonstrate the potential for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries targeting a range of biological pathways. The application of this scaffold in the development of PARP inhibitors and nAChR modulators highlights its potential for addressing significant unmet medical needs in oncology and neurology. Future exploration of novel derivatization strategies for the hydroxymethyl and carboxylic acid functionalities will undoubtedly lead to the discovery of new and improved therapeutic agents. The protocols and conceptual frameworks presented herein serve as a guide for researchers to unlock the full potential of this promising scaffold.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(Hydroxymethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Introduction to Synthetic Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, presents distinct challenges that can impact yield, purity, and scalability. The primary difficulties arise from the need for selective functionalization of the pyridine ring, which contains two reactive sites: the carboxylic acid and the methyl group. This guide will focus on the two most common synthetic pathways and the hurdles associated with each.

Synthetic Pathways Overview

The synthesis of this compound is predominantly approached via two strategic routes, each with its own set of experimental considerations.

Synthetic_Pathways cluster_0 Route 1: Selective Reduction cluster_1 Route 2: Selective Oxidation Start1 Dimethyl Pyridine-2,5-dicarboxylate Intermediate1 Methyl 6-(Hydroxymethyl)nicotinate Start1->Intermediate1 Selective Reduction EndProduct This compound Intermediate1->EndProduct Hydrolysis Start2 6-Methylnicotinic Acid EndProduct2 This compound Start2->EndProduct2 Selective Oxidation

Synthetic strategies for this compound.

Route 1: Selective Reduction of Dimethyl Pyridine-2,5-dicarboxylate

This route involves the selective reduction of one of the two ester groups of dimethyl pyridine-2,5-dicarboxylate to a hydroxymethyl group, followed by the hydrolysis of the remaining ester to the carboxylic acid.

Troubleshooting Guide: Selective Reduction

Issue 1: Low Yield of Methyl 6-(Hydroxymethyl)nicotinate and Formation of Byproducts

  • Question: My reduction of dimethyl pyridine-2,5-dicarboxylate with sodium borohydride is giving a low yield of the desired mono-alcohol, and I'm observing the diol and unreacted starting material. What's going wrong?

  • Answer: This is a common challenge due to the difficulty in controlling the selectivity of the reduction. Several factors can influence the outcome:

    • Stoichiometry of the Reducing Agent: Using an excess of sodium borohydride (NaBH₄) will favor the formation of the diol (pyridine-2,5-dimethanol). It is crucial to carefully control the molar equivalents of NaBH₄.

    • Reaction Temperature: The reduction is typically carried out at low temperatures (e.g., 0°C) to modulate the reactivity of NaBH₄ and improve selectivity. Allowing the reaction to warm up prematurely can lead to over-reduction.

    • Addition Rate of the Reducing Agent: A slow, portion-wise addition of NaBH₄ helps to maintain a low concentration of the reducing agent in the reaction mixture, favoring the mono-reduction.

    • Role of Additives: The use of additives like calcium chloride (CaCl₂) can enhance the selectivity of the reduction. CaCl₂ is believed to coordinate with the ester carbonyls, making one more susceptible to reduction than the other.[1]

ParameterRecommendation for Improved SelectivityRationale
NaBH₄ Equivalents 1.0 - 1.5 equivalentsMinimizes over-reduction to the diol.
Temperature 0°C to room temperatureControls the reactivity of NaBH₄.
Addition Slow, portion-wiseMaintains a low concentration of the reducing agent.
Additive Calcium Chloride (2-4 equivalents)Enhances selectivity through coordination.[1]
Experimental Protocol: Selective Reduction

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a round-bottom flask, suspend dimethyl pyridine-2,5-dicarboxylate and calcium chloride in a mixture of THF and ethanol.

  • Cooling: Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of NaBH₄: Add sodium borohydride portion-wise over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel.

Reduction_Workflow Start Mix Diester & CaCl2 in THF/EtOH Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Stir Stir at RT (18-24h) Add_NaBH4->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify Product Methyl 6-(Hydroxymethyl)nicotinate Purify->Product

Workflow for the selective reduction of dimethyl pyridine-2,5-dicarboxylate.
Troubleshooting Guide: Hydrolysis of Methyl 6-(Hydroxymethyl)nicotinate

Issue 2: Incomplete Hydrolysis or Product Degradation

  • Question: I am having trouble hydrolyzing the ester of methyl 6-(hydroxymethyl)nicotinate to the final acid. My reaction is either incomplete or I'm seeing decomposition of my product. What are the best conditions for this hydrolysis?

  • Answer: The hydrolysis of nicotinic acid esters can be sensitive to reaction conditions. Both acidic and basic conditions can be employed, but care must be taken to avoid side reactions.

    • Alkaline Hydrolysis: This is the most common method, typically using an aqueous solution of a base like sodium hydroxide or lithium hydroxide.

      • Incomplete Reaction: Insufficient base or reaction time can lead to incomplete hydrolysis. Use a slight excess of the base (1.1-1.5 equivalents) and monitor the reaction by TLC until the starting material is consumed.

      • Product Degradation: Prolonged exposure to high concentrations of a strong base at elevated temperatures can potentially lead to side reactions. It is advisable to conduct the hydrolysis at room temperature or with gentle heating (40-50°C).

    • Acidic Hydrolysis: While possible, acidic hydrolysis often requires harsher conditions (e.g., refluxing in strong acid) which can lead to dehydration of the hydroxymethyl group or other side reactions. Alkaline hydrolysis is generally preferred for its milder conditions.

Hydrolysis MethodReagentsTypical ConditionsPotential Issues
Alkaline NaOH or LiOH (aq)Room temperature to 50°CIncomplete reaction, potential for side reactions at high temperatures.
Acidic HCl or H₂SO₄ (aq)RefluxDehydration of the alcohol, other acid-catalyzed side reactions.

Route 2: Selective Oxidation of 6-Methylnicotinic Acid

This route aims to directly oxidize the methyl group of 6-methylnicotinic acid to a hydroxymethyl group. This transformation is challenging due to the potential for over-oxidation to the carboxylic acid (forming isocinchomeronic acid).

Troubleshooting Guide: Selective Oxidation

Issue 3: Over-oxidation to Isocinchomeronic Acid

  • Question: I am attempting to oxidize 6-methylnicotinic acid to this compound, but I am primarily isolating the di-acid, isocinchomeronic acid. How can I control the oxidation?

  • Answer: The selective oxidation of a methyl group on a pyridine ring to the corresponding alcohol without further oxidation is a significant synthetic challenge. The hydroxymethyl intermediate is often more susceptible to oxidation than the starting methyl group.

    • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate or nitric acid will readily oxidize the methyl group all the way to the carboxylic acid.[2] Milder and more selective oxidizing agents are required.

    • Biocatalysis: An enzymatic approach can offer high selectivity. For instance, certain microorganisms or their isolated enzymes can hydroxylate nicotinic acid derivatives at specific positions.[3][4]

    • Protecting Group Strategy: An alternative approach is to first protect the carboxylic acid group of 6-methylnicotinic acid as an ester (e.g., methyl 6-methylnicotinate). The methyl group of the ester can then be selectively oxidized. However, finding a chemical oxidant that selectively oxidizes the methyl group to the hydroxymethyl group in the presence of the pyridine ring and the ester is still a challenge.

Recommended Approach: A Multi-step Strategy

A more reliable, albeit longer, approach involves the radical bromination of the methyl group of methyl 6-methylnicotinate, followed by hydrolysis of the resulting bromomethyl intermediate.

Oxidation_Strategy Start Methyl 6-Methylnicotinate Intermediate Methyl 6-(Bromomethyl)nicotinate Start->Intermediate Radical Bromination (NBS, AIBN) Product_Ester Methyl 6-(Hydroxymethyl)nicotinate Intermediate->Product_Ester Hydrolysis (e.g., aq. NaHCO3) Final_Product This compound Product_Ester->Final_Product Ester Hydrolysis (NaOH or LiOH)

Multi-step strategy for the synthesis via oxidation.

General FAQs

  • Q1: What is the best way to purify the final product, this compound?

    • A1: this compound is a polar, zwitterionic molecule, which can make purification challenging.

      • Crystallization: The most common method of purification is crystallization. After the hydrolysis of the ester, the reaction mixture is typically acidified to the isoelectric point of the amino acid (around pH 3-4), at which it has minimum solubility in water, causing it to precipitate. The solid can then be collected by filtration and washed with cold water and a non-polar organic solvent like diethyl ether to remove impurities.

      • Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed.

  • Q2: How can I monitor the progress of my reactions?

    • A2:

      • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. A suitable mobile phase for these polar compounds is a mixture of dichloromethane and methanol, often with a small amount of acetic acid or ammonia to improve spot shape.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring and identification of intermediates and byproducts, LC-MS is the preferred method.

  • Q3: Are there any specific safety precautions I should take?

    • A3: Standard laboratory safety procedures should always be followed.

      • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, and additions to protic solvents should be done slowly and at low temperatures.

      • Strong Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Organic Solvents: Many of the solvents used are flammable and should be handled in a fume hood away from ignition sources.

References

Purification strategies for 6-(Hydroxymethyl)nicotinic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 6-(hydroxymethyl)nicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification from reaction mixtures, providing practical, field-tested advice to enhance your experimental outcomes. Our approach is grounded in scientific principles to not only offer solutions but also to explain the underlying chemistry.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your purification workflow.

Q1: My final product of this compound is a persistent yellow color. How can I decolorize it?

This is a common issue, often arising from thermally induced degradation products or residual chromophores from the starting materials, particularly if the synthesis involves nitric acid oxidation.[1]

Underlying Cause: The yellow hue is typically due to the presence of trace amounts of colored impurities, which may not be effectively removed by a single purification step.

Recommended Protocol: Activated Carbon Treatment and Recrystallization

  • Dissolution: Dissolve the crude, colored this compound in a suitable hot solvent. Water or a mixture of water and a miscible organic solvent like ethanol is often a good starting point.[1]

  • Activated Carbon Addition: To the hot solution, add a small amount of activated carbon (typically 1-2% w/w of your compound). Activated carbon has a high surface area and can adsorb colored impurities.[1]

  • Hot Filtration: Stir the mixture for a few minutes and then perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization of your product on the filter paper.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization. Cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expert Tip: The choice of recrystallization solvent is critical. For this compound, 50% aqueous acetic acid has been reported to yield a purer product.[2]

Q2: I'm struggling to remove unreacted starting materials from my purified this compound. What's the best approach?

The optimal strategy depends on the nature of the starting materials. A common synthesis route involves the reduction of dimethyl pyridine-2,5-dicarboxylate.[3] In this case, the starting material is a diester, which has significantly different properties from the desired product, an amino acid.

Underlying Cause: Incomplete reaction or inefficient initial work-up can lead to the carryover of starting materials.

Purification Strategy: pH-Mediated Extraction

This technique leverages the amphoteric nature of this compound (possessing both a carboxylic acid and a pyridine ring) and the different solubility profiles of the starting materials.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane.

  • Acidic Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic pyridine nitrogen of your product will be protonated, rendering it water-soluble, while the unreacted diester starting material will remain in the organic phase.

  • Phase Separation: Separate the aqueous layer containing your protonated product.

  • Basification and Product Extraction: Adjust the pH of the aqueous layer to the isoelectric point of this compound (around pH 3-4) using a base (e.g., NaHCO₃). At this pH, the product will be least soluble and can be extracted back into an organic solvent or may precipitate out of the solution.

  • Isolation: If the product precipitates, it can be collected by filtration. If extracted, the organic solvent can be removed under reduced pressure.

Q3: My yield of this compound is consistently low after recrystallization. What factors could be at play?

Low recovery after recrystallization is a frequent challenge and can be attributed to several factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.Test a range of solvents and solvent mixtures. Water, ethanol, and aqueous acetic acid are good starting points for nicotinic acid derivatives.[1][2][4]
Using an Excessive Amount of Solvent Too much solvent will keep the product dissolved even at low temperatures, leading to poor recovery.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter and may trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization During Hot Filtration If the solution cools too much during filtration, the product will crystallize on the filter paper along with the impurities being removed.Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in the synthesis of this compound?

A: Common impurities can include unreacted starting materials (e.g., dimethyl pyridine-2,5-dicarboxylate), over-reduced products (where the carboxylic acid is also reduced), and side-products from the reaction. For nicotinic acid derivatives in general, related pyridine compounds are common impurities.[5][6]

Q: What is the recommended storage condition for this compound?

A: It is recommended to store this compound in a dry, sealed container at 2-8°C.[7]

Q: Which analytical techniques are best for assessing the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of this compound and detecting impurities.[8][9] Thin-Layer Chromatography (TLC) can be a quick and effective way to monitor the progress of a reaction and the purification process.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product.

Visualizing Purification Workflows

General Purification Strategy

Purification_Workflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (pH dependent) crude->extraction Initial Cleanup recrystallization Recrystallization (with optional carbon treatment) extraction->recrystallization Primary Purification chromatography Column Chromatography (if necessary) recrystallization->chromatography Further Purification pure_product Pure this compound recrystallization->pure_product High Purity chromatography->pure_product

Caption: A general workflow for the purification of this compound.

Logic of pH-Dependent Extraction

pH_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_impurities Non-polar Impurities (e.g., starting ester) protonated_product Protonated Product (Water Soluble) adjust_ph Adjust pH to Isoelectric Point protonated_product->adjust_ph precipitated_product Precipitated Product (at isoelectric point) crude_mixture Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) crude_mixture->add_acid add_acid->organic_impurities add_acid->protonated_product adjust_ph->precipitated_product

Caption: The principle of pH-mediated extraction for purification.

References

Technical Support Center: Troubleshooting Enzymatic Assays Involving 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enzymatic assays involving 6-(hydroxymethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimentation. Here, we move beyond simple checklists to explain the underlying scientific principles, ensuring robust and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of enzymatic assays with this compound.

Q1: What are the key chemical properties of this compound that I should consider for my assay?

A1: this compound (CAS 775545-30-7) is a solid at room temperature with a molecular weight of 153.14 g/mol .[1][2] Its structure contains both a carboxylic acid and a primary alcohol, making its solubility and reactivity pH-dependent. The pyridine ring introduces potential for specific enzymatic recognition. When designing your assay, it is crucial to consider the pH of your buffer, as it will affect the ionization state of the carboxylic acid group and potentially the active site of your enzyme.

Q2: Which enzymes are known to interact with this compound or its analogs?

A2: While direct enzymatic assays for this compound are not extensively documented in readily available literature, several enzymes act on structurally similar compounds like nicotinic acid and 6-hydroxynicotinic acid. These include:

  • 6-Hydroxynicotinate 3-monooxygenase (NicC): This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinate.[3][4][5][6][7]

  • Nicotinate Dehydrogenase: This enzyme is involved in the catabolism of nicotinate.[8][9][10][11]

  • 6-Hydroxynicotinate Dehydrogenase: This enzyme acts on 6-hydroxynicotinate.[12][13][14][15]

Understanding the mechanisms of these related enzymes can provide valuable insights when developing an assay for a novel enzyme that utilizes this compound.

Q3: What are the critical initial checks if I'm getting no signal or a very weak signal in my assay?

A3: When faced with a low or absent signal, a systematic check of the fundamental assay components is the first step.

  • Reagent Integrity: Confirm that all reagents, including the enzyme and substrate, were added in the correct order and have not expired.[16] Prepare fresh solutions, especially for temperature-sensitive reagents.[16]

  • Pipetting Accuracy: Double-check all dilutions and ensure accurate pipetting.

  • Instrument Settings: Verify that the plate reader's wavelength and other settings are appropriate for your assay's detection method.[16]

  • Enzyme Activity: To confirm your enzyme is active, run a positive control with a known substrate that should produce a strong signal. Improper storage, such as repeated freeze-thaw cycles, can lead to enzyme degradation.[16]

II. Troubleshooting Guide: Specific Experimental Issues

This section provides a structured approach to diagnosing and resolving specific problems you may encounter.

Issue 1: High Background Signal

A high background signal can mask the true enzymatic activity, leading to a poor signal-to-noise ratio and inaccurate results.[17]

Root Cause Analysis
Potential Cause Explanation Recommended Action
Substrate Instability/Decomposition This compound, like many organic molecules, may degrade over time or under certain conditions (e.g., light exposure, improper pH), leading to a signal in the absence of enzymatic activity.Prepare the substrate solution fresh for each experiment and protect it from light. Run a "no-enzyme" control to measure the background signal from the substrate and other reagents.[16] A high signal in this control points to substrate decomposition or contamination.[16]
Reagent Contamination Buffers or other reagents may be contaminated with substances that generate a signal.[17] This is particularly common in assays detecting phosphate, where phosphate contamination in buffers is a primary issue.[17]Use high-purity water and reagents.[17] Prepare fresh buffers and filter-sterilize if necessary.
Non-Specific Binding In formats like ELISA, antibodies or other detection reagents may bind non-specifically to the plate surface.Increase the concentration or incubation time of the blocking buffer.[16] Consider adding a non-ionic detergent like Tween-20 to wash buffers.[16]
Instrument Noise Light leakage or incorrect filter sets in the plate reader can contribute to the background.[16]Consult the instrument manual to ensure correct setup and function.[16]
Experimental Protocol: Pinpointing the Source of High Background

This experiment is designed to systematically identify the component contributing to the high background.

Objective: To isolate and measure the background signal from individual assay components.

Procedure:

  • Prepare Control Wells: Set up the following controls in your microplate:

    • No-Enzyme Control: All assay components except the enzyme.

    • No-Substrate Control: All assay components except the substrate, this compound.

    • Buffer-Only Control: Only the assay buffer.

  • Incubation: Incubate the plate under the standard assay conditions (time and temperature).

  • Measurement: Read the plate using the same instrument settings as your main experiment.

Interpretation of Results:

  • High signal in the No-Enzyme Control: Suggests substrate decomposition or contamination in other reagents.[16]

  • High signal in the No-Substrate Control: Points to contamination within the enzyme stock.[16]

  • High signal in the Buffer-Only Control: Indicates an issue with the buffer itself or the microplate.[16]

Issue 2: Non-Linear or Unexpected Enzyme Kinetics

Ideally, enzyme activity should increase with substrate concentration until it reaches a saturation point (Vmax).[18] Deviations from this Michaelis-Menten behavior require investigation.

Root Cause Analysis
Potential Cause Explanation Recommended Action
Substrate Concentration Range is Not Optimal If the initial rate continues to increase linearly with substrate concentration, the Km may be much higher than the concentrations tested.[19]Test a wider and higher range of this compound concentrations to ensure you are reaching saturation.[19]
Substrate Inhibition At very high concentrations, the substrate may bind to the enzyme in a non-productive way, leading to a decrease in activity.[20]If you observe a decrease in reaction velocity at higher substrate concentrations, this may be the cause. Analyze your data using a substrate inhibition model.
Enzyme Concentration is Too High or Too Low An inappropriate enzyme concentration can lead to reactions that are too fast or too slow to measure accurately.[20][21]Perform an enzyme titration experiment to determine the optimal concentration that yields a linear reaction rate over the desired time course.[16]
Coupled Assay Issues (if applicable) If you are using a coupled assay, the secondary enzyme could be rate-limiting, or the primary substrate could be interacting with the coupling enzyme.[19]Run a control reaction without the primary enzyme to check for any background reaction with the coupling system.[19]
Experimental Protocol: Enzyme and Substrate Titration

Objective: To determine the optimal enzyme and substrate concentrations for the assay.

Part A: Enzyme Titration

  • Setup: Prepare a series of reactions with a fixed, saturating concentration of this compound and varying concentrations of the enzyme.

  • Initiate and Measure: Start the reactions and measure the signal at several time points to determine the initial reaction velocity for each enzyme concentration.[16]

  • Plot: Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.

Part B: Substrate Titration

  • Setup: Using the optimal enzyme concentration determined in Part A, prepare reactions with a range of this compound concentrations.

  • Initiate and Measure: Measure the initial reaction velocities for each substrate concentration.

  • Plot: Plot the initial velocity against the substrate concentration. This will allow you to determine the Km and Vmax. For inhibitor screening, a substrate concentration around the Km is often ideal.[16][22]

Issue 3: Inconsistent or Irreproducible Results

Lack of reproducibility can stem from a variety of factors, from reagent stability to subtle variations in experimental conditions.

Root Cause Analysis
Potential Cause Explanation Recommended Action
Inhibitor/Compound Instability The test compound (e.g., a potential inhibitor) may be unstable in the assay buffer.[23]Pre-incubate the compound in the assay buffer for varying lengths of time before adding the enzyme to see if its activity decreases.[23] You can also use HPLC or LC-MS to directly assess the compound's stability over the assay's time course.[23]
Compound Aggregation Some compounds, particularly natural products, can form aggregates that non-specifically inhibit enzymes, leading to irreproducible results.[23]Test the compound's activity in the presence of a non-ionic detergent like Triton X-100. A significant loss of potency suggests aggregation-based inhibition.[23]
Inconsistent Assay Conditions Small variations in temperature, pH, or incubation times can significantly impact enzyme activity.[24][25]Ensure all reagents are at the same temperature before starting the reaction.[22] Use a calibrated pH meter for buffer preparation. Precisely control all incubation times.
Edge Effects in Microplates Wells on the outer edges of a microplate can experience more evaporation, leading to changes in reagent concentrations.[25]Avoid using the outer wells of the plate for critical samples. Instead, fill them with buffer or water to create a more uniform environment.

III. Visualization of Troubleshooting Workflows

Workflow for High Background Investigation

high_background_workflow start High Background Signal Detected check_controls Analyze Control Wells: - No-Enzyme - No-Substrate - Buffer-Only start->check_controls no_enzyme_high Signal High in 'No-Enzyme' Control? check_controls->no_enzyme_high no_substrate_high Signal High in 'No-Substrate' Control? no_enzyme_high->no_substrate_high No substrate_issue Potential Substrate Decomposition or Reagent Contamination no_enzyme_high->substrate_issue Yes buffer_only_high Signal High in 'Buffer-Only' Control? no_substrate_high->buffer_only_high No enzyme_issue Potential Enzyme Stock Contamination no_substrate_high->enzyme_issue Yes buffer_issue Potential Buffer or Plate Issue buffer_only_high->buffer_issue Yes instrument_issue Check Instrument Settings (Filters, Light Leaks) buffer_only_high->instrument_issue No

Caption: A decision tree for troubleshooting high background signals.

Workflow for Optimizing Enzyme Kinetics

kinetics_workflow start Non-Linear or Unexpected Kinetics Observed enzyme_titration Perform Enzyme Titration (Fixed, High Substrate) start->enzyme_titration is_linear Is Velocity vs. [Enzyme] Plot Linear? enzyme_titration->is_linear select_enzyme_conc Select Enzyme Concentration from Linear Range is_linear->select_enzyme_conc Yes adjust_enzyme_conc Adjust Enzyme Concentration and Repeat Titration is_linear->adjust_enzyme_conc No substrate_titration Perform Substrate Titration (Optimal Enzyme Conc.) select_enzyme_conc->substrate_titration is_saturating Does the Reaction Reach Saturation (Vmax)? substrate_titration->is_saturating determine_params Determine Km and Vmax is_saturating->determine_params Yes adjust_substrate_range Expand Substrate Concentration Range is_saturating->adjust_substrate_range No check_inhibition Consider Substrate Inhibition at High Concentrations is_saturating->check_inhibition If velocity decreases at high [S] adjust_enzyme_conc->enzyme_titration adjust_substrate_range->substrate_titration

Caption: A workflow for optimizing enzyme and substrate concentrations.

IV. References

  • BenchChem Technical Support Team. (2025). Troubleshooting low signal or high background in enzyme activity assays. BenchChem. 16

  • Wikipedia. (n.d.). 6-Hydroxynicotinate 3-monooxygenase. Retrieved from --INVALID-LINK--

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. ResearchGate. --INVALID-LINK--

  • Ganas, A. Z., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751-1763. --INVALID-LINK--

  • Ganas, A. Z., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ACS Publications. --INVALID-LINK--

  • Hicks, K. A., et al. (2016). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PubMed. --INVALID-LINK--

  • Factors that affect Results of Plasma Enzyme Assay in the laboratory. (2024, June 27). YouTube. --INVALID-LINK--

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). BenchChem. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting High Background in MAT2A Enzymatic Assays. BenchChem. 17

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). How to deal with high background in ELISA. Retrieved from --INVALID-LINK--

  • Various Authors. (2016, September 1). What are the reasons of poor results in enzymatic assays?. Quora. --INVALID-LINK--

  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Navigating Enzyme Inhibition Assays with Natural Products. BenchChem. 23

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Shapiro, A. B. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?. ResearchGate. --INVALID-LINK--

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting "Renin Inhibitor-1" Enzymatic Assays. BenchChem. 26

  • Kuzmanic, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. --INVALID-LINK--

  • ENZYME. (n.d.). 1.17.1.5 nicotinate dehydrogenase. Retrieved from --INVALID-LINK--

  • IUBMB. (n.d.). EC 1.17.1.5. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Hydroxymethyl-nicotinic acid methyl ester. Retrieved from --INVALID-LINK--

  • Creative Enzymes. (n.d.). 6-hydroxynicotinate dehydrogenase(EC 1.17.3.3). Retrieved from --INVALID-LINK--

  • BRENDA. (n.d.). EC 1.17.1.5 - nicotinate dehydrogenase. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Varsity Tutors. (n.d.). Enzyme Kinetics and Models. Retrieved from --INVALID-LINK--

  • ExplorEnz. (n.d.). EC 1.17.1.5. Retrieved from --INVALID-LINK--

  • Shapiro, A. B. (2022, February 23). How to adjust the Enzyme concentration during the kinetics measurement?. ResearchGate. --INVALID-LINK--

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 6-hydroxynicotinate dehydrogenase. Retrieved from --INVALID-LINK--

  • Biology LibreTexts. (2022, May 27). 5.4: Enzyme Kinetics. --INVALID-LINK--

  • Ganas, A. Z., et al. (2023, December 16). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH. --INVALID-LINK--

  • ChemicalBook. (2025, September 29). Methyl 6-(hydroxymethyl)nicotinate. Retrieved from --INVALID-LINK--

  • IUBMB. (n.d.). EC 1.17.3.3. Retrieved from --INVALID-LINK--

  • Applichem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 775545-30-7|this compound. Retrieved from --INVALID-LINK--

  • Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Regulation of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 757–759. --INVALID-LINK--

  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid. Retrieved from --INVALID-LINK--

  • Expasy. (n.d.). 1.17.3.3 6-hydroxynicotinate dehydrogenase. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis and Yield of 6-(Hydroxymethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-(Hydroxymethyl)nicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common synthetic challenges and improve reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions in your experimental design.

Section 1: Synthesis of the Core Intermediate: Methyl 6-(Hydroxymethyl)nicotinate

The most common and high-yielding entry point for many derivatives is the synthesis of methyl 6-(hydroxymethyl)nicotinate. Mastering this initial step is critical for the success of subsequent transformations.

FAQ 1.1: What is the most reliable and high-yielding method to prepare methyl 6-(hydroxymethyl)nicotinate?

The most robust and widely cited method is the selective reduction of one ester group in dimethyl pyridine-2,5-dicarboxylate. A yield of 96% has been reported for this specific transformation.[1]

The Chemistry Behind the Selectivity: Standard reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[2][3] However, this reaction employs a clever chelation strategy. Calcium chloride (CaCl₂) is added to the reaction mixture, where the Ca²⁺ ion coordinates to the two ester groups of the starting material. This coordination polarizes the carbonyls, making them more electrophilic and susceptible to nucleophilic attack by the hydride from NaBH₄. The geometric constraints of this chelated intermediate favor the selective reduction of the ester at the 2-position over the 5-position, leading to the desired product with high selectivity and yield.

G cluster_start Starting Material cluster_reagents Key Reagents cluster_product Product SM Dimethyl Pyridine-2,5-dicarboxylate R1 1. CaCl₂ in THF/EtOH SM->R1 Chelation R2 2. NaBH₄ at 0°C to RT R1->R2 Activation P Methyl 6-(Hydroxymethyl)nicotinate (96% Yield) R2->P Selective Reduction G A Define Key Parameters (Catalyst, Ligand, Base, Solvent) B Design of Experiments (DoE) Small-scale parallel screen A->B C Execute Reactions B->C D Analyze Results (LCMS/TLC) C->D G Suboptimal Yield? D->G E Identify Optimal Conditions F Scale-up Reaction E->F G->A Yes, Refine Parameters G->E No

References

Technical Support Center: Overcoming Low Enzyme Activity in 6-(Hydroxymethyl)nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic production of 6-(hydroxymethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low enzyme activity during this critical biotransformation.

Troubleshooting Guide: Diagnosing and Resolving Low Enzyme Activity

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Issue 1: Observed Enzyme Activity is Significantly Lower Than Expected

You've set up your reaction, but the rate of product formation is minimal or nonexistent. Let's break down the potential causes and solutions.

Potential Cause A: Suboptimal Reaction Conditions

Enzymes are sensitive to their environment. Deviations from optimal pH, temperature, and buffer composition can drastically reduce activity.[1][2]

Troubleshooting Steps:

  • Verify pH: Ensure the pH of your reaction buffer is within the optimal range for your specific enzyme. Most dehydrogenases/reductases involved in this synthesis have an optimal pH between 7.0 and 9.0.[3][4]

  • Confirm Temperature: Check that the reaction is being conducted at the optimal temperature. While many enzymes work well at room temperature (25-30°C), some may require higher or lower temperatures for maximal activity.[2][5]

  • Buffer Composition: Ensure your buffer components are not inhibitory. For example, high concentrations of certain salts can interfere with enzyme function.[6] Phosphate buffers are often a good starting point for these types of reactions.[3][7]

Potential Cause B: Cofactor (NADPH/NADH) Limitation or Degradation

The reduction of the aldehyde group on the substrate to a hydroxyl group is typically dependent on a nicotinamide cofactor (NADPH or NADH).[8][9]

Troubleshooting Steps:

  • Check Cofactor Concentration: Ensure you are using the correct concentration of the cofactor.

  • Assess Cofactor Quality: Cofactors can degrade over time, especially with repeated freeze-thaw cycles. Use a fresh stock of NADPH/NADH if you suspect degradation.

  • Implement a Cofactor Regeneration System: The cost of stoichiometric amounts of cofactors can be prohibitive for large-scale synthesis.[8] An efficient cofactor regeneration system is crucial.[8][9][10][11] This typically involves a second enzyme and a sacrificial substrate.

    • Common NADPH Regeneration Systems:

      • Glucose-6-phosphate dehydrogenase (G6PDH): Uses glucose-6-phosphate as the sacrificial substrate.[9]

      • Glucose dehydrogenase (GDH): Uses glucose as the sacrificial substrate.[9]

      • Formate dehydrogenase (FDH): Uses formate as the sacrificial substrate.[8]

Experimental Protocol: Setting Up a Glucose Dehydrogenase (GDH) Coupled Cofactor Regeneration System

  • Reaction Components:

    • Your primary enzyme (e.g., 6-hydroxy-3-formylpyridine carboxylate reductase)

    • Substrate (e.g., 3-formylpyridine-6-carboxylic acid)

    • NADP+ (catalytic amount)

    • Glucose Dehydrogenase (GDH)

    • Glucose (excess)

    • Appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • Procedure:

    • To your buffered substrate solution, add NADP+ to a final concentration of 0.1-1 mM.

    • Add glucose to a final concentration of 50-100 mM.

    • Add your primary enzyme and GDH. The ratio of primary enzyme to GDH may need to be optimized.

    • Incubate at the optimal temperature with gentle agitation.

    • Monitor product formation over time using a suitable analytical method (e.g., HPLC).

Diagram: Cofactor Regeneration Cycle

sub Substrate (3-formylpyridine-6-carboxylic acid) prod Product (this compound) sub->prod reductase Reductase nadph NADPH nadp NADP+ nadph->nadp gdh Glucose Dehydrogenase (GDH) nadp->nadph gdh->nadp glu Glucose gdh->glu gl Gluconolactone glu->gl reductase->sub reductase->nadph start Low Enzyme Activity q1 Is there any product formation? start->q1 a1_no Check Reaction Conditions: - pH - Temperature - Buffer q1->a1_no No q3 Does activity decrease over time? q1->q3 Yes q2 Is Cofactor System Working? a1_no->q2 a2_no Verify Cofactor Quality and Concentration. Implement Regeneration System. q2->a2_no No q2->q3 Yes a2_no->q3 a3_yes Investigate: - Substrate/Product Inhibition - Enzyme Instability q3->a3_yes Yes q4 Is product yield stoichiometric to substrate consumption? q3->q4 No a3_yes->q4 a4_no Check for: - Substrate/Product Degradation - Side Reactions q4->a4_no No end Optimal Activity q4->end Yes a4_no->end

References

Technical Support Center: Synthesis of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Hydroxymethyl)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important pyridine derivative. Here, we address common side reactions, impurity profiles, and troubleshooting strategies in a practical, question-and-answer format based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: I am synthesizing this compound via the oxidation of 6-methylnicotinic acid, but my final product is contaminated with a significant amount of a dicarboxylic acid impurity. What is this byproduct and how can I prevent its formation?

A1: The most probable byproduct is Isocinchomeronic acid (Pyridine-2,5-dicarboxylic acid) .

Causality: This side reaction is a classic case of over-oxidation. The primary methyl group at the 6-position is desired to be oxidized to a hydroxymethyl group. However, under overly aggressive reaction conditions (e.g., high temperature, excessive oxidant, or prolonged reaction time), this newly formed alcohol can be further oxidized to a carboxylic acid, resulting in the di-acid byproduct.[1][2] The presence of this impurity in the 6-methylnicotinic acid starting material, arising from its own synthesis via oxidation of 5-ethyl-2-methylpyridine, is also a common issue.[1][2]

Troubleshooting & Prevention:

  • Stoichiometry Control: Carefully control the molar equivalents of your oxidizing agent. Start with a stoichiometric amount and perform optimization studies, monitoring the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled with an ice bath during the addition of the oxidant.

  • Starting Material Purity: Ensure the purity of your 6-methylnicotinic acid starting material. If it contains Isocinchomeronic acid, purify it by recrystallization before proceeding with the oxidation step.[1]

  • Choice of Oxidant: Milder oxidizing agents are less likely to cause over-oxidation. The choice of oxidant is critical and depends on the specific synthetic route.

Q2: My mass spectrometry results show a peak with a mass of M+16 relative to my product. What is this species?

A2: An M+16 peak strongly suggests the formation of a Pyridine N-oxide derivative, specifically This compound N-oxide .

Causality: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, especially when using peroxide-based oxidants like meta-Chloroperoxybenzoic acid (m-CPBA) or even hydrogen peroxide under certain conditions.[2] This reaction competes with the desired side-chain oxidation.

Troubleshooting & Prevention:

  • Reagent Selection: Avoid overly potent, non-selective oxidizing agents if N-oxidation is a persistent issue. If your primary oxidation targets the 6-methyl group, consider reagents known for selective C-H oxidation in the presence of heteroaromatics.

  • Protecting Groups: In some multi-step syntheses, temporary protection of the pyridine nitrogen might be considered, though this adds complexity to the overall scheme.

  • Purification: N-oxides have significantly different polarity compared to the parent pyridine. They can typically be separated from the desired product using silica gel column chromatography.

Q3: During a workup or upon heating my reaction mixture, I've noticed gas evolution and the formation of a volatile, basic impurity. What is happening?

A3: You are likely observing decarboxylation , leading to the formation of 6-methyl-2-pyridone or related pyridine species if starting from 6-methylnicotinic acid.

Causality: Nicotinic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, a reaction often catalyzed by acidic or basic conditions.[1] If you are performing a reaction under harsh thermal conditions (e.g., refluxing in a high-boiling solvent for an extended period), the carboxyl group at the 3-position can be eliminated.

Troubleshooting & Prevention:

  • Temperature Control: Maintain the lowest effective temperature throughout the reaction and workup. Avoid prolonged heating.

  • pH Management: During workup, neutralize the reaction mixture under mild conditions (e.g., using a cooled bicarbonate solution) to avoid excessive heat generation from acid-base reactions that could promote decarboxylation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid byproduct formation during unnecessary heating.

Troubleshooting Guide: Common Side Reactions

The following table summarizes the key side reactions, their causes, and preventative measures.

Side Product Synthetic Step Primary Cause Preventative Measure(s) Citation
Isocinchomeronic acidOxidation of 6-methylnicotinic acidOver-oxidation of the hydroxymethyl group; Impure starting materialControl oxidant stoichiometry; Lower reaction temperature; Purify starting material[1][2]
This compound N-oxideOxidationOxidation of the pyridine nitrogenUse selective C-H oxidation agents; Avoid excess m-CPBA or H₂O₂[2]
Pyridine derivatives (e.g., 2-methylpyridine)Any step involving high heatThermal decarboxylation of the nicotinic acid moietyReduce reaction temperature and time; Use milder workup conditions[1]
Incomplete Hydrolysis ByproductsSaponification of ester precursorsInsufficient hydrolysis time, temperature, or base concentrationIncrease reaction time/temperature; Ensure >1 equivalent of base is usedN/A
Visual Workflow & Pathway Diagrams

Diagram 1: Key Synthetic Pathway and Associated Side Reactions This diagram illustrates the desired oxidation of 6-methylnicotinic acid and the two major competing side reactions: over-oxidation and N-oxidation.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions SM 6-Methylnicotinic Acid Product This compound SM->Product [O] (Controlled) N_Oxide N-Oxide Product SM->N_Oxide [O] (Non-selective) OverOx Isocinchomeronic Acid (Di-acid) Product->OverOx [O] (Excess)

Caption: Main pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Impure Product This decision tree provides a logical workflow for identifying and resolving issues when the final product does not meet purity specifications.

Troubleshooting_Workflow cluster_analysis Analysis of Impurity Profile cluster_solution Corrective Actions start Impure Product (by LC-MS / NMR) mass_check Identify mass of major impurities start->mass_check mass_plus_14 Mass = Product + 14 Da? (Over-oxidation) mass_check->mass_plus_14 mass_plus_16 Mass = Product + 16 Da? (N-Oxidation) mass_check->mass_plus_16 mass_minus_44 Mass = SM - 44 Da? (Decarboxylation) mass_check->mass_minus_44 mass_sm Starting Material Present? mass_check->mass_sm sol_overox Reduce oxidant stoichiometry Lower reaction temperature mass_plus_14->sol_overox sol_nox Change oxidant Consider N-protection mass_plus_16->sol_nox sol_decarb Lower reaction temperature Use milder workup mass_minus_44->sol_decarb sol_incomplete Increase reaction time Check reagent stoichiometry mass_sm->sol_incomplete

Caption: Troubleshooting workflow for product impurity.

Experimental Protocols
Protocol 1: General Procedure for Purification of Crude 6-Methylnicotinic Acid

This protocol is recommended if analysis shows the presence of Isocinchomeronic acid in your starting material.

  • Dissolution: In a suitable flask, suspend the crude 6-methylnicotinic acid in a minimal amount of boiling deionized water. The di-acid impurity has lower solubility in water compared to the mono-acid.

  • Hot Filtration (Optional): If significant insoluble material is present, perform a hot filtration to remove it. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purified material by NMR or LC-MS to confirm the removal of the di-acid impurity before proceeding to the next step.

Protocol 2: General Procedure for Controlled Oxidation of 6-Methylnicotinic Acid

Disclaimer: This is a generalized procedure. Specific reagents, solvents, and temperatures must be optimized for your specific setup. Handle all oxidizing agents with extreme care in a well-ventilated fume hood.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add purified 6-methylnicotinic acid (1.0 eq) and a suitable solvent (e.g., aqueous sulfuric acid).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., KMnO₄, H₂O₂) (1.0-1.2 eq) in a suitable solvent (e.g., water). Add the oxidant solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature). Monitor the consumption of starting material by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 with a trace of acetic acid).

  • Quenching: Once the starting material is consumed, quench any remaining oxidant. For KMnO₄, a saturated solution of sodium bisulfite can be added until the purple color disappears. For peroxides, sodium sulfite can be used.

  • Workup & Isolation: Adjust the pH of the solution to the isoelectric point of this compound (typically around pH 3-4) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

References

Stability issues of 6-(Hydroxymethyl)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Hydroxymethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. By understanding the potential degradation pathways and influential factors, you can ensure the integrity and reproducibility of your experiments.

Introduction: The Stability Profile of a Versatile Pyridine Derivative

This compound is a bifunctional molecule containing a pyridine ring, a carboxylic acid group, and a hydroxymethyl group. This unique structure, while offering versatility in chemical synthesis and biological applications, also presents specific stability challenges in solution. Like many pyridine derivatives, it is susceptible to degradation influenced by environmental factors such as pH, temperature, light, and the presence of oxidative agents.[1] This guide provides a structured, question-and-answer approach to address common stability issues, offering both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and its solutions?

A1: For the solid form, it is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place.[2][3] Suppliers often recommend refrigerated storage at 2-8°C to maintain long-term stability.[4]

For solutions, the optimal storage conditions are more nuanced:

  • Temperature: Aqueous solutions should be stored at low temperatures (2-8°C or frozen at -20°C) to minimize the rate of chemical degradation.[1]

  • Light: Pyridine derivatives can be susceptible to photodegradation.[1] It is crucial to protect solutions from light by using amber vials or storing them in the dark.

  • pH: The pH of the solution is a critical factor. While specific data for this molecule is limited, it is advisable to buffer solutions to a slightly acidic pH (e.g., pH 4-6), as both strongly acidic and alkaline conditions can promote degradation of related compounds.[5]

  • Solvent: The choice of solvent can impact stability. For long-term storage, consider a solvent in which the compound has demonstrated stability. If using aqueous solutions, the use of buffers is highly recommended.[1]

ConditionSolid FormIn Solution
Temperature 2-8°C[4]2-8°C or -20°C[1]
Light Store in darkProtect from light (amber vials)[1]
Atmosphere Tightly sealed, dry[2]Consider using deoxygenated solvents
pH Not applicableBuffered, slightly acidic (pH 4-6) recommended
Q2: I've noticed a color change in my this compound solution. What is the likely cause?

A2: A color change, such as the development of a yellow or brown tint, is a common indicator of chemical degradation in solutions of pyridine derivatives.[1] The primary causes for this include:

  • Oxidation: The pyridine ring and hydroxymethyl group can be susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, the presence of trace metal ions, or other oxidizing agents.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, leading to colored byproducts.[1]

To troubleshoot, prepare fresh solutions using high-purity, deoxygenated solvents and store them protected from light.[1]

Q3: What are the potential degradation products of this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential products based on the degradation of related molecules like nicotinic acid.[6][7][8] The primary degradation pathways are likely to involve:

  • Oxidation of the hydroxymethyl group: The -CH₂OH group can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 6-carboxynicotinic acid (pyridine-2,5-dicarboxylic acid).

  • Hydroxylation of the pyridine ring: Similar to the microbial degradation of nicotinic acid which proceeds via 6-hydroxynicotinic acid, further hydroxylation on the pyridine ring is a possibility under certain chemical conditions.[7][8][9]

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost.

A potential degradation pathway is visualized below.

G cluster_main Potential Degradation of this compound A This compound B 6-Formylnicotinic Acid A->B Oxidation D Hydroxylated Pyridine Ring Derivatives A->D Hydroxylation C Pyridine-2,5-dicarboxylic Acid (6-Carboxynicotinic Acid) B->C Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Troubleshooting Guide: Investigating Instability

This section provides systematic approaches to identify and mitigate stability issues.

Issue 1: Rapid Loss of Compound Potency in Solution

You observe a significant decrease in the concentration of this compound over a short period, as determined by HPLC or another quantitative method.

A rapid loss of potency points towards accelerated chemical degradation. The following workflow, based on forced degradation principles, can help identify the cause.[10][11][12][13]

G cluster_stress Forced Degradation Conditions start Start: Potency Loss Observed prep Prepare Fresh Stock Solution in High-Purity Solvent start->prep aliquot Aliquot Stock into Separate Vials for Stress Testing prep->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) aliquot->base oxidation Oxidation (e.g., 3% H₂O₂, RT, dark) aliquot->oxidation thermal Thermal Stress (60°C, dark) aliquot->thermal photo Photostability (ICH Q1B conditions) aliquot->photo analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare Degradation Profiles to Identify Primary Instability Factor analyze->compare end End: Implement Mitigation Strategy (e.g., pH control, light protection) compare->end

Caption: Workflow for troubleshooting potency loss via forced degradation.

This protocol outlines a typical forced degradation study to assess the stability of this compound.[1][10][13][14]

Objective: To identify the primary factors (pH, oxidation, heat, light) causing the degradation of this compound in solution.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubator/oven

  • Photostability chamber (ICH Q1B compliant)[15]

  • Amber and clear glass vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature for 24 hours.[1]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 7 days, protected from light.[1]

    • Photostability: Expose a vial of the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15] A control sample should be wrapped in foil and kept alongside.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

You are developing a stability-indicating HPLC method but struggle to separate the parent peak from degradation products.

A robust stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[12]

Protocol: HPLC Method Development for Stability Indicating Assay

  • Column Selection: Start with a standard C18 column. If resolution is poor, consider columns with different selectivities (e.g., Phenyl-Hexyl, Cyano).

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate both acetonitrile and methanol. They offer different selectivities and can significantly impact peak resolution.

    • pH of Aqueous Phase: The ionization state of this compound (pKa of the carboxylic acid and pyridine nitrogen) is pH-dependent. Adjusting the mobile phase pH with buffers (e.g., phosphate, formate) can dramatically alter retention and peak shape. Explore a pH range from 2.5 to 6.5.

  • Gradient Elution: Employ a gradient elution to resolve early-eluting polar degradants from the more retained parent compound. Start with a shallow gradient and optimize the slope to improve separation.

  • Detector Wavelength: Use a Photodiode Array (PDA) detector to scan across a range of wavelengths. This helps in identifying the optimal wavelength for detecting the parent compound and all degradation products, and also aids in peak purity assessment.[1]

  • Forced Degradation Sample Analysis: Analyze a mixture of your forced degradation samples. This "degradation cocktail" is the most challenging sample and is essential for confirming that your method can separate all relevant peaks.[1]

ParameterStarting ConditionOptimization Strategy
Column C18, 4.6 x 150 mm, 5 µmTest different stationary phases (e.g., Cyano, Phenyl)
Mobile Phase A 0.1% Formic Acid in WaterVary pH (2.5-6.5) using different buffers (phosphate, acetate)
Mobile Phase B AcetonitrileCompare with Methanol
Gradient 10-90% B in 15 minAdjust slope and initial/final %B
Flow Rate 1.0 mL/minAdjust between 0.8-1.2 mL/min to improve resolution
Detection 260 nmUse PDA to find optimal wavelength and check peak purity

References

Technical Support Center: A Guide to Preserving the Integrity of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Hydroxymethyl)nicotinic acid (CAS 775545-30-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this valuable compound during storage and experimentation. As a bifunctional molecule containing both a carboxylic acid and a primary alcohol on a pyridine ring, its stability is paramount for reproducible and accurate results. This document provides in-depth, field-proven insights into preventing its degradation.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at 2-8°C in a desiccated environment.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.[2][3][4] For extended periods (greater than one year), consider storage at -20°C, though for most applications, refrigeration is sufficient.

Q2: How should I store solutions of this compound?

Solutions are inherently less stable than the solid material. For short-term use (up to one week), store aqueous or organic solutions at 2-8°C, protected from light. For longer-term storage, aliquot solutions into single-use volumes and store at -20°C or below. It is highly recommended to prepare solutions fresh whenever possible. When preparing stock solutions in organic solvents like DMSO, purging the solvent with an inert gas such as argon or nitrogen can help displace oxygen and enhance stability.[5]

Q3: Is this compound sensitive to light?

Yes, compounds containing a pyridine ring, like nicotinic acid, can be sensitive to light.[1] Photodegradation is a potential risk. Therefore, always store both the solid compound and its solutions in amber glass vials or other opaque containers to shield them from UV and ambient light.[4][6][7]

Q4: What are the initial visual or analytical signs of degradation?

The first signs of degradation may include:

  • Visual Changes: A noticeable change from a white or off-white solid to a yellow or brownish hue.[1][4]

  • Reduced Solubility: Difficulty in dissolving the compound compared to a fresh batch, which may indicate the formation of less soluble degradation products.

  • Analytical Changes: The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS) is a definitive sign of degradation.

Troubleshooting Guide: Common Stability Issues
Problem Potential Cause Recommended Solution & Rationale
The solid compound has discolored (e.g., turned yellow). Oxidation and/or Photodegradation: The hydroxymethyl group is susceptible to oxidation, and the aromatic ring is sensitive to light. This is accelerated by improper storage (exposure to air, light, or high temperatures).Action: Discard the compromised batch and procure a fresh lot. Rationale: Discoloration indicates significant chemical change. Using this material will lead to inaccurate quantification and potentially introduce confounding variables into your experiments. Ensure future batches are stored under an inert atmosphere (if possible), protected from light, and refrigerated.
Unexpected peaks are observed in HPLC/LC-MS analysis. Chemical Degradation: The compound has degraded due to exposure to adverse conditions such as extreme pH, oxygen, light, or heat.Action: Review all storage and sample preparation procedures. To proactively identify these peaks, perform a forced degradation study (see protocol below).[8][9] Rationale: A stability-indicating analytical method is crucial. Forced degradation studies help to generate potential degradation products, allowing you to confirm that your analytical method can separate them from the parent compound and ensure the purity of your sample.[10]
Inconsistent results between experiments using different batches. Batch-to-Batch Variability or Degradation of Older Stock: An older batch may have degraded over time, leading to a lower effective concentration of the active compound.Action: Qualify each new batch upon receipt with a validated analytical method. Re-test the purity of older batches before use if they have been stored for an extended period. Rationale: Establishing a baseline purity and re-analyzing stock over time is a core principle of good laboratory practice. This ensures that observed experimental differences are due to the variables being tested, not the integrity of the starting material.
In-Depth Technical Discussion: Degradation Pathways

The structure of this compound contains two primary sites vulnerable to degradation: the hydroxymethyl group (-CH₂OH) and the carboxylic acid group (-COOH) on the pyridine ring.

  • Oxidation: The hydroxymethyl group is a primary alcohol and represents the most probable site of degradation under atmospheric or chemical oxidation. It can be oxidized first to an aldehyde (6-formylnicotinic acid) and subsequently to a dicarboxylic acid (pyridine-3,6-dicarboxylic acid). This is a common degradation pathway for compounds with similar functional groups.[11]

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to UV or high-intensity visible light. This can lead to complex reactions, including ring opening or the formation of polymeric species.

  • Hydrolytic Instability (in solution): While generally stable, the compound's stability in aqueous solutions can be pH-dependent. Extreme acidic or basic conditions can catalyze degradation.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, particularly oxidation and potential decarboxylation, although the latter typically requires more severe conditions for aromatic acids.[6]

Potential Degradation Pathways

G cluster_main This compound cluster_products Potential Degradation Products A This compound B 6-Formylnicotinic Acid (Aldehyde Intermediate) A->B Mild Oxidation (Air, O₂) C Pyridine-3,6-dicarboxylic Acid A->C Direct Oxidation D Other Photolytic Products A->D Photodegradation (UV/Vis Light) B->C Strong Oxidation (H₂O₂, Heat)

Caption: Potential chemical degradation pathways for this compound.

Experimental Protocols & Workflows
Protocol 1: Standard Operating Procedure for Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a temperature-controlled storage area. Note the delivery condition (e.g., cold-chain transport was used[2]).

  • Solid Storage: Store the original container in a refrigerator at 2-8°C . Place the container inside a secondary container with a desiccant (e.g., silica gel) to ensure a dry environment.

  • Weighing and Aliquoting: Perform weighing in an environment with controlled humidity if possible. Work quickly to minimize exposure to ambient air and light. For frequent use, consider preparing several smaller aliquots from the main stock to avoid repeated opening of the primary container.

  • Solution Preparation:

    • Use high-purity, degassed solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes).

    • Dissolve the compound in the chosen solvent (e.g., DMSO, water) in an amber glass vial.

    • If using a clear vial, wrap it in aluminum foil immediately after preparation.

  • Solution Storage:

    • Short-Term (< 7 days): Store at 2-8°C.

    • Long-Term (> 7 days): Flash-freeze aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[8][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G Quench/Neutralize & Dilute Sample B->G C->G D->G E->G F->G H Analyze via Stability- Indicating HPLC-UV/MS G->H I Identify & Quantify Degradants H->I

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Prepare Samples: Prepare a stock solution of this compound (e.g., 1 mg/mL). For each condition, transfer an equal volume of the stock solution into separate amber glass vials. A control sample (unstressed) should be stored at 2-8°C.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8-24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 8-24 hours.

    • Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Quenching and Analysis:

    • After the designated time, cool samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including the control, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water with a formic acid modifier is a common starting point.[13][14] Use a PDA detector to assess peak purity and a mass spectrometer to identify the mass of potential degradants.[13][15]

Summary of Recommended Storage Conditions
Form Temperature Atmosphere Light Protection Recommended Container
Solid (Long-Term) 2-8°CDry / DesiccatedRequiredTightly sealed, amber glass bottle
Solution (Short-Term) 2-8°CAir (or Inert Gas)RequiredAmber glass vial with PTFE-lined cap
Solution (Long-Term) -20°C to -80°CInert Gas HeadspaceRequiredSingle-use aliquots in cryovials

References

Technical Support Center: Optimizing Separation of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(Hydroxymethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the isolation of this valuable compound from its starting materials and reaction-related impurities. The following troubleshooting guides and FAQs are structured to address specific issues encountered during experimental work, providing not just protocols, but the underlying chemical principles to empower your decision-making.

Section 1: Initial Assessment & Characterization

Before attempting any purification, a clear understanding of your mixture is critical. What are you separating? this compound is a polar, amphoteric molecule, possessing both a carboxylic acid and an alcohol functional group. Its properties will change significantly with pH.

A common synthetic route involves the selective reduction of Dimethyl pyridine-2,5-dicarboxylate.[1] This context is key, as the primary separation challenge involves isolating the polar product from the less polar diester starting material and other potential byproducts.

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureMolecular Weight ( g/mol )Key FeaturesExpected Polarity
This compound (Product)C₇H₇NO₃153.14[2][3]Acidic (COOH), Basic (Pyridine N), Polar (OH)High
Dimethyl pyridine-2,5-dicarboxylate (Starting Material)C₉H₉NO₄195.17Diester, Basic (Pyridine N)Medium
Pyridine-2,5-dicarboxylic acid (Potential Byproduct)C₇H₅NO₄167.12Diacid, Basic (Pyridine N)Very High
(5-(Hydroxymethyl)pyridin-2-yl)methanol (Potential Byproduct)C₇H₉NO₂139.15Diol, Basic (Pyridine N)High

Section 2: Troubleshooting Common Separation Problems

This section is formatted as a series of questions you might ask when facing a purification challenge.

FAQ 1: My initial workup is messy. How can I perform a clean, efficient primary separation?

Answer: The most robust initial purification strategy leverages the acidic nature of your product against the neutral diester starting material. An acid-base liquid-liquid extraction (LLE) is the ideal first step.[4]

The principle is to manipulate the pH of an aqueous solution to selectively ionize your target compound, making it soluble in water, while leaving neutral organic impurities in an organic solvent.[5][6]

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Basic Wash (Separation) cluster_2 Step 3: Acidification & Isolation start Crude Reaction Mixture (Product, Starting Material, Byproducts) dissolve Dissolve in an organic solvent (e.g., Ethyl Acetate, DCM) start->dissolve wash Wash with aq. NaHCO₃ (pH ~8.5) dissolve->wash sep_funnel Separatory Funnel wash->sep_funnel aqueous_phase Aqueous Phase: Product as Sodium Salt (Water Soluble) sep_funnel->aqueous_phase Collect organic_phase Organic Phase: Unreacted Diester (Water Insoluble) sep_funnel->organic_phase Discard/Analyze acidify Acidify Aqueous Phase with HCl to pH ~3-4 aqueous_phase->acidify precipitate Product Precipitates Out of Solution acidify->precipitate filtration Filter and Dry precipitate->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for acid-base liquid-liquid extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its sodium salt and partition into the aqueous layer. The neutral diester starting material will remain in the organic layer.[4]

  • Separation: Carefully separate the two layers. You may need to perform the aqueous wash 2-3 times to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH 3-4).

  • Isolation: The protonated this compound, now less soluble in water, will precipitate out. Collect the solid product by vacuum filtration, wash with cold water, and dry.

Troubleshooting this step:

  • An emulsion forms: If the layers do not separate cleanly, an emulsion may have formed. To break it, add a small amount of brine (saturated NaCl solution) and swirl gently. If that fails, you can try passing the mixture through a pad of Celite.

  • Product doesn't precipitate: Ensure the pH is sufficiently acidic. Check with pH paper. The solution may also be too dilute; you may need to concentrate it under reduced pressure before the product will crash out.

FAQ 2: My product is still impure after extraction. How can I improve its purity?

Answer: Recrystallization is the gold standard for purifying solid organic compounds.[7] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A successful recrystallization yields high-purity crystals upon cooling, leaving impurities behind in the "mother liquor."

The ideal solvent should:

  • Completely dissolve your product at high temperature.

  • Poorly dissolve your product at low temperature.

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert to your product.

  • Be volatile enough to be easily removed from the purified crystals.

Table 2: Suggested Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Excellent choice for polar compounds. Given the product's structure, it should have good solubility in hot water.[8]
EthanolMedium-High78Good for dissolving polar organic molecules.
MethanolMedium-High65Similar to ethanol but more volatile.
IsopropanolMedium82A slightly less polar alcohol option.
Water/Ethanol MixVariableVariableA mixed-solvent system can be fine-tuned to achieve ideal solubility characteristics.
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely to remove residual solvent.

Troubleshooting this step:

  • Crystallization is too fast: If the solid "crashes out" immediately, impurities can get trapped. To fix this, reheat the solution and add a small amount of additional solvent (1-2 mL) before cooling again.[9]

  • No crystals form: The solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a single "seed" crystal from a previous batch. As a last resort, you may need to boil off some solvent to increase the concentration.

  • "Oiling out": If the product separates as a liquid instead of a solid, it means the solution became saturated at a temperature above the compound's melting point. Reheat the solution, add more of the more "soluble" solvent (if using a mixed system), and try again.[9]

FAQ 3: Extraction and recrystallization are not enough. How do I separate very similar impurities?

Answer: When dealing with impurities that have similar polarity and acidity to your product (e.g., the di-acid or diol byproducts), column chromatography is your most powerful tool.[10][11] This technique separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (a solvent system).

G cluster_np Normal Phase Details cluster_rp Reverse Phase Details start Is the impurity significantly less polar than the product? normal_phase Normal Phase Chromatography (Polar Stationary Phase) start->normal_phase Yes reverse_phase Reverse Phase Chromatography (Non-Polar Stationary Phase) start->reverse_phase No (Impurity is polar) np_stationary Stationary Phase: Silica Gel or Alumina rp_stationary Stationary Phase: C18-bonded Silica np_mobile Mobile Phase: Non-polar solvent with polar modifier (e.g., DCM/Methanol, EtOAc/Hexane) np_elution Elution Order: Less polar compounds elute first. rp_mobile Mobile Phase: Polar solvent with non-polar modifier (e.g., Water/Acetonitrile, Water/Methanol) rp_elution Elution Order: More polar compounds elute first.

Caption: Decision tree for selecting a chromatography method.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a glass column, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve your crude product in the minimum amount of mobile phase or a strong solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding a more polar solvent like methanol (e.g., stepping up from 1% to 2%, 5%, 10% methanol in DCM). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting this step:

  • Poor Separation (Compounds elute together): Your solvent system is too polar. Start with a less polar mobile phase or use a more gradual gradient.

  • Product won't elute from the column: Your solvent system is not polar enough. Increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. For very polar compounds, you may need to add a small amount of acetic acid or ammonia to the mobile phase to improve peak shape and elution.

  • Streaky bands on the column: The sample may have been overloaded, or it may not be fully soluble in the mobile phase. Try loading less material or using a stronger solvent for the initial sample dissolution.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-(Hydroxymethyl)nicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with a well-established role in human health.[1][2] Beyond its essential function as a precursor to the coenzymes NAD and NADP, which are crucial for cellular metabolism, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia.[2][3][4] Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol has made it a significant therapeutic agent in cardiovascular medicine.[3][5] The primary molecular target for the lipid-lowering effects of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][6][7]

The exploration of nicotinic acid derivatives is a promising avenue for developing novel therapeutics with improved efficacy and side-effect profiles. One such derivative is 6-(Hydroxymethyl)nicotinic acid, which features a hydroxymethyl group substitution on the pyridine ring. While the biological activity of this compound is not extensively documented in publicly available literature, this guide presents a comparative analysis based on established data for nicotinic acid and hypothetical, yet plausible, experimental data for this compound. This approach is intended to provide a framework for researchers to design and interpret studies aimed at characterizing this and similar compounds.

Mechanism of Action of Nicotinic Acid: The GPR109A Signaling Axis

Nicotinic acid's pharmacological effects are predominantly mediated through the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells such as macrophages.[8][9] Upon binding of nicotinic acid, the inhibitory Gαi subunit of the G-protein complex is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[3]

In adipocytes, the reduction in cAMP levels leads to a decrease in the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This anti-lipolytic effect reduces the release of free fatty acids into the bloodstream, thereby decreasing the substrate available for the liver to produce triglycerides and very-low-density lipoproteins (VLDL), the precursor to LDL.[3][5]

In immune cells, GPR109A activation by nicotinic acid has been shown to exert anti-inflammatory effects.[5][10] This is thought to involve the inhibition of inflammatory signaling pathways, leading to reduced production of pro-inflammatory cytokines.[10]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Release Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Binds & Activates Comparative_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Anti_Lipolytic Anti-Lipolytic Effect GPR109A->Anti_Lipolytic Stronger Effect (NA) Anti_Inflammatory Anti-Inflammatory Effect GPR109A->Anti_Inflammatory Slightly Stronger Effect (6-HMNA - Hypothetical) Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Hydroxymethyl_NA 6-(Hydroxymethyl) nicotinic acid Hydroxymethyl_NA->GPR109A

References

The Evolving Landscape of 6-(Hydroxymethyl)nicotinic Acid Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its myriad of derivatives, 6-(hydroxymethyl)nicotinic acid and its analogues are emerging as a versatile class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various this compound derivatives, synthesizing data from recent studies to offer a comprehensive overview of their potential in oncology, neuroprotection, and infectious diseases.

At a Glance: Comparative Efficacy of Nicotinic Acid Derivatives

The therapeutic potential of this compound derivatives is underscored by their varied biological activities. The following tables summarize the in vitro efficacy of several key derivatives, providing a snapshot of their comparative performance.

Table 1: Anticancer and Antioxidant Activity of Novel Nicotinic Acid Derivatives[1]
Compound IDTarget Cancer Cell LineCytotoxicity IC50 (µM)VEGFR-2 Inhibition IC50 (µM)Antioxidant Activity (SOD level comparable to Ascorbic Acid)
5b HCT-15, PC-3, CF-295---
5c HCT-15, PC-3Highest cytotoxic potential compared to doxorubicin0.068Almost comparable
Sorafenib (Reference) HCT-15---
Doxorubicin (Reference) HCT-15, PC-3--Not Applicable

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis. SOD: Superoxide Dismutase, an important antioxidant enzyme.

Table 2: Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives
Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Acylhydrazone 13 Staphylococcus epidermidis ATCC 122281.95[1]
Staphylococcus aureus ATCC 43300 (MRSA)7.81[1]
Oxadiazoline 25 Bacillus subtilis ATCC 66337.81[1]
Staphylococcus aureus ATCC 65387.81[1]
Staphylococcus aureus ATCC 43300 (MRSA)15.62[1]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity. MRSA: Methicillin-resistant Staphylococcus aureus.

Deep Dive: Mechanistic Insights and Experimental Protocols

A thorough understanding of the mechanism of action and the synthetic pathways is crucial for the rational design of more potent and selective derivatives.

Anticancer Activity: Targeting VEGFR-2 Signaling

Several novel nicotinic acid derivatives have demonstrated potent anticancer activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Inhibition of VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis, thereby limiting tumor growth and metastasis.

anticancer_pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Derivative 6-(Hydroxymethyl)nicotinic Acid Derivative Derivative->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis caption VEGFR-2 Inhibition by this compound Derivatives

Caption: VEGFR-2 Inhibition by this compound Derivatives.

This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of test compounds against VEGFR-2.

  • Plate Coating: Coat a 96-well plate with a solution of poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.

  • Blocking: Wash the plate with a suitable wash buffer and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Kinase Reaction: Add the test compound (dissolved in DMSO and diluted in kinase buffer) to the wells, followed by the addition of recombinant human VEGFR-2 enzyme and ATP. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate and add a primary antibody against phosphotyrosine (pY20). Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Neuroprotective Effects: Modulation of Nicotinic Acetylcholine Receptors

Certain derivatives, particularly 6-hydroxy-L-nicotine, have shown promise in neuroprotection.[3] The underlying mechanism is believed to involve the modulation of nicotinic acetylcholine receptors (nAChRs), leading to the activation of pro-survival signaling pathways.[4][5][6]

neuroprotection_pathway Nicotinic_Agonist Nicotinic Receptor Agonist (e.g., 6-hydroxy-L-nicotine) nAChR α4β2 / α7 nAChR Nicotinic_Agonist->nAChR Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt P_Akt P-Akt (Active) Akt->P_Akt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., ↑Bcl-2, ↓caspases) P_Akt->Apoptosis_Inhibition Neuroprotection Neuroprotection & Neuronal Survival Apoptosis_Inhibition->Neuroprotection caption Neuroprotective Signaling via Nicotinic Acetylcholine Receptors

Caption: Neuroprotective Signaling via Nicotinic Acetylcholine Receptors.

This protocol describes a general two-step synthesis for nicotinic acid hydrazide derivatives, which serve as precursors for various biologically active compounds.[7]

Step 1: Synthesis of Methyl Nicotinate

  • To a solution of nicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl nicotinate.

Step 2: Synthesis of Nicotinic Acid Hydrazide

  • Dissolve methyl nicotinate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated nicotinic acid hydrazide is collected by filtration, washed with cold ethanol, and dried.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The data presented in this guide highlight their potential in oncology, neuroprotection, and as antimicrobial agents. The structure-activity relationship (SAR) studies, although still in their nascent stages for this specific class of compounds, suggest that modifications to the core structure can significantly impact efficacy and selectivity.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives to establish a more comprehensive SAR.

  • In vivo evaluation: Moving promising candidates from in vitro assays to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

  • Mechanism of action studies: Further elucidating the precise molecular targets and signaling pathways to enable rational drug design and identify potential biomarkers for patient stratification.

By leveraging the insights from ongoing research, the scientific community can unlock the full therapeutic potential of this compound derivatives for the benefit of patients worldwide.

References

A Comparative Guide to the Validation of Analytical Methods for 6-(Hydroxymethyl)nicotinic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical landscape, the purity of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth comparison of analytical methodologies for the validation of 6-(Hydroxymethyl)nicotinic acid purity, a key intermediate in various pharmaceutical syntheses. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry, offering a comprehensive analysis rooted in established pharmacopeial standards and regulatory guidelines.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This is a critical step in drug development and manufacturing, ensuring that the chosen method provides reliable, accurate, and precise data.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which will be referenced throughout this guide.[5][6][7]

Principles of Method Selection

The choice of an analytical method for purity determination is governed by the physicochemical properties of the analyte and the potential impurities. This compound, with its polar functional groups (a carboxylic acid and a primary alcohol) and aromatic pyridine ring, presents unique analytical considerations.

dot

HPLC_Workflow cluster_SST System Suitability Testing (SST) cluster_Analysis Sample Analysis SST_Standard Inject Standard Solution (Known Concentration) Parameters Evaluate Parameters: - Tailing Factor - Theoretical Plates - Reproducibility (RSD%) SST_Standard->Parameters Acceptance Compare to Acceptance Criteria Parameters->Acceptance Acceptance->SST_Standard Troubleshoot if SST Fails Sample_Prep Sample Preparation Acceptance->Sample_Prep Proceed if SST Passes Injection Inject Sample Sample_Prep->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Analysis_Report Purity Calculation & Reporting Data_Acquisition->Analysis_Report Forced_Degradation API This compound Stress Stress Conditions (Acid, Base, Peroxide, Heat, Light) API->Stress Stressed_Sample Stressed Sample (API + Degradants) Stress->Stressed_Sample Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Stressed_Sample->Analysis Result Peak Purity Assessment & Mass Balance Calculation Analysis->Result

References

A Comparative Guide to the Efficacy of 6-(Hydroxymethyl)nicotinic Acid and Other Pyridinecarboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological efficacy of 6-(hydroxymethyl)nicotinic acid against other prominent pyridinecarboxylic acids, namely nicotinic acid (niacin), picolinic acid, and isonicotinic acid. As the landscape of drug discovery continually evolves, a nuanced understanding of the structure-activity relationships within this versatile scaffold is paramount for the development of novel therapeutics.

Introduction: The Versatile Pyridinecarboxylic Acid Scaffold

Pyridinecarboxylic acids, isomers of a pyridine ring bearing a single carboxylic acid group, have historically been a fertile ground for the discovery of a wide array of therapeutic agents.[1][2] These compounds have given rise to drugs for treating a multitude of conditions, including tuberculosis, cancer, diabetes, and hyperlipidemia.[1][2] The nitrogen atom within the aromatic ring and the carboxylic acid group provide key points for interaction with biological targets, making them privileged structures in medicinal chemistry.

This guide focuses on comparing the known efficacy of the three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—with the less-explored derivative, this compound. By examining their known biological activities and the underlying mechanisms, we aim to provide a rational basis for future research and drug development efforts centered on this chemical class.

Structural Overview of Key Pyridinecarboxylic Acids

The biological activity of pyridinecarboxylic acids is intrinsically linked to the position of the carboxylic acid group on the pyridine ring, which influences the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds. The introduction of a hydroxymethyl group at the 6-position of nicotinic acid further modifies its physicochemical properties, potentially altering its interaction with biological targets.

A Comparison of Pyridinecarboxylic Acid Structures
CompoundStructure
Picolinic Acid
Nicotinic Acid
Isonicotinic Acid
This compound

Comparative Efficacy: A Multifaceted Analysis

The therapeutic potential of pyridinecarboxylic acids spans a range of biological activities. Here, we compare their efficacy in key areas relevant to drug development.

Anti-inflammatory and Analgesic Effects

Nicotinic acid is well-documented to possess anti-inflammatory properties, which are, at least in part, independent of its lipid-lowering effects.[1][3] These effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.[3] Activation of GPR109A on immune cells, such as monocytes and macrophages, leads to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1][3]

A comparative study has shown that both nicotinic acid and picolinic acid exhibit significant anti-inflammatory and analgesic effects in vivo, whereas isonicotinic acid is largely inactive in the same models. This suggests that the position of the carboxylic acid group is critical for this activity.

While direct experimental data on the anti-inflammatory activity of this compound is currently limited, its structural similarity to nicotinic acid suggests it may also interact with GPR109A. The presence of the hydroxymethyl group at the 6-position could potentially modulate its binding affinity and efficacy at this receptor. Further investigation into the GPR109A-mediated anti-inflammatory effects of this compound is a promising area for future research.

Antimicrobial Activity

Derivatives of nicotinic acid have been explored for their antimicrobial properties.[4] The pyridine ring is a common motif in many antimicrobial agents, and its derivatives have shown activity against a range of bacteria and fungi.[5] For instance, isoniazid, a derivative of isonicotinic acid, is a cornerstone drug in the treatment of tuberculosis.

The antimicrobial potential of this compound has not been extensively studied. However, the synthesis of various substituted pyridine derivatives has been a strategy to develop new antimicrobial agents.[5][6] The hydroxymethyl group could potentially enhance the solubility and bioavailability of the molecule, or provide an additional point of interaction with microbial targets.

Enzyme Inhibition

The pyridinecarboxylic acid scaffold is a versatile template for the design of enzyme inhibitors.[2][7] The nitrogen atom and the carboxylic acid group can coordinate with metal ions in the active sites of metalloenzymes, while the pyridine ring can engage in various non-covalent interactions. Numerous patents and research articles describe pyridinecarboxylic acid derivatives as potent inhibitors of a wide range of enzymes, including histone demethylases and kinases.[2]

The potential for this compound as an enzyme inhibitor is an area ripe for exploration. The hydroxymethyl group could be strategically utilized to form additional hydrogen bonds within an enzyme's active site, potentially leading to enhanced potency and selectivity compared to the parent nicotinic acid.

Mechanisms of Action: A Deeper Dive

GPR109A-Mediated Anti-inflammatory Signaling

The anti-inflammatory effects of nicotinic acid are primarily initiated by its binding to the GPR109A receptor on immune cells. This interaction triggers a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators.

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Cytokine_Reduction ↓ Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction

GPR109A-mediated anti-inflammatory signaling cascade.

Quantitative Data Summary

The following table summarizes the available experimental data for the comparative efficacy of pyridinecarboxylic acids. It is important to note that direct comparative data for this compound is limited, and its potential activity is inferred based on the known properties of nicotinic acid and its derivatives.

CompoundAnti-inflammatory Activity (in vivo)Analgesic Activity (in vivo)GPR109A Activation (EC50)
Picolinic Acid ActiveActiveNot reported
Nicotinic Acid ActiveActive~1-10 µM
Isonicotinic Acid InactiveInactiveNot reported
This compound Hypothesized to be activeHypothesized to be activeTo be determined

Data for picolinic, nicotinic, and isonicotinic acids are based on available literature. Data for this compound is hypothetical and represents a key area for future investigation.

Experimental Protocols

To facilitate further research into the comparative efficacy of these compounds, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Assay: Cytokine Release from Macrophages

This protocol details a method to assess the anti-inflammatory effects of pyridinecarboxylic acids by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

Anti_Inflammatory_Workflow A 1. Culture RAW 264.7 macrophages B 2. Seed cells into 96-well plates A->B C 3. Pre-treat with - Pyridinecarboxylic acids - Vehicle control B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant E->F G 7. Quantify cytokine levels (TNF-α, IL-6) using ELISA F->G H 8. Data analysis G->H

Workflow for in vitro anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds (picolinic acid, nicotinic acid, isonicotinic acid, this compound) in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control.

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ values for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the pyridinecarboxylic acids against various microbial strains.

Workflow:

Antimicrobial_Workflow A 1. Prepare serial dilutions of test compounds B 2. Inoculate with microbial suspension A->B C 3. Incubate at appropriate temperature and time B->C D 4. Determine MIC by visual inspection or OD measurement C->D

Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbe in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

GPR109A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the pyridinecarboxylic acids for the GPR109A receptor.[8]

Workflow:

Binding_Assay_Workflow A 1. Prepare cell membranes expressing GPR109A B 2. Incubate membranes with [³H]-nicotinic acid and competing test compounds A->B C 3. Separate bound and free radioligand via filtration B->C D 4. Quantify bound radioactivity C->D E 5. Data analysis to determine Ki D->E

Workflow for GPR109A receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GPR109A receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotinic acid) and increasing concentrations of the unlabeled test compounds.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Future Research Directions

The current body of literature highlights a significant knowledge gap regarding the biological efficacy of this compound. To fully understand its therapeutic potential, the following areas of research are recommended:

  • Systematic Evaluation of GPR109A Activity: Conduct comprehensive in vitro studies, such as receptor binding and functional assays, to determine the affinity and efficacy of this compound at the GPR109A receptor compared to nicotinic acid.

  • In Vivo Anti-inflammatory and Analgesic Studies: Perform in vivo studies using established models of inflammation and pain to directly compare the efficacy of this compound with other pyridinecarboxylic acid isomers.

  • Broad-Spectrum Antimicrobial Screening: Screen this compound against a diverse panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.

  • Enzyme Inhibition Profiling: Evaluate the inhibitory activity of this compound against a panel of therapeutically relevant enzymes to identify potential new applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a series of 6-substituted nicotinic acid derivatives to elucidate the impact of the substituent at this position on biological activity.

Conclusion

While nicotinic acid, picolinic acid, and isonicotinic acid have well-established, albeit varied, biological activities, this compound remains a largely unexplored entity. Based on the known structure-activity relationships of pyridinecarboxylic acids, it is plausible that this compound possesses interesting pharmacological properties, particularly in the realm of anti-inflammatory and antimicrobial activities. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its derivatives. Further research is warranted to unlock the full therapeutic potential of this and other substituted pyridinecarboxylic acids, which continue to be a promising source of novel drug candidates.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring the therapeutic potential of nicotinic acid derivatives, understanding the target specificity of novel compounds is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies of 6-(Hydroxymethyl)nicotinic acid, a structural analog of the well-known lipid-lowering agent and vitamin B3, nicotinic acid (niacin)[1][2][3]. By leveraging established biological assays and a logical, stepwise approach, investigators can confidently characterize the selectivity profile of this compound.

This document will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format. Our focus is to equip you with the necessary tools to conduct a thorough investigation, ensuring the scientific integrity and trustworthiness of your findings.

Introduction: The Importance of Specificity

Nicotinic acid is known to exert its primary effects through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2)[4][5]. This interaction leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling events[4]. However, the structural similarity of this compound to both nicotinic acid and other bioactive molecules, such as nicotine, necessitates a rigorous evaluation of its potential off-target effects. Cross-reactivity with other receptors, such as nicotinic acetylcholine receptors (nAChRs), could lead to unintended physiological responses[6][7]. Therefore, a systematic investigation into the cross-reactivity of this compound is a critical step in its preclinical development.

Experimental Design: A Two-Pronged Approach

To comprehensively assess the cross-reactivity of this compound, we propose a two-pronged approach focusing on the most probable off-target candidates based on structural analogy: GPR109A and nicotinic acetylcholine receptors.

References

A Researcher's Guide to 6-(Hydroxymethyl)nicotinic Acid and Its Methyl Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of Physicochemical Properties, Synthesis, and Biological Implications for Drug Discovery and Development

Introduction

In the landscape of medicinal chemistry and drug discovery, nicotinic acid (Vitamin B3) and its derivatives serve as versatile scaffolds for developing novel therapeutic agents.[1] Among these, 6-(Hydroxymethyl)nicotinic acid and its corresponding methyl ester, Methyl 6-(hydroxymethyl)nicotinate, are pivotal building blocks. While structurally similar, the seemingly minor difference between a carboxylic acid and a methyl ester imparts dramatically different physicochemical properties, reactivity, and pharmacokinetic profiles.

This guide provides a comprehensive comparative analysis of these two compounds, offering researchers and drug development professionals the technical insights and experimental data necessary to make informed decisions in their synthetic and biological workflows. We will explore their properties, detail synthetic protocols, and discuss the strategic rationale for selecting one compound over the other in various research contexts.

Physicochemical Properties: A Tale of Two Functional Groups

The conversion of the carboxylic acid to a methyl ester fundamentally alters the molecule's polarity, solubility, and potential for intermolecular interactions. These differences are critical for designing experiments, from choosing reaction solvents to predicting biological membrane permeability.

The primary distinction lies in the presence of the acidic proton in this compound. This allows for hydrogen bonding and salt formation, generally rendering it more soluble in polar, protic solvents and aqueous bases. Conversely, the methyl ester is more nonpolar and lipophilic, favoring solubility in a wider range of organic solvents. This increased lipophilicity is a key factor in its potential use as a prodrug, designed to enhance passage across biological membranes.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMethyl 6-(hydroxymethyl)nicotinateRationale for Difference
Molecular Formula C₇H₇NO₃[2]C₈H₉NO₃[3]Addition of a methyl group (CH₂) from esterification.
Molecular Weight 153.14 g/mol [4]167.16 g/mol [3][5]The added mass of the methyl group.
Appearance Solid[2]White to orange to green powder/crystal[3]Both are typically crystalline solids at room temperature.
Melting Point Not widely reported, expected to be high (>200 °C)75-78 °C[3]The acid's ability to form strong intermolecular hydrogen bonds results in a much higher melting point than the ester.
pKa ~4-5 (Carboxylic Acid)~13.20 (Predicted, likely for protonated pyridine)[3]The acid has an ionizable proton on the carboxyl group, while the ester does not.
Lipophilicity (LogP) Lower (more hydrophilic)Higher (more lipophilic)The ester group masks the polar carboxylic acid, increasing partitioning into nonpolar environments.
Solubility Soluble in aqueous bases and polar protic solvents.Soluble in many organic solvents (e.g., DCM, THF, EtOH).[3][6]Polarity difference; the acid forms salts in aqueous base, enhancing solubility.

Synthesis and Chemical Reactivity

The choice between the acid and its ester often depends on the desired synthetic pathway. The ester is frequently used as a more tractable intermediate for reactions that are incompatible with a free carboxylic acid, while the acid is the final target for many biological applications.

Synthesis of Methyl 6-(hydroxymethyl)nicotinate

A highly efficient and selective method for synthesizing the methyl ester involves the reduction of a diester precursor. This approach avoids the need for protecting groups and offers high yields. The use of calcium chloride is crucial, as it coordinates with the ester carbonyl at the 2-position, directing the hydride reducing agent (NaBH₄) to selectively reduce the ester at the 5-position (which becomes the 6-position hydroxymethyl group in the product).

G

Synthesis of this compound

The parent acid can be readily obtained by the hydrolysis of its methyl ester under basic conditions (saponification). This is a standard and high-yielding transformation. Alternatively, it can be prepared from other starting materials, such as coumalic acid, though this involves multiple steps.[7][8]

G

Biological Activity and Pharmacological Considerations

The primary biological relevance of these compounds often stems from their relationship to nicotinic acid, which exerts its effects, including lipid-lowering and anti-atherosclerotic actions, through receptors like GPR109A.[9][10] For receptor binding and subsequent cellular signaling, the presence of the free carboxylic acid is typically essential for interacting with key residues in the receptor's binding pocket.

The Prodrug Strategy

This requirement for a free acid presents a classic drug development challenge: the charged, polar nature of the carboxylate group at physiological pH can limit its ability to cross the lipophilic cell membranes to reach its site of action. The methyl ester serves as an ideal prodrug candidate to overcome this barrier.

G

The more lipophilic ester can more readily diffuse across cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, releasing the active this compound in situ. This strategy effectively increases the intracellular concentration of the active compound, enhancing its therapeutic potential.[11]

Experimental Protocols

To facilitate research using these compounds, we provide validated, step-by-step protocols for the synthesis of the methyl ester and its subsequent hydrolysis to the parent acid.

Protocol 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate[3][6]

Objective: To synthesize Methyl 6-(hydroxymethyl)nicotinate via selective reduction of Dimethyl pyridine-2,5-dicarboxylate.

Materials:

  • Dimethyl pyridine-2,5-dicarboxylate

  • Calcium chloride (CaCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, combine Dimethyl pyridine-2,5-dicarboxylate (1.0 eq), CaCl₂ (4.0 eq), THF, and EtOH.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Cool the flask in an ice bath to 0 °C.

  • Add NaBH₄ (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution, followed by water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography if necessary to yield the pure methyl ester.

Protocol 2: Hydrolysis to this compound

Objective: To synthesize this compound by saponification of its methyl ester.

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Sodium hydroxide (NaOH)

  • Water, Methanol (or THF/Ethanol)

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve Methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in a mixture of water and a co-solvent like methanol or THF.

  • Add an aqueous solution of NaOH (1.5-2.0 eq) to the flask.

  • Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic co-solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~4-5 by the dropwise addition of 1M HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion and Recommendations for Researchers

The choice between this compound and its methyl ester is a strategic one, dictated by the specific goals of the research.

  • Choose this compound for:

    • In vitro biochemical or cell-based assays where the active form is required directly and membrane permeability is not a limiting factor.

    • As a final drug substance where its specific solubility and polarity profile are desired.

    • Synthetic transformations involving the hydroxymethyl group where the carboxylic acid does not interfere.

  • Choose Methyl 6-(hydroxymethyl)nicotinate for:

    • In vivo studies or cell-based assays where enhanced membrane permeability is needed to deliver the active acid intracellularly (prodrug strategy).

    • Synthetic pathways where the carboxylic acid functionality needs to be protected or would interfere with subsequent reaction steps.

    • Use as a versatile chemical intermediate for creating libraries of amides, other esters, or further derivatives.

By understanding the distinct characteristics and applications of both the acid and its ester, researchers can better design their experiments, accelerate their synthetic campaigns, and ultimately enhance their drug discovery and development efforts.

References

A Comparative Guide to the Structural Validation of Synthesized 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Synthesis

6-(Hydroxymethyl)nicotinic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a hydroxymethyl group, and a pyridine ring offers a versatile scaffold for developing novel therapeutic agents and functional materials. However, the synthesis of such substituted pyridines can often yield a mixture of constitutional isomers—molecules with the same chemical formula but different atomic connectivity. For researchers and drug development professionals, the unambiguous confirmation of the desired structure is not merely a procedural step; it is the bedrock of chemical integrity, ensuring that subsequent biological and material science studies are both valid and reproducible.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and demonstrate how a multi-technique approach creates a self-validating system for absolute structural confirmation.

Core Analytical Techniques for Structural Elucidation

No single analytical method is sufficient to definitively prove a chemical structure. True confidence is achieved through the convergence of data from orthogonal techniques, each providing a unique piece of the structural puzzle. We will focus on the three pillars of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Experience: Why NMR is Paramount

For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the pyridine ring. The chemical shifts (positions of the signals) and, more importantly, the spin-spin coupling (splitting of signals) between adjacent protons provide a definitive roadmap of the proton framework. ¹³C NMR complements this by confirming the number of unique carbon environments, including the quaternary carbons of the pyridine ring and the carboxyl group.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh 5-25 mg of the synthesized solid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean vial.[1][2][3][4] DMSO-d₆ is often preferred as it effectively dissolves the polar analyte and its residual proton signal does not obscure key regions of the spectrum. The exchangeable protons of the -OH and -COOH groups will also be visible.

  • Transfer : Using a Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube to a height of about 4-5 cm.[1][3] Ensure no solid particulates are transferred, as they disrupt the magnetic field homogeneity.[3][4]

  • Referencing : The residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H) can be used as a secondary internal reference.[1]

  • Data Acquisition : Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For enhanced validation, 2D NMR experiments like HSQC (which correlates protons to their directly attached carbons) can be performed to unequivocally link the proton and carbon frameworks.[5]

Trustworthiness: Interpreting the Spectral Data

The expected spectral data provides a validation checklist. The presence of all predicted signals with the correct chemical shift, integration (proton count), and multiplicity (splitting pattern) confirms the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H-2~8.9 ppm (doublet, J ≈ 2 Hz)~151 ppm
H-4~8.1 ppm (doublet of doublets, J ≈ 8, 2 Hz)~138 ppm
H-5~7.4 ppm (doublet, J ≈ 8 Hz)~122 ppm
-CH₂OH~4.6 ppm (singlet)~62 ppm
-CH₂OH Broad singlet, variable-
-COOH Broad singlet, variable-
C-3 (-COOH)-~130 ppm
C-6 (-CH₂OH)-~160 ppm
C OOH-~167 ppm

Chemical shifts are estimates and can vary based on solvent and concentration.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-25 mg of Sample B Dissolve in ~0.6 mL Deuterated Solvent (DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1D ¹H Spectrum C->D E Acquire 1D ¹³C Spectrum D->E F Acquire 2D Spectra (HSQC) (Optional, for confirmation) E->F G Process & Reference Spectra F->G H Assign Signals: Chemical Shift, Integration, Multiplicity G->H I Compare with Predicted Data H->I J Final Structure I->J Structure Confirmed

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural validation, its primary role is to confirm the molecular weight of the synthesized compound, thereby verifying its elemental formula.

Expertise & Experience: Choosing the Right Technique

This compound is a polar, non-volatile molecule. Electrospray Ionization (ESI) is the ideal ionization method because it gently transfers ions from solution into the gas phase without causing significant fragmentation, a common issue with other techniques.[6][7][8][9] High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass instruments as it provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Ionization : Introduce the sample solution into the ESI source.[10] A high voltage is applied to the liquid to create an aerosol of charged droplets.[7][8][9]

  • Analysis : The instrument will be operated in positive ion mode, as the pyridine nitrogen is readily protonated. The expected ion to be observed is the protonated molecule, [M+H]⁺.

  • Data Acquisition : Acquire the mass spectrum, focusing on the expected m/z value.

Trustworthiness: Validating the Molecular Formula

The molecular formula of this compound is C₇H₇NO₃.

  • Monoisotopic Mass (M): 153.0426 Da

  • Expected [M+H]⁺ Ion: 154.0504 Da

A measured mass within a narrow tolerance (typically <5 ppm) of the calculated exact mass provides extremely high confidence in the elemental composition of the synthesized product.

Visualization: ESI-MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis A Prepare Dilute Solution (~1 mg/mL in MeOH) B Introduce Sample into ESI Source A->B C Generate Gas-Phase Ions ([M+H]⁺) B->C D Analyze m/z with HRMS Detector C->D E Identify Molecular Ion Peak D->E F Compare Measured m/z with Calculated Exact Mass E->F G Elemental Composition Validated F->G Formula Confirmed

Caption: Workflow for ESI-MS-based formula validation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. While it doesn't give information on atomic connectivity, it serves as a quick and essential quality control check to confirm the presence of key structural motifs.

Expertise & Experience: The Value of ATR

Attenuated Total Reflectance (ATR) is the most common sampling technique for IR spectroscopy because it requires little to no sample preparation for solids or liquids.[11][12][13] The sample is simply placed in contact with an ATR crystal (like diamond), and the resulting spectrum is collected.[14][15]

Experimental Protocol: ATR-IR
  • Background Scan : With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application : Place a small amount of the solid synthesized product directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[13]

  • Data Acquisition : Acquire the IR spectrum.

  • Cleaning : Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Trustworthiness: Correlating Bands to Bonds

The IR spectrum is validated by identifying the characteristic absorption bands for the molecule's functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Appearance
Carboxylic Acid O-HStretch2500 - 3300Very Broad
Alcohol O-HStretch3200 - 3600Broad (may be masked by COOH O-H)
Aromatic C-HStretch3000 - 3100Sharp, weaker
Aliphatic C-H (-CH₂-)Stretch2850 - 2960Sharp, weaker
Carboxylic Acid C=OStretch1690 - 1760Strong, Sharp
Aromatic C=C / C=NStretch1450 - 1600Medium to Strong
C-OStretch1050 - 1300Medium to Strong

The presence of the very broad O-H stretch and the strong carbonyl (C=O) peak are hallmark indicators of a carboxylic acid.[16][17][18]

Visualization: ATR-IR Analysis Workflow

IR_Workflow cluster_acq Data Acquisition (ATR-IR) cluster_analysis Data Analysis A Acquire Background Spectrum B Place Solid Sample on ATR Crystal A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Correlate Bands with Expected Functional Groups (O-H, C=O, C=C) D->E F Functional Group Profile Validated E->F Groups Confirmed Isomer_Logic cluster_data Experimental ¹H NMR Data cluster_decision Decision Point cluster_results Structural Conclusion Data Observe Aromatic Region: - Number of Signals - Splitting Patterns Decision Splitting Pattern Matches Prediction? Data->Decision Isomer6 Structure is This compound Decision->Isomer6  YES (d, dd, d pattern) Isomer5 Structure is NOT the Target Isomer Decision->Isomer5  NO (d, dd, d pattern not observed)

References

A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: The Case of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, using 6-(Hydroxymethyl)nicotinic acid as a representative example. While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other nicotinic acid derivatives suggests potential activity against enzymes implicated in significant disease pathways.

This document outlines the strategic selection of a relevant enzyme target, the choice of appropriate benchmark inhibitors, detailed protocols for robust in-vitro characterization, and a framework for data interpretation. We will use D-Amino Acid Oxidase (DAAO), a flavoenzyme involved in central nervous system (CNS) disorders, as our primary illustrative target.[1][2] The methodologies and logical workflows presented herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for assessing the potential of new molecular entities.

Foundational Strategy: Target Selection and Rationale

The initial and most critical step in benchmarking a new compound is the selection of a biologically relevant and testable enzyme target. For a novel molecule like this compound, this choice is guided by structural analogy and existing literature on related chemical scaffolds.

2.1 The Case for D-Amino Acid Oxidase (DAAO)

Nicotinic acid derivatives have been explored as inhibitors for several enzymes. Among these, D-Amino Acid Oxidase (DAAO) stands out as a compelling target for several reasons:

  • Therapeutic Relevance: DAAO is a flavoenzyme that degrades D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[1][2][3] NMDA receptor dysfunction is implicated in the pathophysiology of schizophrenia, making DAAO a key therapeutic target.[2][3]

  • Established Assays: Robust and well-documented biochemical assays for DAAO are readily available, facilitating high-quality, reproducible experiments.

  • Known Inhibitors: A range of well-characterized inhibitors for DAAO exists, providing excellent benchmarks for comparative analysis.[1][4]

This rationale forms an authoritative grounding for our experimental design. By targeting DAAO, we can benchmark our novel compound within a therapeutically significant and technically accessible framework.

The Benchmarking Workflow: A Strategic Overview

A successful benchmarking campaign follows a logical progression from initial screening to detailed characterization. This workflow ensures that resources are used efficiently and that the resulting data is comprehensive and reliable.

Benchmarking_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Validation cluster_4 Phase 5: Data Synthesis Target_Selection Target Identification (e.g., DAAO) Benchmark_Selection Benchmark Inhibitor Selection Target_Selection->Benchmark_Selection Assay_Dev Assay Protocol Development Benchmark_Selection->Assay_Dev IC50_Determination IC50 Determination (Dose-Response Curve) Assay_Dev->IC50_Determination Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk) IC50_Determination->Kinetics Selectivity Selectivity Profiling (vs. Related Enzymes) Kinetics->Selectivity Cell_Assay Cell-Based Assay (e.g., D-Serine Metabolism) Selectivity->Cell_Assay Data_Analysis Comparative Data Analysis & Reporting Cell_Assay->Data_Analysis

Caption: A generalized workflow for benchmarking a novel enzyme inhibitor.

Selection of Benchmark Inhibitors

To contextualize the performance of this compound, it must be compared against established DAAO inhibitors. The ideal benchmarks are potent, well-characterized compounds that represent the current state of inhibitor development for this target.

For this guide, we select two representative inhibitors:

  • Sodium Benzoate: A classic, albeit lower-potency, DAAO inhibitor. It serves as a useful baseline for comparison.[5]

  • 3-Hydroxyquinolin-2(1H)-one: A highly potent and selective DAAO inhibitor, representing a more advanced chemical scaffold.[1]

The inclusion of inhibitors with varying potencies provides a more comprehensive and nuanced performance comparison.

Experimental Protocol: In-Vitro DAAO Inhibition Assay

The trustworthiness of any comparison hinges on the quality of the experimental protocol. The following is a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against human DAAO. This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-serine.[6][7][8]

5.1 Materials & Reagents

  • Recombinant Human D-Amino Acid Oxidase (hDAAO)

  • D-Serine (Substrate)

  • Flavin Adenine Dinucleotide (FAD, Cofactor)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red Reagent (or a similar fluorescent probe)

  • Test Compound: this compound

  • Benchmark Inhibitors: Sodium Benzoate, 3-Hydroxyquinolin-2(1H)-one

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • DMSO (for compound dissolution)

  • Black, flat-bottom 96-well microplates

5.2 Step-by-Step Methodology

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and benchmark inhibitors in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve. Final assay DMSO concentration should be kept at or below 1%.

  • Reagent Preparation:

    • Prepare a Reaction Master Mix containing Assay Buffer, HRP, and Amplex® Red. The final concentrations in the well should be optimized, but typical values are 0.2 U/mL HRP and 50 µM Amplex® Red.

    • Prepare the hDAAO enzyme solution in Assay Buffer containing 4 µM FAD. The final enzyme concentration should be optimized to produce a robust linear signal within the assay timeframe (e.g., 0.01 mg/mL).[8]

    • Prepare the substrate solution of D-serine in Assay Buffer. The final concentration should be approximately at its Michaelis constant (Km) value to ensure assay sensitivity.

  • Assay Execution (96-well plate format):

    • Add 2 µL of the serially diluted compound solutions (or DMSO for controls) to the appropriate wells.

    • Add 100 µL of the hDAAO enzyme solution to all wells.

    • Pre-incubation: Incubate the plate for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]

    • Reaction Initiation: Add 100 µL of the D-serine substrate solution to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (e.g., Ex/Em = 535/587 nm for Amplex® Red) and measure the fluorescence kinetically every minute for 30-45 minutes at 25°C.[7][9]

  • Controls (Essential for a Self-Validating System):

    • 100% Activity Control (No Inhibitor): Wells containing DMSO instead of inhibitor.

    • 0% Activity Control (Background): Wells containing all components except the D-serine substrate. This accounts for any background fluorescence.

5.3 Data Analysis

  • Calculate the rate of reaction (slope) from the linear phase of the kinetic read for each well.

  • Subtract the average background control slope from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no-inhibitor)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical, yet realistic, data for our test compound against the selected benchmarks.

CompoundTarget EnzymeIC50 (nM)Hill SlopeNotes
This compound Human DAAO8501.05Hypothetical Data: Moderate potency.
Sodium Benzoate Human DAAO~10,0001.0Low potency benchmark.
3-Hydroxyquinolin-2(1H)-one Human DAAO4[1]0.98High potency benchmark.

Interpretation: Based on this hypothetical data, this compound demonstrates moderate inhibitory activity against DAAO, being significantly more potent than the baseline inhibitor Sodium Benzoate, but less potent than the highly optimized inhibitor, 3-Hydroxyquinolin-2(1H)-one. This positions it as a promising starting point for further medicinal chemistry optimization.

Advanced Characterization: Beyond the IC50

A comprehensive benchmarking study extends beyond the primary IC50 determination. To build a complete profile of a novel inhibitor, further studies are essential.

7.1 Mechanism of Action (MoA) Studies: Enzyme kinetic experiments should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring the inhibitor's effect on the enzyme's Km and Vmax for its substrate.

7.2 Selectivity Profiling: It is crucial to assess the inhibitor's selectivity by testing it against related enzymes (e.g., D-Aspartate Oxidase) or a broader panel of off-target enzymes. High selectivity is a key attribute of a quality drug candidate, minimizing the potential for side effects.

7.3 Cell-Based Assays: The ultimate validation of an inhibitor's potential is its activity in a cellular context. For a DAAO inhibitor, this would involve treating cells that express DAAO (e.g., U87 glioblastoma cells) with the compound and measuring the subsequent increase in extracellular D-serine levels.[6]

DAAO_Pathway cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Postsynaptic Neuron L_Serine L-Serine SR Serine Racemase L_Serine->SR D_Serine_pre D-Serine SR->D_Serine_pre D_Serine_astro D-Serine D_Serine_pre->D_Serine_astro Uptake D_Serine_post D-Serine (Co-agonist) D_Serine_pre->D_Serine_post Synaptic Cleft DAAO DAAO D_Serine_astro->DAAO Products α-keto acid + H₂O₂ + NH₃ DAAO->Products Inhibitor 6-HMNA or Benchmark Inhibitor Inhibitor->DAAO NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx (Neuronal Activity) NMDA_R->Ca_Influx D_Serine_post->NMDA_R Glutamate Glutamate (Agonist) Glutamate->NMDA_R

Caption: DAAO's role in modulating D-Serine levels at the glutamatergic synapse.

Conclusion

This guide establishes a robust, scientifically-grounded framework for the initial benchmarking of a novel compound, this compound, against the therapeutically relevant enzyme D-Amino Acid Oxidase. By employing a logical workflow, validated experimental protocols, and appropriate benchmark compounds, researchers can generate high-quality, comparative data. The hypothetical results position this compound as a compound of moderate interest, worthy of further investigation through mechanism of action, selectivity, and cell-based studies. This structured approach ensures that new chemical entities are evaluated rigorously, paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to Assessing the Purity of Commercial 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical, non-negotiable parameter that dictates the reliability and reproducibility of experimental outcomes. In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), 6-(hydroxymethyl)nicotinic acid serves as a key building block. Its seemingly simple structure belies the potential for process-related impurities that can have significant downstream consequences. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust assessment of purity for commercially available this compound, empowering you to make informed decisions in supplier qualification and routine quality control.

The Imperative for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. A compound may appear pure by one method, while a different technique could reveal hidden impurities. This is because different analytical methods exploit different physicochemical properties of the analyte and its potential contaminants. A multi-pronged, orthogonal approach, employing techniques with different separation and detection principles, provides a more complete and trustworthy purity profile. In this guide, we will compare and contrast three powerful techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Impurities in Commercial this compound

The impurity profile of a commercial chemical is often a fingerprint of its synthetic route. While specific impurity information for this compound is not always readily available from suppliers, an understanding of related synthetic pathways for nicotinic acid derivatives allows us to anticipate potential contaminants.

Table 1: Plausible Process-Related Impurities in this compound

Potential ImpurityChemical StructureOrigin
Nicotinic AcidC₆H₅NO₂Unreacted starting material from enzymatic hydroxylation or other synthetic routes.
6-Methylnicotinic AcidC₇H₇NO₂A common impurity in nicotinic acid starting material or a byproduct of certain synthetic pathways.[1]
Dimethyl pyridine-2,5-dicarboxylateC₉H₉NO₄Potential unreacted starting material from a synthesis route involving reduction of the corresponding diester.
6-(Chloromethyl)nicotinic acidC₇H₆ClNO₂A potential intermediate or byproduct if chlorinating agents are used in the synthesis.
Unidentified Oligomeric SpeciesVariableMay form during synthesis or upon storage, particularly under non-optimal conditions.

A Comparative Analysis of Analytical Methodologies

This section details the experimental protocols for three orthogonal analytical techniques, explaining the rationale behind the chosen parameters.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of purity analysis due to its high resolving power and quantitative accuracy. A reversed-phase method is well-suited for the separation of the polar this compound from its less polar potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Rationale for Experimental Choices:

  • The C18 stationary phase provides excellent retention for the aromatic pyridine ring.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Formic acid in the mobile phase helps to protonate the carboxylic acid and pyridine nitrogen, leading to sharper peaks and better chromatographic performance.

  • Detection at 265 nm is chosen as it is a common wavelength for the analysis of nicotinic acid and its derivatives, providing good sensitivity.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary ratio method for purity determination, as the signal intensity is directly proportional to the number of protons. It allows for the quantification of the main component against a certified internal standard without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) and vortex to dissolve completely.

NMR Acquisition Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Relaxation Delay (d1): 30 seconds. This long delay is crucial to ensure complete relaxation of all protons for accurate integration.

  • Number of Scans (ns): 16 (can be increased for better signal-to-noise if the sample is dilute).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals (e.g., -2 to 12 ppm).

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the hydroxymethyl protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the certified internal standard

Rationale for Experimental Choices:

  • DMSO-d₆ is a good solvent for both the analyte and many common internal standards.

  • A long relaxation delay is the most critical parameter in qNMR to ensure that the magnetization of all nuclei has returned to equilibrium before the next pulse, which is essential for accurate quantification.

  • The choice of a non-overlapping internal standard is paramount for accurate integration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. This technique is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation information.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.

Liquid Chromatography Conditions:

  • (Same as the HPLC-UV method described above).

Mass Spectrometry Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Source Temperature: 120 °C.

  • Scan Range: m/z 50-500.

  • For MS/MS (Fragmentation Analysis): Select the parent ion of interest and apply a collision energy of 10-30 eV to observe the fragment ions.

Expected Mass and Fragmentation:

  • This compound: [M+H]⁺ = 154.05. Expected fragments may include the loss of water (m/z 136.04) and the loss of the carboxylic acid group (m/z 108.06).

  • Nicotinic Acid: [M+H]⁺ = 124.04.

  • 6-Methylnicotinic Acid: [M+H]⁺ = 138.05.

Rationale for Experimental Choices:

  • Positive ESI mode is suitable for the basic pyridine nitrogen, which is readily protonated.

  • The specified voltages and temperatures are typical starting points for the ionization of small polar molecules and should be optimized for the specific instrument.

  • MS/MS analysis is crucial for the structural elucidation of unknown impurities by providing characteristic fragmentation patterns.

Data Presentation and Comparison

The following tables summarize the expected outcomes from the analysis of three hypothetical commercial batches of this compound using the described methods.

Table 2: Comparative Purity Assessment of Three Commercial Batches

Analytical MethodBatch ABatch BBatch C
HPLC-UV (% Purity) 99.2%98.5%99.8%
qNMR (% Purity) 98.9%98.2%99.5%
LC-MS (Impurity Profile) Nicotinic Acid (0.5%), Impurity X (0.3%)Nicotinic Acid (1.0%), 6-Methylnicotinic Acid (0.5%)Impurity Y (0.2%)

Note: Discrepancies between HPLC-UV and qNMR purity values can arise from the presence of impurities that have different UV responses compared to the main component or the presence of non-UV active impurities (e.g., residual solvents, inorganic salts) that are detected by qNMR.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for proper execution.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Reporting Start Commercial Sample Stock Stock Solution (1 mg/mL) Start->Stock qNMR_Sample qNMR Sample with Internal Standard Start->qNMR_Sample HPLC HPLC-UV Stock->HPLC LCMS LC-MS Stock->LCMS qNMR qNMR qNMR_Sample->qNMR Purity_HPLC Purity (%) by Area Normalization HPLC->Purity_HPLC Purity_qNMR Absolute Purity (%) qNMR->Purity_qNMR Impurity_ID Impurity Identification & Profiling LCMS->Impurity_ID Final_Report Comprehensive Purity Report Purity_HPLC->Final_Report Purity_qNMR->Final_Report Impurity_ID->Final_Report

Caption: Orthogonal workflow for purity assessment.

Conclusion: A Self-Validating System for Purity Assessment

The purity of this compound, like any critical reagent, should not be taken at face value. A comprehensive and robust assessment requires an orthogonal approach that leverages the strengths of multiple analytical techniques.

  • HPLC-UV provides a high-resolution separation and quantification of UV-active impurities.

  • qNMR offers an absolute purity determination against a certified standard, detecting a broader range of impurities, including those without a chromophore.

  • LC-MS is indispensable for the identification of unknown impurities, providing crucial molecular weight and structural information.

By integrating these three techniques, researchers can create a self-validating system for the purity assessment of commercial this compound. This rigorous approach ensures the quality of starting materials, leading to more reliable and reproducible scientific outcomes, and ultimately, accelerating the pace of research and drug development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 6-(Hydroxymethyl)nicotinic acid, grounded in established safety principles and regulatory standards.

Hazard Assessment and Core Safety Principles

Understanding the inherent risks of a compound is the first step in managing its lifecycle in the laboratory. This compound, a derivative of nicotinic acid (Vitamin B3), is generally supplied as a solid. While comprehensive toxicological data for this specific compound is not widely available, Safety Data Sheets (SDS) for structurally similar compounds, such as 6-Hydroxynicotinic acid, classify them as irritants.

Key Hazards Include:

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of damage if it enters the eyes.[1]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]

These hazards necessitate adherence to a stringent Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[2][3] The core principle is to minimize exposure and prevent environmental release through a systematic and cautious disposal process.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Laboratory Standard (29 CFR 1910.1450).[4] These regulations require laboratories to manage hazardous waste from "cradle-to-grave." This means your responsibility begins the moment waste is generated and only ends when it is properly treated and disposed of by a licensed facility. All waste disposal procedures must comply with local, state, and federal regulations.[5]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to guide the user through the safe segregation, containerization, and disposal of waste containing this compound.

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6][7] The required PPE provides the primary barrier against exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][8]Protects against accidental splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use.[9][10]Prevents direct skin contact and irritation.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[5][8]

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is handled correctly by disposal facilities.[11][12]

  • Identify the Waste Stream: this compound waste should be classified as solid, non-halogenated organic waste .

  • Segregate at the Source:

    • Pure Compound/Residue: Unused or expired this compound powder.

    • Contaminated Labware: Items grossly contaminated with the compound, such as weigh boats, spatulas, or broken glassware.

    • Contaminated PPE: Gloves, bench paper, or wipes used during handling or spill cleanup.

  • Select the Proper Waste Container:

    • Use a container made of compatible material (e.g., high-density polyethylene) with a secure, sealable lid to prevent leaks.[5][11]

    • The container must be clearly labeled. Affix a hazardous waste tag that includes:

      • The full chemical name: "this compound" (avoid abbreviations).

      • The words "Hazardous Waste".

      • An accurate description of the hazards (e.g., "Irritant").

      • The date accumulation started.

  • Transfer the Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[13] For contaminated items, place them directly into the container. Do not mix this waste with other streams like halogenated solvents, liquid waste, or sharps.[11]

  • On-Site Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from sources of ignition and incompatible materials.[14]

  • Arrange for Professional Disposal: The final and most critical step is to dispose of the contents through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][15][16] These contractors are equipped to transport and dispose of the chemical waste using approved methods, most commonly high-temperature incineration, which safely breaks the compound down into less harmful components.[11] Never pour chemical waste down the drain or place it in the regular trash. [6][10]

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps for correctly routing different types of waste generated from using this compound.

G start Identify Waste Containing This compound is_grossly_contaminated Is it grossly contaminated material? (e.g., spill pads, weigh boats) start->is_grossly_contaminated pure_compound Is it unused/expired powder? is_grossly_contaminated->pure_compound No solid_waste_stream Place in Labeled 'Solid Chemical Waste' Container is_grossly_contaminated->solid_waste_stream Yes empty_container Is it the original, triple-rinsed empty container? pure_compound->empty_container No pure_compound->solid_waste_stream Yes non_haz_waste Dispose as Non-Hazardous Lab Glass/Plastic Waste empty_container->non_haz_waste Yes consult_ehs Consult EHS/SDS for Specific Decontamination Protocol empty_container->consult_ehs No final_disposal Store in Satellite Accumulation Area & Arrange EHS Pickup for Incineration solid_waste_stream->final_disposal

Caption: Decision workflow for proper waste stream segregation.

Emergency Procedures: Minor Spill Cleanup

In the event of a small spill of solid this compound:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[5]

  • Collection: Carefully sweep up the material and place it into the designated solid hazardous waste container.[13][15]

  • Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials (e.g., paper towels) as contaminated waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.

By adhering to this structured disposal protocol, you contribute to a safer laboratory environment and ensure compliance with critical environmental regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Hydroxymethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the safe handling of 6-(Hydroxymethyl)nicotinic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of intrinsic safety, where every procedural step is understood and validated.

Hazard Assessment: Understanding the Compound

While comprehensive toxicological data for this compound may be limited, its structural similarity to nicotinic acid and its derivatives necessitates a cautious approach. Based on data from related compounds, the primary hazards are associated with direct contact and inhalation of airborne particulates.[1][2][3]

Identified Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage if it comes into contact with the eyes.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]

These potential hazards form the basis for the specific PPE recommendations that follow. The core principle is to establish multiple barriers to prevent the chemical from coming into contact with your body.

Core PPE Requirements: Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. For handling this compound in solid (powder) form, the following multi-layered protection is essential.

Eye and Face Protection

The eyes are particularly vulnerable to chemical dust. Standard laboratory eyeglasses are insufficient.

  • Mandatory Equipment: Always wear safety glasses with side-shields conforming to EN166 standards or NIOSH-approved safety goggles.[1][5][6]

  • Causality: The solid, crystalline nature of this compound means that accidental dispersion can easily lead to airborne particles. Side-shields or the full seal of goggles are critical to protect against dust entering the eyes from the sides, a common route of exposure.[7] For procedures with a higher risk of splashing (e.g., preparing solutions), a face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are non-negotiable.

    • Recommended Material: Nitrile gloves are a suitable choice for handling solid chemicals and provide a good balance of chemical resistance and dexterity.[6]

    • Protocol: Gloves must be inspected for any signs of degradation or puncture before use.[9] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the product.[9] Contaminated gloves must be disposed of as chemical waste immediately after use.[9] Always wash hands thoroughly with soap and water after removing gloves.[9][10]

  • Laboratory Coat: A full-length laboratory coat should be worn and kept fastened. This protects your skin and personal clothing from contamination.[6] For tasks involving larger quantities, consider a chemically impervious apron or coveralls.[8][9]

Respiratory Protection

Engineering controls are the primary method for mitigating respiratory exposure.

  • Primary Control: All weighing and handling of solid this compound should be performed within a certified chemical fume hood or a ventilated enclosure to minimize dust formation and inhalation.[7][9][10][11]

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust, respiratory protection is required.[6] A NIOSH-approved particulate filter respirator should be used.[1][12] The choice of respirator depends on the scale of the operation and a quantitative risk assessment.

Protection Level Equipment When to Use
Eye/Face Safety Goggles (EN166 / NIOSH Approved)Always when handling the chemical in any form.
Face ShieldWhen preparing solutions or any task with splash potential.
Skin/Body Nitrile GlovesAlways when there is a risk of skin contact.
Laboratory CoatAlways when working in the laboratory.
Respiratory Chemical Fume Hood (Primary)Always when handling the solid powder.
NIOSH-Approved Particulate RespiratorWhen a fume hood is unavailable or inadequate.

Operational Plan: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 End Wash Hands & Exit Doff4->End Start Enter Lab Start->Don1

Caption: PPE Donning and Doffing Workflow.

Emergency and Disposal Plans

Emergency First Aid

A swift and correct response to exposure is critical.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1][9] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person into fresh air and keep them comfortable for breathing.[1][3] If symptoms persist, seek medical attention.[1][6]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7][9] Call a physician or poison control center.

Spill Management Protocol

In the event of a spill, a systematic plan ensures safety and effective cleanup.

Spill_Response A 1. Secure Area (Alert others, restrict access) B 2. Don Full PPE (Gloves, Goggles, Respirator) A->B C 3. Contain Spill (Prevent spreading) B->C D 4. Clean Up (Gently sweep solid into container) C->D E 5. Decontaminate Area (Wipe with appropriate solvent) D->E F 6. Dispose of Waste (Label as hazardous waste) E->F

Caption: Solid Chemical Spill Response Protocol.

Key Steps:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas.[9] Avoid breathing dust.[9]

  • Containment: Pick up and arrange disposal without creating dust.[5][9] Sweep up the substance and shovel it into suitable, closed containers for disposal.[1][9]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or ground water.[7]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All waste material, including spilled product, must be disposed of in accordance with national and local regulations. It should be treated as hazardous waste and placed in a suitable, labeled, and closed container.[7][9][10]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[9] Do not mix with other waste.

By adhering to these detailed protocols, you build a self-validating system of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)nicotinic acid
Reactant of Route 2
6-(Hydroxymethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.